molecular formula C6H13NO B2970837 (S)-1-methylpiperidin-3-ol CAS No. 62367-59-3

(S)-1-methylpiperidin-3-ol

Cat. No.: B2970837
CAS No.: 62367-59-3
M. Wt: 115.176
InChI Key: UKANCZCEGQDKGF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methylpiperidin-3-ol ( 1200132-32-6) is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and key building block for constructing more complex, biologically active molecules. Piperidine rings are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The specific stereochemistry of the (S)-enantiomer makes this compound particularly valuable for creating stereospecific ligands and developing chiral catalysts. As a functionalized heterocycle, it is useful for exploring structure-activity relationships in drug discovery programs. Researchers utilize this chiral amino alcohol in the synthesis of potential therapeutic agents, leveraging the piperidine scaffold's prevalence in bioactive compounds . The compound has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. Store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKANCZCEGQDKGF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-1-methylpiperidin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of this compound, a chiral synthetic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights for its practical application.

Introduction: A Key Chiral Synthon

This compound (CAS No: 62367-59-3) is a chiral organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at the chiral center (position 3).[1] Its structure combines a tertiary amine with a secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)" designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly influences its interaction with biological systems and its utility in the synthesis of enantiomerically pure pharmaceuticals.[1]

The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving target-specific biological activity.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction solvent selection to purification methods. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (3S)-1-methylpiperidin-3-olPubChem[2]
Molecular Formula C₆H₁₃NOPubChem[2]
Molecular Weight 115.17 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[1]
Boiling Point 78-80 °C (at 15 Torr)LookChem[3]
Density ~1.00 g/mLstenutz.com[4], LookChem[3]
Solubility Soluble in water and various organic solventsCymitQuimica[1]
InChIKey UKANCZCEGQDKGF-LURJTMIESA-NPubChem[2]

The compound's solubility in both aqueous and organic media is a direct result of its dual functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water, while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution in organic solvents.[1]

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system for structural verification.

Logical Workflow for Structural Analysis

The following workflow illustrates a standard, logical approach to confirming the structure of a synthesized or purchased batch of the target compound.

cluster_ms Mass Spectrometry (MS) cluster_ir Infrared (IR) Spectroscopy cluster_nmr NMR Spectroscopy ms Confirm Molecular Weight (Expected M/Z = 115.10) ir Identify Key Functional Groups (O-H, C-N, C-H) ms->ir Step 2 nmr_h 1H NMR: Proton Environment & Connectivity ir->nmr_h Step 3 nmr_c 13C NMR: Carbon Skeleton nmr_h->nmr_c Step 4 final Structure Verified nmr_c->final start Sample of This compound start->ms Step 1

Caption: Logical workflow for the spectroscopic verification of this compound.

Expected Spectroscopic Data
TechniqueFeatureExpected Observation & Rationale
Mass Spec (EI) Molecular Ion (M⁺)m/z ≈ 115.10, corresponding to the monoisotopic mass [C₆H₁₃NO]⁺.[2]
Key FragmentsFragments corresponding to the loss of •OH, •CH₃, or cleavage of the piperidine ring are expected.
IR Spectroscopy O-H StretchBroad peak at ~3300-3500 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.
C-H StretchPeaks at ~2850-3000 cm⁻¹ for aliphatic C-H bonds.
C-N StretchPeak(s) around 1050-1250 cm⁻¹.
¹H NMR -OHA broad singlet, chemical shift is concentration and solvent dependent.
-CH(OH)A multiplet around 3.5-4.0 ppm. Its proximity to the electron-withdrawing oxygen deshields this proton.
-N-CH₃A singlet around 2.2-2.4 ppm.
Piperidine Ring -CH₂-A series of complex multiplets between ~1.5-3.0 ppm, resulting from diastereotopic protons and complex spin-spin coupling.
¹³C NMR -CH(OH)Signal at ~65-75 ppm, deshielded by the attached oxygen.
Piperidine Ring CarbonsSignals between ~20-60 ppm.
-N-CH₃Signal around 40-45 ppm.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the racemic mixture is available on public databases and serves as an excellent reference.[5][6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups.

Key Reaction Pathways

cluster_alcohol Reactions at the Hydroxyl Group cluster_amine Reactions at the Tertiary Amine center This compound ester Esterification (+ Acyl Chloride/Anhydride) center->ester ether Williamson Ether Synthesis (+ NaH, then R-X) center->ether oxidation Oxidation (+ PCC/Swern) center->oxidation noxide N-Oxidation (+ H₂O₂/m-CPBA) center->noxide ester_prod Chiral Ester ester->ester_prod ether_prod Chiral Ether ether->ether_prod ketone_prod 1-methylpiperidin-3-one (Ketone) oxidation->ketone_prod noxide_prod N-Oxide noxide->noxide_prod

Caption: Key reaction pathways for this compound based on its functional groups.

  • Reactions of the Hydroxyl Group : The secondary alcohol is a versatile nucleophile.[1]

    • Esterification : It readily reacts with acyl chlorides or anhydrides in the presence of a base to form chiral esters.

    • Etherification : Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.

    • Oxidation : Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.

  • Reactions of the Tertiary Amine : The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.

    • Salt Formation : It reacts with acids to form piperidinium salts, which can be useful for purification or modifying solubility.

    • N-Oxidation : Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide.

Its role as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients, is documented in various patents.[2][3][7][8]

Experimental Protocols: Best Practices

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may have different or undesirable biological activity. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.

Methodology:

  • Sample Preparation : Prepare a stock solution of this compound at ~1 mg/mL in the mobile phase.

  • Instrumentation :

    • Column : Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). The choice of column is crucial and often requires screening.

    • Mobile Phase : A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic compounds.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Analysis :

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both the (S) and (R) enantiomers.

    • Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.

  • Calculation :

    • Enantiomeric Excess (% e.e.) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Protocol 2: Safe Handling and Storage

Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based on established safety data sheets (SDS) for this compound and its analogs.[7][9][10]

Hazard Identification :

  • Causes skin and eye irritation/damage.[5]

  • May cause respiratory irritation.[5]

  • Incompatible with strong acids and strong oxidizing agents.[9]

Handling Procedure :

  • Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.[9]

  • Dispensing : When transferring the liquid, avoid splashes. If the material is solid, avoid creating dust.

  • Spills : In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

  • Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Storage :

  • Store in a tightly closed container.[9][11]

  • Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is more than just a chemical with a defined structure; it is a versatile tool for the creation of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective and safe use in a research and development setting. By employing the logical workflows and validated protocols described herein, scientists can confidently utilize this important chiral building block to advance the frontiers of medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Stenutz. 1-methylpiperidin-3-ol. [Link]

  • PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]

  • LookChem. (3R)-1-methylpiperidin-3-ol. [Link]

  • Google Patents.
  • Protheragen. 1-Methylpiperidin-3-Ol. [Link]

  • PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • NIST. Chemistry WebBook, SRD 69. 3-Piperidinol, 1-methyl-. [Link]

Sources

Introduction: The Imperative of Stereochemical Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (S)-1-methylpiperidin-3-ol

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This compound is a chiral building block whose stereochemistry can profoundly influence the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API).[2][3] The differentiation of one enantiomer from its mirror image is not merely an academic exercise; it is a regulatory and safety imperative.

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required to confirm the structural identity and, critically, the absolute stereochemistry of this compound. We will move beyond simple data reporting to explore the causality behind experimental choices, presenting a self-validating system of orthogonal techniques that provides an unassailable structural proof. The narrative follows a logical progression from confirming the basic molecular framework to the definitive assignment of the chiral center at the C3 position.

Part 1: Foundational Structure Confirmation via Spectroscopic Analysis

Before interrogating chirality, the foundational molecular structure (constitution) must be confirmed. This is typically performed on the more readily available racemic mixture of 1-methylpiperidin-3-ol.[4][5] These initial analyses provide the baseline data against which the purified enantiomer will be compared.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and characteristic fragmentation pattern. The molecular ion peak [M]+ confirms the compound's mass, while the fragmentation pattern provides corroborating evidence for the piperidine structure.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of 1-methylpiperidin-3-ol in a volatile solvent like methanol.

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or a GC inlet.

  • Ionization: Subject the sample to a standard 70 eV electron beam to induce ionization and fragmentation.

  • Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and key fragments.

  • Interpretation: Identify the molecular ion peak and correlate major fragment ions to the expected bond cleavages of the N-methylpiperidine ring.

Table 1: Expected EI-MS Fragmentation Data for 1-methylpiperidin-3-ol

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
115[C₆H₁₃NO]⁺Molecular Ion ([M]⁺), confirms the molecular formula.[5][6]
98[M - OH]⁺Loss of the hydroxyl radical.
70[M - C₂H₅O]⁺Fragmentation of the piperidine ring.
57[C₃H₇N]⁺Common fragment from N-methylated rings.
42[C₂H₄N]⁺A highly abundant fragment, characteristic of N-methylpiperidines.[4]
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a single drop of neat liquid 1-methylpiperidin-3-ol directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Table 2: Key FTIR Vibrational Assignments for 1-methylpiperidin-3-ol

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3350-3400 (broad)O-H stretchAlcohol (-OH)[4]
2930-2960C-H stretch (sp³)Alkane (piperidine ring & methyl group)
2780-2820C-H stretchN-Methyl group (Bohlmann bands)
1450-1470C-H bendAlkane
1050-1150C-O stretchSecondary Alcohol[4]
1100-1200C-N stretchTertiary Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of the molecule, confirming connectivity through chemical shifts, signal integrations, and coupling patterns.[8]

Table 3: Predicted ¹H and ¹³C NMR Data for 1-methylpiperidin-3-ol (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.80mH-3 (proton on carbon with -OH)
¹H~2.80mH-2eq, H-6eq
¹H~2.30sN-CH₃
¹H~2.10mH-2ax, H-6ax
¹H~1.50-1.90mH-4, H-5
¹³C~65-70CHC-3
¹³C~55-60CH₂C-2, C-6
¹³C~45-50CH₃N-CH₃
¹³C~30-35CH₂C-4
¹³C~20-25CH₂C-5

Part 2: Isomer Resolution - Achieving an Enantiopure Sample

With the molecular constitution confirmed, the next critical phase is the separation of the racemic mixture into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this task.[9]

A significant challenge for analyzing 1-methylpiperidin-3-ol is its lack of a chromophore, rendering it invisible to standard UV detectors. The expert solution is a pre-column derivatization step to attach a UV-active tag to the molecule. This approach, proven effective for similar non-chromophoric piperidines, not only facilitates detection but can also enhance chiral recognition by the stationary phase.[10]

G cluster_start Starting Material cluster_process Analytical Workflow cluster_end Isolated Enantiomers racemate Racemic (R/S)- 1-methylpiperidin-3-ol derivatization Pre-column Derivatization (e.g., with PTSC) racemate->derivatization Tagging for UV Detection hplc Chiral HPLC Separation (e.g., Chiralpak AD-H) derivatization->hplc Injection s_isomer (S)-Enantiomer hplc->s_isomer r_isomer (R)-Enantiomer hplc->r_isomer caption Overall workflow for chiral separation.

Caption: Overall workflow for chiral separation.

Protocol: Preparative Chiral HPLC with Pre-column Derivatization

  • Derivatization:

    • In a vial, dissolve 100 mg of racemic 1-methylpiperidin-3-ol in 5 mL of dichloromethane.

    • Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of p-toluenesulfonyl chloride (PTSC).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the derivatized tosylate.

  • Chromatography:

    • Column: Chiralpak AD-H (or similar polysaccharide-based column).

    • Mobile Phase: A polar organic mode solvent system, such as Ethanol with 0.1% diethylamine.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.

  • Injection & Fraction Collection: Dissolve the derivatized product in the mobile phase. Perform injections and collect the two separated enantiomeric peaks in distinct fractions.

  • Deprotection (if necessary): Depending on the subsequent analysis, the tosyl group may need to be removed using standard chemical methods to regenerate the pure enantiomeric alcohol.

Part 3: The Definitive Assignment of Absolute Configuration

Method A: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light.[11][12] As it is exquisitely sensitive to the 3D arrangement of atoms, it provides a unique spectroscopic fingerprint for a specific enantiomer. The absolute configuration is assigned by comparing the experimentally measured VCD spectrum to a spectrum predicted for the (S)-enantiomer using ab initio Density Functional Theory (DFT) calculations.[13][14][15] A positive correlation confirms the assignment.

G cluster_exp Experimental cluster_theory Theoretical sample Isolated (S)-Enantiomer vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp comparison Compare Spectra vcd_exp->comparison s_model Build 3D Model of (S)-config dft DFT Calculation (Predict VCD Spectrum) s_model->dft dft->comparison result Confirm Absolute Configuration is (S) comparison->result Positive Correlation caption VCD workflow for absolute configuration.

Caption: Logic of Mosher's method for configuration.

Protocol: Mosher's Ester Synthesis and NMR Analysis

  • Esterification (Two Reactions):

    • Reaction A ((S)-MTPA Ester): To 5 mg of the isolated alcohol in deuterated pyridine (pyridine-d₅), add 1.2 equivalents of (R)-(-)-MTPA chloride.

    • Reaction B ((R)-MTPA Ester): To 5 mg of the isolated alcohol in pyridine-d₅, add 1.2 equivalents of (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed to completion at room temperature in sealed NMR tubes.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both reaction mixtures directly.

  • Data Analysis:

    • Assign the signals for the protons on both sides of the C3 stereocenter (e.g., H-2, H-4, and N-CH₃).

    • Calculate Δδ (δₛ - δᵣ) for each assigned proton.

    • A positive Δδ value for protons on one side of the molecule and negative Δδ for those on the other confirms the configuration based on the established Mosher model.

Method C: Single-Crystal X-Ray Crystallography

As the ultimate arbiter of molecular structure, single-crystal X-ray crystallography provides a direct, three-dimensional image of the molecule, unambiguously determining both connectivity and absolute stereochemistry. [16]Its primary limitation is the requirement to grow a high-quality, diffraction-grade single crystal. For a small molecule like this compound, this can be achieved by forming a salt with a chiral, heavy-atom-containing acid (e.g., tartaric acid or a brominated mandelic acid derivative). The presence of the heavy atom enhances anomalous dispersion, allowing for a confident assignment of the absolute structure (indicated by a Flack parameter approaching zero). [17]

Conclusion

The rigorous structure elucidation of this compound is a multi-step, evidence-based process. It begins with foundational spectroscopic techniques (MS, IR, NMR) to confirm the molecular framework and concludes with a suite of advanced, orthogonal methods to assign the absolute configuration. The congruence of results from a chiroptical method like VCD, a chemical derivatization method like Mosher's analysis, and, if obtainable, a definitive X-ray crystal structure provides the highest possible degree of scientific certainty. This meticulous approach ensures that chiral building blocks used in drug development are precisely what they claim to be, safeguarding the integrity of the discovery and development pipeline.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950810, this compound. Available from: [Link].

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. Available from: [Link].

  • NIST. 3-Piperidinol, 1-methyl- in NIST Chemistry WebBook. Available from: [Link].

  • LookChem. (3R)-1-methylpiperidin-3-ol. Available from: [Link].

  • Acmec Biochemical. 62367-59-3[this compound]. Available from: [Link].

  • Hoye, T. R., et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available from: [Link].

  • Lemus-Santana, A. A., et al. Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Available from: [Link].

  • Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link].

  • Babu, C. V. R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available from: [Link].

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link].

  • PubChem. 3-Piperidinol, 1-methyl-. Available from: [Link].

  • ResearchGate. X-ray crystal structure of the minor anti -piperidine product 14d. Available from: [Link].

  • Jabłońska, M., et al. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Available from: [Link].

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link].

  • Bulletin of the Chemical Society of Japan. Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Available from: [Link].

  • ResearchGate. FTIR spectrum of trichlorobis[1-methyl-3-(2-propyl)-2(3H)-imidazolethione]bismuth(III)-BiCl 3 ( mipit ) 2. Available from: [Link].

  • Wikipedia. Vibrational circular dichroism. Available from: [Link].

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl 2-methyl-6-(methyl-amino)piperidine-4-carboxylates. Available from: [Link].

  • Forster, P. I., et al. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules. Available from: [Link].

  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link].

  • De-León-Rodríguez, L. M. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. Available from: [Link].

  • Srebro-Hooper, M., et al. Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry. Available from: [Link].

  • Al-Majid, A. M., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Available from: [Link].

  • Encyclopedia of Separation Science. Chiral Drug Separation. Available from: [Link].

  • Chirality. Chiral switches versus de novo enantiomerically pure compounds. Available from: [Link].

  • ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link].

Sources

Foreword: The Strategic Value of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-methylpiperidin-3-ol (CAS: 62367-59-3)

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for engaging biological targets. However, the introduction of stereocenters transforms this simple scaffold into a high-value chiral building block, where stereochemistry dictates efficacy and safety. This guide focuses on a particularly valuable synthon: this compound. Its defined stereochemistry at the C3 position, combined with the functionality of a secondary alcohol and a tertiary amine, makes it a cornerstone intermediate for the synthesis of complex, enantiomerically pure molecules, particularly in the development of novel therapeutics targeting G-protein coupled receptors. This document provides researchers, scientists, and drug development professionals with a technical overview of its properties, state-of-the-art synthesis, analytical validation, and applications, grounded in field-proven insights.

Physicochemical and Structural Properties

This compound is a chiral organic compound typically supplied as a colorless to pale yellow liquid or low-melting solid.[1] Its solubility in water and various organic solvents makes it a versatile reagent in a wide range of reaction conditions.

Chemical Structure

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];

} . Caption: 2D Structure of this compound.

Data Summary Table
PropertyValueSource
CAS Number 62367-59-3[2]
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
IUPAC Name (3S)-1-methylpiperidin-3-ol[2]
Synonyms (S)-3-Hydroxy-1-methylpiperidine, (S)-1-methyl-3-piperidinol[2]
XLogP3 0.1[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Exact Mass 115.099714038 Da[3]

Asymmetric Synthesis: A Chemo-Enzymatic Approach

Achieving high enantiomeric purity is paramount for clinical candidates. While classical resolution of a racemic mixture is possible, modern drug development favors asymmetric synthesis for its efficiency and atom economy. A highly effective and increasingly adopted strategy for producing chiral alcohols is biocatalytic asymmetric reduction, which leverages the exquisite stereoselectivity of enzymes.

Causality of Method Selection: The choice of a ketoreductase (KRED) enzyme-catalyzed reduction is deliberate. KREDs operate under mild, aqueous conditions, obviating the need for cryogenic temperatures or pyrophoric metal hydride reagents common in traditional asymmetric reductions. Most importantly, they can provide exceptionally high enantiomeric excess (ee >99%), which is a critical quality attribute for an active pharmaceutical ingredient (API) intermediate.[4] The following multi-step workflow is a robust pathway to high-purity this compound.

dot graph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Chemo-Enzymatic Synthesis

This protocol describes a scalable synthesis starting from the commercially available N-Boc-3-piperidone, which provides a stable substrate for the key enzymatic step.

Part 1: Biocatalytic Reduction of N-Boc-3-piperidone [4]

  • System Preparation: To a temperature-controlled vessel, add a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Reagent Addition: Add N-Boc-3-piperidone (1 equivalent). Add D-glucose (e.g., 1.1 equivalents) for cofactor regeneration.

  • Cofactor & Enzyme: Add NADP⁺ (e.g., 0.001 equivalents) and glucose dehydrogenase (GDH) for cofactor recycling.

  • Initiation: Initiate the reaction by adding a suitable ketoreductase enzyme that is selective for producing the (S)-alcohol. The reaction is typically stirred at a controlled temperature (e.g., 30 °C).

    • Expert Insight: The KRED enzyme is the critical component that dictates the stereochemical outcome. A screening of commercially available KREDs is often performed at small scale to identify the optimal enzyme for both conversion and enantioselectivity.

  • Monitoring & Workup: Monitor the reaction by HPLC until the starting material is consumed. Upon completion, perform a solvent extraction (e.g., with ethyl acetate or methyl tert-butyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-hydroxypiperidine.

Part 2: Deprotection and N-methylation

  • Boc Deprotection: Dissolve the crude product from Part 1 in a suitable solvent like 1,4-dioxane or dichloromethane. Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature until TLC or LC-MS analysis confirms the removal of the Boc group. Concentrate the mixture in vacuo to obtain the crude (S)-piperidin-3-ol salt.

  • Reductive Amination (N-methylation):

    • Dissolve the crude salt in a solvent such as methanol.

    • Add an aqueous solution of formaldehyde (e.g., 37 wt. %, ~1.2 equivalents).

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or, for a safer and more scalable process, introduce a hydrogenation catalyst (e.g., Pd/C) and conduct the reaction under a hydrogen atmosphere.

    • Expert Insight: The choice of reductive amination conditions is key. Catalytic hydrogenation is often preferred on a larger scale to avoid the toxicity and quench-related issues of borohydride reagents.

  • Final Purification: After reaction completion, filter off the catalyst (if used). Adjust the pH of the filtrate to be basic (pH > 10) with aqueous NaOH. Extract the product into an organic solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. The final product can be purified by distillation or column chromatography to yield this compound.

Analytical Characterization and Quality Control

Confirming the identity and, crucially, the enantiomeric purity of the final compound is a non-negotiable step in drug development. This requires a combination of spectroscopic and chromatographic techniques.

Protocol 1: Structural Elucidation via Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (≥400 MHz).

    • Validation: Confirm the presence of all expected signals, including the N-methyl singlet, the methine proton at C3, and the complex multiplets of the ring protons. The integration of the ¹H spectrum should correspond to the 13 protons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • Validation: Confirm the presence of the correct molecular ion peak [M+H]⁺ at m/z 116.11.

Table of Representative NMR Data (Predicted)

Assignment¹H Shift (ppm)¹³C Shift (ppm)
N-CH₃~2.3 (s, 3H)~46.5
H-3~3.8 (m, 1H)~67.0
H-2, H-4, H-5, H-61.5 - 3.0 (m, 8H)~25-60
Protocol 2: Enantiomeric Purity Determination via Chiral HPLC[4]

This protocol is a self-validating system for quantifying the stereochemical purity of the product.

  • System & Column: Use an HPLC system equipped with a UV detector. The key component is a chiral stationary phase column, such as a Chiralpak-IC3 (or similar amylose or cellulose-based column).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase typical for normal-phase chiral separations, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Sample Preparation: Prepare a standard of the racemic 1-methylpiperidin-3-ol to establish the retention times of both the (S) and (R) enantiomers. Prepare a dilute solution of the synthesized sample at a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm separation and identify the peaks for the (R) and (S) enantiomers.

    • Inject the synthesized sample.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

    • Trustworthiness: The method is validated by demonstrating baseline resolution of the two enantiomers in the racemic standard. For drug development, the % ee should typically be >99.5%.

Applications in Drug Development: A Scaffold for Muscarinic Antagonists

This compound is a valuable intermediate for synthesizing antagonists of muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes.[5][6] These receptors are involved in regulating the parasympathetic nervous system, and their antagonists are used to treat conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.[6][7]

Mechanism of Action & Structural Role: In many muscarinic antagonists, the chiral 3-hydroxy-piperidine moiety serves two purposes:

  • Scaffold: The piperidine ring provides a rigid, three-dimensional structure that correctly orients larger functional groups toward the binding pocket of the receptor.

  • Key Interaction: The (S)-hydroxyl group often acts as a critical hydrogen bond donor or acceptor, forming a specific interaction with an amino acid residue (e.g., asparagine or tyrosine) in the receptor's active site. This interaction can be essential for high binding affinity and is stereochemically dependent, meaning the (R)-enantiomer would bind less effectively, if at all.

dot graph "drug_synthesis_application" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Role of this compound as a key building block.

Safety and Handling

Based on data for the racemic compound, this compound should be handled with appropriate care.

GHS Hazard Information

Hazard CodeStatement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

References

  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Retrieved from [Link]

  • Wrobel, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 239. Available at: [Link]

  • Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Organic & Biomolecular Chemistry (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • Google Patents (n.d.). EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
  • ResearchGate (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

  • PubMed (n.d.). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Retrieved from [Link]

  • Shimadzu (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved from [Link]

  • MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(13), 5081. Available at: [Link]

  • PubMed (n.d.). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6950810, this compound. Retrieved from [Link]

  • ACS Omega (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

  • Thieme (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1549-1563. Available at: [Link]

  • PubMed (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. Available at: [Link]

  • ResearchGate (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from: [Link]

  • ResearchGate (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from: [Link]

  • MDPI (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. Available at: [Link]

  • MDPI (2002). Muscarinic Receptor Agonists and Antagonists. Molecules, 7(1), 114-140. Available at: [Link]

  • RSC Publishing (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Muscarinic Antagonists. In: StatPearls [Internet]. Retrieved from [Link]

Sources

(S)-1-methylpiperidin-3-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-methylpiperidin-3-ol: Properties, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry, coupled with the reactivity of its secondary alcohol and tertiary amine functional groups, establishes it as a valuable chiral building block for the development of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its physicochemical properties, with a primary focus on its molecular weight, explores the critical role of its stereochemistry, details a representative synthetic protocol, and discusses its applications in modern drug discovery and development. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Core Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties are essential for designing synthetic routes, predicting metabolic pathways, and understanding its interactions with biological targets. The molecular weight, in particular, is a cornerstone for all stoichiometric calculations.

Below is a summary of its key quantitative data.

PropertyValueSource
Molecular Weight 115.17 g/mol [1][2]
Molecular Formula C₆H₁₃NO[1][3][4]
Monoisotopic Mass 115.099714038 Da[1][5]
Appearance Colorless to pale yellow liquid or solid[3]
IUPAC Name (3S)-1-methylpiperidin-3-ol[1]
CAS Number 62367-59-3[1][3][6]
Solubility Soluble in water and various organic solvents[3]

dot

G Figure 2: Workflow for Asymmetric Synthesis A 1. Reactor Setup (Inert atmosphere, -78 °C) B 2. Add Catalyst & Base ((S)-Catalyst, DIPEA in DCM) A->B C 3. Add Substrate (1-methyl-3-piperidone) B->C D 4. Add Reductant (Trichlorosilane) C->D E 5. Reaction Monitoring (TLC / HPLC) D->E F 6. Quench Reaction (Sat. aq. NaHCO₃) E->F Reaction Complete G 7. Extraction (DCM / Water) F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis & Validation (Chiral HPLC, NMR) H->I

Sources

An In-Depth Technical Guide to the Physical Characteristics of (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-methylpiperidin-3-ol, a chiral piperidine derivative, is a significant building block in medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold and stereospecific hydroxyl group make it a valuable synthon for creating complex molecules with precise three-dimensional architectures, which is often critical for biological activity. Understanding the fundamental physical characteristics of this compound is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and explains the scientific principles underpinning these characterization techniques.

Core Molecular and Physical Properties

The identity and purity of a chemical entity are established through its unique set of physical and chemical properties. For a chiral molecule like this compound, chiroptical properties such as optical rotation are as fundamental as its melting or boiling point.

Table 1: Summary of Physical and Chemical Properties for this compound
PropertyValueSource(s)
IUPAC Name (3S)-1-methylpiperidin-3-ol[1]
CAS Number 62367-59-3[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 78-80 °C @ 15 Torr (for (R)-enantiomer)
Solubility Soluble in water and various organic solvents[2]
Density (Predicted) 1.005 ± 0.06 g/cm³
pKa (Predicted) 14.95 ± 0.20
Optical Rotation, [α]D Data not available in searched sources

Stereochemistry and Chiroptical Properties: The Signature of Chirality

The defining characteristic of this compound is its chirality, centered at the C3 position of the piperidine ring. This stereocenter dictates that the molecule will rotate plane-polarized light, a property known as optical activity.

Optical Rotation

The specific rotation, [α]D, is a fundamental physical constant for a chiral substance and is a critical parameter for confirming the enantiomeric purity of a sample. It is defined as the observed angle of optical rotation when plane-polarized light (typically the sodium D-line, 589.3 nm) is passed through a sample of 1 g/mL concentration in a 1-decimeter path length tube.[3][4]

The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). While the "(S)" designation is based on the Cahn-Ingold-Prelog priority rules, the direction of optical rotation must be determined experimentally and cannot be predicted from the stereochemical descriptor.

Experimental Protocol: Determination of Specific Rotation

The accurate measurement of optical rotation is performed using a polarimeter. The choice of solvent is crucial, as it can influence the magnitude and even the direction of rotation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c, in g/mL) using a suitable solvent (e.g., methanol, chloroform, or water).

  • Instrument Calibration: Calibrate the polarimeter by measuring the optical rotation of a blank (the pure solvent) in the sample cell and setting this value to zero.

  • Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Measure the observed angle of rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line).

  • Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c)

Causality Behind Experimental Choices:

  • Solvent and Concentration: The choice of an appropriate solvent is critical as molecular interactions between the solute and solvent can influence the observed rotation. A concentration that gives a reading within the linear range of the instrument (typically between 0.1° and 1.0°) is chosen to ensure accuracy.

  • Temperature Control: Optical rotation can be temperature-dependent. Therefore, maintaining a constant, specified temperature (e.g., 20°C or 25°C) is essential for reproducibility and comparison with literature values.[3]

Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_measure Polarimetry cluster_calc Calculation p1 Weigh Sample Accurately p2 Dissolve in Volumetric Flask with Appropriate Solvent p1->p2 p3 Calculate Concentration (c) p2->p3 m2 Fill Sample Cell (length l) Avoid Bubbles p3->m2 m1 Calibrate Polarimeter with Solvent Blank m1->m2 m3 Measure Observed Rotation (α) at Temp (T) and Wavelength (λ) m2->m3 c1 Calculate Specific Rotation [α] = α / (l × c) m3->c1

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Thermal Properties: Defining Physical State and Purity

The melting and boiling points are critical physical properties that define the physical state of a substance at a given temperature and pressure. They are also sensitive indicators of purity.

Melting Point

For crystalline solids, the melting point is the temperature at which it transitions to a liquid. A pure substance typically exhibits a sharp melting point range (0.5-1.0°C).[5][6] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Since this compound is described as a liquid or solid, its melting point is likely near ambient temperature.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and, if necessary, finely powdered.[7]

  • Loading: Tap the open end of a capillary tube into the sample powder to load a small amount (2-3 mm height). Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.[7]

  • Heating: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5][6]

  • Determination:

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.[5]

  • Proper Packing: A well-packed sample ensures uniform heat transfer throughout the solid, leading to a more accurate and sharper melting range.

Workflow for Melting Point Determination

G s1 Prepare Dry, Powdered Sample s2 Load 2-3 mm of Sample into Capillary Tube s1->s2 s3 Pack Sample to Bottom s2->s3 s4 Place in Melting Point Apparatus s3->s4 s5 Heat Rapidly to ~15°C below Expected MP s4->s5 s6 Heat Slowly (1-2°C / min) s5->s6 s7 Record T1 (First Liquid Drop) s6->s7 s8 Record T2 (All Liquid) s7->s8 s9 Report Melting Range (T1-T2) s8->s9

Caption: Step-by-step workflow for capillary melting point determination.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. The combination of NMR, IR, and Mass Spectrometry provides a unique "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and can provide information about the stereochemistry.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the N-methyl group, the proton on the carbon bearing the hydroxyl group (the stereocenter), and the various methylene protons on the piperidine ring. Their chemical shifts, integration values, and coupling patterns confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the absence of molecular symmetry.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹.[8] The spectrum will also feature C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 115). The fragmentation pattern provides further structural confirmation.

Experimental Protocol: General Spectroscopic Analysis

Methodology:

  • NMR Sample Preparation:

    • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • The solution must be homogeneous and free of particulate matter.

    • Transfer the solution to a 5 mm NMR tube.

  • FTIR Analysis (ATR Method):

    • Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

  • MS Analysis (Direct Infusion ESI or GC-MS):

    • For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the gas chromatograph, which separates the sample before it enters the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio.

Workflow for Structural Characterization

G cluster_NMR NMR Spectroscopy cluster_IR FTIR Spectroscopy cluster_MS Mass Spectrometry Sample This compound nmr_prep Dissolve in Deuterated Solvent Sample->nmr_prep ir_prep Place Sample on ATR Crystal Sample->ir_prep ms_prep Introduce Sample (e.g., GC-MS) Sample->ms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_result Confirm C-H Framework and Connectivity nmr_acq->nmr_result ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_result Identify Functional Groups (e.g., O-H Stretch) ir_acq->ir_result ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_result Determine Molecular Weight and Fragmentation ms_acq->ms_result

Caption: Integrated workflow for the spectroscopic characterization of a compound.

Conclusion

The physical characterization of this compound relies on a suite of complementary analytical techniques. While fundamental properties like molecular weight and formula provide a basic identity, it is the combination of thermal analysis, chiroptical measurements, and comprehensive spectroscopic data that creates a complete and robust profile. For drug development professionals and synthetic chemists, this detailed characterization is not merely an academic exercise; it is a self-validating system that ensures the identity, purity, and stereochemical integrity of the material, which is foundational to reproducible research and the development of safe and effective pharmaceuticals.

References

  • Leonard, N. J.; Simet, L. E. The Synthesis of 1-Methyl-3-piperidone. Journal of the American Chemical Society. 1955, 77 (10), 2855–2857. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01615a058]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950810, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6950810]
  • Westlab Canada. Measuring the Melting Point. 2023. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • University of Calgary. Melting point determination. [URL: https://chem.ucalgary.
  • SSERC. Melting point determination. [URL: https://www.sserc.org.
  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. [URL: http://digicollections.net/medicinedocs/index/assoc/h/plugin/10/10.3.5.html]
  • Japanese Pharmacopoeia. Optical Rotation Determination. [URL: https://www.pmda.go.jp/files/000216258.pdf#page=12]
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
  • Ananikov, V. P.; Orlov, N. V. NMR analysis of chiral alcohols and amines: development of environmentally benign "in tube" procedure with high efficiency and improved detection limit. Green Chemistry. 2011, 13, 2034-2041. [URL: https://www.researchgate.net/publication/232219754_NMR_Analysis_of_Chiral_Alcohols_and_Amines_Development_of_Environmentally_Benign_In_Tube_Procedure_with_High_Efficiency_and_Improved_Detection_Limit]
  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. 2017. [URL: https://www.masterorganicchemistry.
  • JoVE. Video: Melting Points - Procedure. 2020. [URL: https://www.jove.com/v/10222/melting-points-procedure]
  • CymitQuimica. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-. [URL: https://www.cymitquimica.com/cas/62367-59-3]
  • Analytical Testing Labs. Optical Rotation Determinations. [URL: https://www.analyticallabs.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/98016]
  • Haryanto, A.; et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019, 4(1), 122-143. [URL: http://ejournal.upi.edu/index.php/ijost/article/view/15238]
  • Organomation. NMR Sample Preparation: The Complete Guide. [URL: https://www.organomation.
  • US Pharmacopeia (USP). FAQs: <781> Optical Rotation. [URL: https://www.usp.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [URL: https://www.cif.iastate.
  • ChemicalBook. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3554-74-3_13CNMR.htm]
  • NIST. WebBook for 3-Piperidinol, 1-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3554743]
  • Smolecule. Buy (3R)-1-methylpiperidin-3-ol. 2023. [URL: https://www.smolecule.com/cas-28808-26-6.html]

Sources

(S)-1-Methylpiperidin-3-ol: A Chiral Synthon with Latent Cholinergic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Methylpiperidin-3-ol, a chiral piperidine derivative, has carved a significant niche in medicinal chemistry, primarily as a versatile stereospecific building block for a diverse array of pharmacologically active agents. While its intrinsic biological activity is not extensively documented, its structural motifs suggest a potential for interaction with cholinergic systems. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, stereoselective synthesis, and its pivotal role in the development of therapeutic candidates targeting a range of diseases. We will delve into the causality behind its use in synthetic strategies and provide detailed experimental frameworks for assessing the biological activity of its derivatives, particularly focusing on cholinergic receptor interactions.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. The introduction of a hydroxyl group and a methyl group on the piperidine ring, as in 1-methylpiperidin-3-ol, further enhances its utility by providing handles for chemical modification and influencing its pharmacokinetic profile.

The chirality of this compound is of paramount importance. Stereochemistry is a critical determinant of biological activity, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The (S)-configuration at the 3-position of the piperidine ring provides a unique three-dimensional arrangement that can be exploited for enantioselective interactions with biological targets.[2]

This guide will first elucidate the fundamental properties and synthesis of this compound. Subsequently, it will explore its primary application as a chiral synthon, providing examples of the biologically active molecules derived from it. Finally, we will outline detailed protocols for investigating the potential, albeit underexplored, intrinsic biological activity of this compound, with a focus on its putative cholinergic properties.

Physicochemical Properties and Stereoselective Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 62367-59-3[3]
Appearance Colorless to pale yellow liquid or solid
Boiling Point 76-78 °C at 11 mmHg[4]
Density 0.999 g/mL at 25 °C[4]
Refractive Index 1.4740[4]
Solubility Fully miscible in water[5]
LogP 0.01080[1]
Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of enantiomerically pure this compound is crucial for its application in medicinal chemistry. Several synthetic strategies have been developed to achieve high enantiomeric excess. A common and effective method involves the asymmetric reduction of the corresponding prochiral ketone, 1-methyl-3-piperidone.

Conceptual Workflow for Asymmetric Reduction:

1-methyl-3-piperidone 1-methyl-3-piperidone Asymmetric Reduction Asymmetric Reduction 1-methyl-3-piperidone->Asymmetric Reduction Chiral Reducing Agent Chiral Reducing Agent Chiral Reducing Agent->Asymmetric Reduction Work-up & Purification Work-up & Purification Asymmetric Reduction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Figure 1: Asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Reduction of 1-Methyl-3-piperidone

This protocol is a representative example and may require optimization based on the specific chiral catalyst and reaction conditions.

  • Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled.

  • Inert Atmosphere: The flask is purged with dry nitrogen to ensure an inert atmosphere, which is critical for the stability and reactivity of many chiral catalysts and reducing agents.

  • Catalyst Preparation: The chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine) is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)) inside the flask.

  • Reducing Agent Addition: A solution of a reducing agent (e.g., borane-dimethyl sulfide complex) in the same anhydrous solvent is added dropwise to the catalyst solution at a controlled temperature (typically between -20 °C and 0 °C). This pre-complexation step is crucial for achieving high enantioselectivity.

  • Substrate Addition: A solution of 1-methyl-3-piperidone in the anhydrous solvent is then added slowly to the reaction mixture, maintaining the low temperature. The slow addition helps to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, at low temperature to decompose any excess reducing agent.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous acid solution (e.g., 1 M HCl) and an organic solvent (e.g., diethyl ether) to remove the chiral catalyst. The aqueous layer is then basified (e.g., with 2 M NaOH) to a pH > 10 to deprotonate the product.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the this compound.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to yield the highly enantiopure this compound.

  • Chiral Purity Analysis: The enantiomeric excess of the final product is determined using chiral HPLC or chiral gas chromatography.

Role as a Chiral Synthon in Drug Development

The primary and well-established utility of this compound lies in its role as a chiral building block for the synthesis of more complex and potent drug candidates. Its stereocenter is incorporated into the final molecule, imparting the desired chirality for selective interaction with biological targets.

Logical Flow of this compound in Drug Synthesis:

S_MPOL This compound Modification Chemical Modification (e.g., etherification, esterification) S_MPOL->Modification Intermediate Chiral Intermediate Modification->Intermediate Coupling Coupling with other fragments Intermediate->Coupling Active_Molecule Biologically Active Molecule Coupling->Active_Molecule

Figure 2: Synthetic utility of this compound.

Precursor to Muscarinic Receptor Ligands

The 3-hydroxypiperidine motif is a key structural element in many ligands targeting muscarinic acetylcholine receptors (mAChRs). The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to the receptor's active site. The stereochemistry at this position significantly influences binding affinity and selectivity across the five mAChR subtypes (M1-M5).

While direct binding data for this compound is scarce, its structural similarity to known muscarinic ligands suggests it could serve as a valuable scaffold for developing novel M1-selective agonists for the treatment of cognitive deficits in Alzheimer's disease or schizophrenia.[6]

Synthesis of Nicotinic Acetylcholine Receptor Modulators

Piperidine derivatives have also been extensively studied as modulators of nicotinic acetylcholine receptors (nAChRs).[7][8] The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a key cation-π interaction with aromatic residues in the nAChR binding pocket.[9] this compound can be used to synthesize nAChR ligands where the stereochemistry of the hydroxyl group can fine-tune the interaction with the receptor and influence the functional outcome (agonist, antagonist, or allosteric modulator).

Building Block for Other Therapeutic Agents

Beyond cholinergic targets, this compound has been utilized in the synthesis of compounds with diverse biological activities. For instance, it has been incorporated into novel anti-tuberculosis agents.[10]

Investigating the Intrinsic Biological Activity: A Framework for Discovery

Despite its widespread use as a synthetic intermediate, the intrinsic pharmacological profile of this compound remains largely uncharted. The following sections provide a detailed framework of experimental protocols to elucidate its potential biological activity, with a focus on cholinergic receptors.

Muscarinic Receptor Binding Assays

These assays are designed to determine the affinity of this compound for the different muscarinic receptor subtypes.

Workflow for Radioligand Binding Assay:

Membrane_Prep Membrane Preparation (from cells expressing mAChR subtypes) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Figure 3: Radioligand binding assay workflow.

Detailed Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5). This is typically done by cell lysis and centrifugation to isolate the membrane fraction.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, set up the following reaction mixtures:

    • Total Binding: Cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate the receptors.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Cholinergic Receptors

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at cholinergic receptors.

4.2.1. Calcium Flux Assay for Gq-coupled Muscarinic Receptors (M1, M3, M5)

Detailed Protocol:

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a known muscarinic agonist (e.g., carbachol) as a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting an agonistic effect.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

4.2.2. Electrophysiology Assay for Nicotinic Receptors

Detailed Protocol:

  • Cell Culture: Use cells (e.g., Xenopus oocytes or mammalian cell lines) expressing the desired nAChR subtype.

  • Patch-Clamp Recording: Use the whole-cell patch-clamp technique to measure the ion currents flowing through the nAChR channels.

  • Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine or nicotine) to the cell to elicit a baseline current.

  • Test Compound Application: Apply this compound to the cell to see if it elicits a current (agonist effect) or inhibits the agonist-induced current (antagonist effect).

  • Data Analysis: Analyze the changes in the current amplitude and kinetics to characterize the functional activity of the compound and determine its EC₅₀ or IC₅₀.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, primarily due to its utility as a chiral synthon. Its stereodefined structure has enabled the synthesis of a variety of complex molecules with promising therapeutic potential. While its own biological activity has not been a primary focus of research, its structural features suggest a latent potential for interaction with cholinergic receptors.

The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate the intrinsic pharmacology of this compound. Such studies are warranted, as a deeper understanding of its biological profile could unveil new therapeutic applications for this readily accessible chiral molecule and its derivatives. Future research should focus on a comprehensive screening of this compound against a panel of receptors and enzymes to fully elucidate its biological activity and unlock its full potential in drug discovery.

References

  • Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. [Link]

  • England, P. M., Lester, H. A., & Dougherty, D. A. (2002). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 99(19), 12511–12516. [Link]

  • López, E., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 83. [Link]

  • Wang, L., et al. (2020). Synthesis and Biological Evaluation of Novel σ1 Receptor Ligands for Treating Neuropathic Pain: 6-Hydroxypyridazinones. Journal of Medicinal Chemistry, 63(17), 9346–9365. [Link]

  • Rojas-Hernández, S., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(11), 3374. [Link]

  • Abood, L. G., & Grassi, S. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171–176. [Link]

  • Abd-El-Aziz, A. S., et al. (2000). Evaluation of 4-methylpiperidine Analogs of hemicholinium-3. Medicinal Chemistry Research, 10(1), 1-13. [Link]

  • Arias, H. R., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 83. [Link]

  • Diouf, O., et al. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. Journal of Medicinal Chemistry, 45(22), 4877-4886. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • MDPI. Special Issue : Design, Synthesis and Biological Evaluation of Medicinal Potential Compounds. [Link]

  • Wenzel, B., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(4), 1234. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Al-Ghanimi, H. A. A., & Al-Daraji, A. H. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(16), 4983. [Link]

  • Papadia, P., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(11), 3236. [Link]

  • Wess, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(11), 2299-2303. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. [Link]

  • Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 11957-11962. [Link]

  • LookChem. Cost-effective and customizable 3-hydroxy-1-methylpiperidine 3554-74-3 for sale. [Link]

Sources

(S)-1-Methylpiperidin-3-ol: A Scrutiny of a Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Building Block

In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous clinically significant therapeutics.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of agents targeting a wide array of biological systems. Within this class of heterocycles, (S)-1-methylpiperidin-3-ol emerges not merely as a synthetic intermediate, but as a chiral synthon of strategic importance. This guide seeks to dissect the known and inferred mechanistic contributions of this deceptively simple molecule, moving beyond its identity as a building block to explore its potential intrinsic pharmacology and the structural rationale for its widespread use in the development of novel therapeutics. While direct, comprehensive studies on the standalone mechanism of action of this compound are not extensively documented in peer-reviewed literature, a deep dive into the pharmacology of its derivatives, coupled with an analysis of its structural features, allows for a reasoned exploration of its likely biological interactions.

Physicochemical and Stereochemical Profile

This compound, with the chemical formula C₆H₁₃NO, is a chiral secondary alcohol derivative of N-methylpiperidine.[2] The presence of a stereocenter at the 3-position of the piperidine ring is of paramount importance, as stereochemistry is a critical determinant of pharmacological activity, influencing both binding affinity and efficacy at biological targets.

PropertyValueSource
IUPAC Name(3S)-1-methylpiperidin-3-olPubChem CID: 6950810[2]
Molecular FormulaC₆H₁₃NOPubChem CID: 6950810[2]
Molecular Weight115.17 g/mol PubChem CID: 6950810[2]
XLogP30.1PubChem CID: 6950810[2]
Hydrogen Bond Donor Count1PubChem CID: 6950810[2]
Hydrogen Bond Acceptor Count2PubChem CID: 6950810[2]

The tertiary amine and the hydroxyl group are key functional features that dictate its utility in both chemical synthesis and potential biological interactions. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, a feature crucial for interaction with many receptor active sites. The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor.

The Cholinergic System: A Primary Arena for Piperidine Scaffolds

The structural resemblance of the N-methylpiperidine core to acetylcholine, the endogenous neurotransmitter of the cholinergic system, strongly suggests that the primary pharmacological interactions of this compound and its derivatives are likely to occur within this domain. The cholinergic system, comprising muscarinic and nicotinic acetylcholine receptors, is a fundamental regulator of numerous physiological processes in both the central and peripheral nervous systems.[1][3]

Inferred Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are key targets for a multitude of drugs. The N-methylated piperidine ring is a common feature in many muscarinic receptor ligands.[4]

Based on general structure-activity relationships (SAR) for muscarinic ligands, the tertiary amine of this compound is likely a key pharmacophoric element, capable of forming an ionic bond with a conserved aspartate residue in the transmembrane domain 3 of muscarinic receptors.[5] The stereochemistry at the 3-position, bearing the hydroxyl group, would then be critical in determining the selectivity and nature of the interaction (agonist, antagonist, or allosteric modulator) with different mAChR subtypes.

While direct binding data for this compound is unavailable, its incorporation into more complex molecules with known muscarinic activity provides clues. For instance, derivatives of N-methylpiperidine have been explored as muscarinic agonists and antagonists.[4] The (S)-configuration may confer a specific orientation within the binding pocket that favors interaction with a particular subtype, a common theme in muscarinic pharmacology where enantiomers often exhibit markedly different affinities and efficacies.

Hypothesized Muscarinic Receptor Interaction Workflow

G cluster_ligand Ligand: this compound cluster_receptor Muscarinic Receptor (M1-M5) S_MP_OH This compound BindingPocket Orthosteric Binding Pocket S_MP_OH->BindingPocket Enters Binding Pocket Aspartate Aspartate Residue (TM3) BindingPocket->Aspartate Ionic Interaction (Tertiary Amine) AccessorySites Accessory Binding Sites BindingPocket->AccessorySites Hydrogen Bonding (Hydroxyl Group) AccessorySites->BindingPocket Conformational Change

Caption: Hypothesized interaction of this compound with a muscarinic receptor binding pocket.

Potential Nicotinic Acetylcholine Receptor (nAChR) Engagement

Nicotinic receptors are ligand-gated ion channels, and piperidine derivatives have also been shown to interact with these receptors.[6] The interaction with nAChRs is often complex, with compounds acting as agonists, antagonists, or allosteric modulators. The smaller and less substituted nature of this compound makes it a candidate for interacting with the highly conserved aromatic box of the nAChR ligand-binding domain. However, without experimental data, its activity at these receptors remains speculative.

Role as a Chiral Synthon in Drug Development

The predominant and well-documented role of this compound is as a chiral building block in the synthesis of more complex and potent therapeutic agents.[7][8][9] Its utility stems from the pre-defined stereochemistry and the presence of two reactive sites: the hydroxyl group and the tertiary amine.

Synthesis of Dopamine Receptor Ligands

Derivatives of 3-hydroxypiperidine have been investigated as ligands for dopamine D2 and sigma receptors.[10] The stereochemical orientation of the hydroxyl group and the nature of the substituent on the nitrogen atom are critical for affinity and selectivity.

Development of Novel Anticholinergic Agents

The N-methyl-3-piperidyl moiety is a core component of some anticholinergic drugs.[11] The esterification of the hydroxyl group with various acidic moieties can lead to potent muscarinic antagonists.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a standard method to determine the binding affinity of a test compound, such as this compound, for muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine as a non-selective muscarinic antagonist for determining non-specific binding.

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the binding buffer.

    • Prepare solutions of [³H]-NMS and atropine in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of atropine solution (1 µM final concentration, for non-specific binding).

      • 50 µL of the serially diluted test compound.

    • Add 50 µL of [³H]-NMS solution (e.g., 0.5 nM final concentration) to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Data Interpretation Workflow

G cluster_experiment Experimental Data Acquisition cluster_analysis Data Analysis RawCounts Raw Scintillation Counts TotalBinding Total Binding RawCounts->TotalBinding NonSpecificBinding Non-Specific Binding RawCounts->NonSpecificBinding SpecificBinding Specific Binding TotalBinding->SpecificBinding NonSpecificBinding->SpecificBinding IC50 IC50 Determination SpecificBinding->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Value (Binding Affinity) ChengPrusoff->Ki

Sources

Foreword: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (S)-1-methylpiperidin-3-ol

In the landscape of modern drug discovery and fine chemical synthesis, chiral building blocks are of paramount importance. This compound, a key chiral synthon, offers significant potential in the development of novel therapeutics due to its specific stereochemistry which can enhance biological selectivity and efficacy.[1][2][3] However, its utility is matched by the imperative for rigorous safety and handling protocols. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks associated with this compound and the logic behind its safe manipulation. As professionals in a high-stakes field, our responsibility is not just to follow protocols, but to comprehend the principles that make them effective. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, championing a culture of proactive safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's identity and properties is the foundation of a robust safety assessment.

This compound is a chiral heterocyclic compound featuring a piperidine core. The "(S)" designation refers to the specific three-dimensional arrangement of the hydroxyl group at the C3 position, a critical feature for its application in asymmetric synthesis.[3]

PropertyValueSource(s)
IUPAC Name (3S)-1-methylpiperidin-3-ol[4]
CAS Number 62367-59-3[1]
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1][5]
Solubility Soluble in water and various organic solvents[1]
Density ~0.999 g/mL[6]

The presence of both a hydroxyl group and a tertiary amine makes this molecule a versatile intermediate, but also introduces specific reactivity and handling considerations.[3]

Section 2: Hazard Identification and Toxicological Assessment

While specific toxicological data for the (S)-enantiomer is limited, information for the racemic mixture, 1-methylpiperidin-3-ol, provides a baseline for hazard assessment under the Globally Harmonized System (GHS). It is prudent to handle the chiral compound with the same, if not greater, level of caution.

GHS Hazard Classification [7][8][9]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Toxicological Summary:

  • Skin Irritation: Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure may lead to more severe irritation.[8][9]

  • Eye Irritation: The compound is a serious eye irritant. Splashes can cause significant pain, redness, and potential damage to the cornea if not addressed immediately.[8][9]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[7][8]

Section 3: The Self-Validating Safety Workflow: Risk Assessment and Control

A foundational principle of laboratory safety is that every protocol must be a self-validating system. This begins with a dynamic risk assessment that informs the selection of control measures. The goal is to create a hierarchy of controls that minimizes reliance on human behavior alone.

Risk_Assessment_Workflow cluster_planning Planning & Assessment cluster_controls Hierarchy of Controls A Identify Hazards (Irritant, Unknown Toxicity) B Assess Exposure Routes (Inhalation, Dermal, Ocular) A->B C Evaluate Quantities & Concentrations B->C D Engineering Controls (Fume Hood, Ventilation) C->D Mitigate Risk E Administrative Controls (SOPs, Training, Labeling) D->E Reinforce Safety F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F Final Barrier G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling this compound.

1. Engineering Controls (Primary Barrier): The most effective controls involve isolating the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to vapors and potential aerosols.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle fugitive emissions.

2. Administrative Controls (Procedural Safeguards): These are the work practices that reduce the probability of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. The SOP should cover every step from retrieval from storage to final waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

  • Restricted Access: Designate specific areas within the lab for working with this compound to prevent cross-contamination.

  • Chemical Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10]

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the sole means of protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves. Given that no specific breakthrough time data is available, it is best practice to double-glove and change gloves immediately if contamination is suspected or after extended use.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

Section 4: Field-Proven Protocols for Handling and Storage

The following protocols are designed to be self-validating, with each step serving a specific safety or operational purpose.

Protocol 4.1: Step-by-Step Guide for Transferring the Liquid

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height and the work area is clear of clutter. Assemble all necessary equipment (syringes, needles, septa, receiving vessel).

  • Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is recommended, especially for reactions, to prevent potential side reactions or degradation, although the compound itself is not listed as acutely air-sensitive.

  • Vessel Security: Secure both the source container and the receiving flask with clamps. This prevents accidental spills from tipping.[13]

  • Cannula/Syringe Transfer: For precise transfers, use a clean, dry syringe with a Luer-lock needle to prevent accidental detachment.[13]

    • Insert a needle connected to an inert gas line into the headspace of the source container to maintain slight positive pressure.

    • Carefully insert the transfer syringe needle below the liquid surface and slowly draw the required volume.

    • Withdraw the needle and promptly insert it into the receiving vessel through a rubber septum, dispensing the liquid slowly.

  • Cleanup: After transfer, rinse the syringe and needle with a suitable, non-reactive solvent (e.g., isopropanol) and discharge the rinsing into a designated waste container.[13]

Storage Requirements:

  • Container: Keep the compound in its original, tightly sealed container.[8][10]

  • Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[8] Store locked up.[9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12][14]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Start Emergency Event (Spill, Exposure, Fire) Spill1 Evacuate & Alert Others Start->Spill1 Spill Exp1 Remove Contaminated Clothing Start->Exp1 Exposure Spill2 Don Appropriate PPE Spill1->Spill2 Spill3 Contain with Inert Absorbent Material Spill2->Spill3 Spill4 Collect & Place in Sealed Waste Container Spill3->Spill4 Exp2 Identify Exposure Route Exp1->Exp2 Exp_Skin Skin: Flush with water for 15 min Exp2->Exp_Skin Skin Exp_Eyes Eyes: Use eyewash for 15 min Exp2->Exp_Eyes Eyes Exp_Inhale Inhalation: Move to fresh air Exp2->Exp_Inhale Inhale Exp_Seek Seek Immediate Medical Attention Exp_Skin->Exp_Seek Exp_Eyes->Exp_Seek Exp_Inhale->Exp_Seek

Caption: Decision-making flowchart for emergency incidents.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

Fire and Spill Response:

  • Fire: The material is combustible.[8] In case of a fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12] Firefighters should wear self-contained breathing apparatus (SCBA).

  • Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material using non-sparking tools and place it in a designated, labeled, and sealed container for disposal.[14] Prevent the spill from entering drains.

Section 6: Disposal Considerations

Chemical waste disposal is strictly regulated.

  • Waste Characterization: All waste containing this compound must be treated as hazardous.

  • Containers: Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with incompatible waste streams.

  • Regulatory Compliance: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable tool in chemical research and development, but its safe use demands a comprehensive and proactive safety mindset. By understanding its properties, identifying potential hazards, implementing a hierarchy of controls, and being prepared for emergencies, researchers can confidently and responsibly harness its synthetic potential. The principles and protocols outlined in this guide are designed to be integrated into a robust laboratory safety culture, where every procedure is inherently a safe procedure.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. [Link]

  • Stenutz. 1-methylpiperidin-3-ol. [Link]

  • PubChem. 3-Piperidinol, 1-methyl- (CAS 3554-74-3). [Link]

  • Singer, G. M., & Taylor, H. W. (1978). Carcinogenicity of the isomeric, N-nitroso-delta3-and N-nitroso-delta2-piperidines in rats and the in vivo isomerization of the delta3-to the delta2-isomer. Journal of the National Cancer Institute, 60(1), 185–189. [Link]

  • LookChem. (3R)-1-methylpiperidin-3-ol. [Link]

  • PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • ACS Publications. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

  • PMC. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. National Institutes of Health. [Link]

  • Google Patents.
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ACS Publications. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

  • Google Patents.
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (S)-1-Methylpiperidin-3-ol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidinols

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The introduction of stereocenters into this heterocyclic scaffold dramatically expands its chemical space and biological activity, making the development of robust and efficient enantioselective synthetic methods a cornerstone of modern medicinal chemistry and drug development. (S)-1-methylpiperidin-3-ol, a key chiral building block, is integral to the synthesis of numerous biologically active compounds, including muscarinic receptor antagonists and other central nervous system-targeting agents. Its enantiomerically pure form is often crucial for achieving the desired pharmacological profile and minimizing off-target effects.

This comprehensive guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of this compound. We will explore and compare three principal approaches:

  • Catalytic Asymmetric Hydrogenation: A powerful and atom-economical method for the direct creation of the chiral center.

  • Enzymatic Kinetic Resolution: Leveraging the exquisite stereoselectivity of enzymes to separate enantiomers.

  • Chiral Auxiliary-Mediated Synthesis: A classical yet reliable approach for diastereoselective transformations.

For each methodology, we will delve into the underlying principles, discuss the critical experimental parameters, and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this compound and related chiral piperidinols.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route to this compound is governed by factors such as the desired scale, enantiopurity requirements, cost of reagents and catalysts, and available laboratory equipment. The following table summarizes the key features of the three main approaches discussed in this guide.

Strategy Key Advantages Potential Challenges Typical ee% Scalability
Catalytic Asymmetric Hydrogenation High atom economy, direct formation of the chiral center, potential for high turnover numbers.High cost of precious metal catalysts and chiral ligands, sensitivity to substrate purity and reaction conditions, requirement for high-pressure equipment.>90%Good to excellent
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally benign (aqueous media), potential for enzyme recycling.Theoretical maximum yield of 50% for the desired enantiomer, requires an additional step to separate the product from the unreacted enantiomer, enzyme cost and stability.>95%Moderate to good
Chiral Auxiliary-Mediated Synthesis Well-established and predictable, high diastereoselectivity, no specialized equipment required.Multi-step process (attachment and removal of the auxiliary), lower overall yield, generates stoichiometric chiral waste.>98% (de)Moderate

Catalytic Asymmetric Hydrogenation: A Direct and Efficient Approach

Catalytic asymmetric hydrogenation has emerged as one of the most powerful tools for the enantioselective synthesis of chiral molecules.[2] This approach typically involves the reduction of a prochiral precursor, such as an enamine, imine, or a heteroaromatic ring system, using molecular hydrogen in the presence of a chiral transition metal catalyst. For the synthesis of this compound, two primary precursors can be envisioned: 1-methylpiperidin-3-one and a 3-hydroxy-N-methylpyridinium salt.

Conceptual Workflow for Asymmetric Hydrogenation

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Product Isolation & Analysis Prochiral_Precursor Prochiral Precursor (e.g., 1-methylpiperidin-3-one or 3-hydroxy-N-methylpyridinium salt) Reaction Asymmetric Hydrogenation (H2, pressure, solvent) Prochiral_Precursor->Reaction Catalyst_System Chiral Catalyst System ([Rh(COD)Cl]2 or Ru(II) complex + Chiral Ligand) Catalyst_System->Reaction Workup Work-up and Purification (e.g., Chromatography) Reaction->Workup Final_Product This compound Workup->Final_Product Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC or NMR) Final_Product->Analysis

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 3-Hydroxy-N-methylpyridinium Salt (Adapted from Literature)

This protocol is adapted from established procedures for the asymmetric hydrogenation of N-substituted pyridinium salts.[3][4][5] The synthesis of the pyridinium salt precursor is a straightforward N-methylation of 3-hydroxypyridine.

Materials:

  • 3-Hydroxy-N-methylpyridinium iodide

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-J002-1, a Josiphos-type ligand)

  • Triethylamine (Et₃N)

  • Degassed Methanol (MeOH)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)Cl]₂ (0.005 mmol) and the chiral phosphine ligand (0.011 mmol). Add degassed MeOH (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the 3-hydroxy-N-methylpyridinium iodide (1 mmol) in degassed MeOH (10 mL). Add triethylamine (1.2 mmol).

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a syringe, transfer the catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of H₂.

  • Reaction: Stir the reaction mixture at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia solution) to afford this compound.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating agent.

Rationale for Experimental Choices:

  • Catalyst System: Rhodium complexes paired with ferrocenyl-based phosphine ligands like Josiphos have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated substrates, including pyridinium salts.[5]

  • Base: The addition of a non-coordinating organic base like triethylamine is crucial. It is proposed to neutralize the iodide counter-ion and potentially facilitate the formation of a more reactive dihydropyridine intermediate, leading to higher enantioselectivity.[5]

  • Solvent: Methanol is a common solvent for such hydrogenations due to its ability to dissolve both the substrate and the catalyst complex. Degassing is essential to remove oxygen, which can deactivate the catalyst.

Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes, typically lipases or proteases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[6][7] This method is particularly attractive due to its often-excellent enantioselectivity and mild, environmentally friendly reaction conditions.

Conceptual Workflow for Enzymatic Kinetic Resolution

cluster_0 Racemic Substrate cluster_1 Enzymatic Resolution cluster_2 Separation & Product Isolation Racemic_Substrate Racemic 1-methylpiperidin-3-ol Reaction Kinetic Resolution (Organic Solvent, Temperature Control) Racemic_Substrate->Reaction Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Separation Separation of Product and Unreacted Substrate (e.g., Chromatography) Reaction->Separation Product_Ester (R)-1-methylpiperidin-3-yl acetate Separation->Product_Ester Unreacted_Alcohol This compound Separation->Unreacted_Alcohol Analysis Enantiomeric Excess (ee) Determination Unreacted_Alcohol->Analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Methylpiperidin-3-ol

This protocol is based on a reported method for the resolution of racemic 3-hydroxy-N-methylpiperidine.[8]

Materials:

  • Racemic 1-methylpiperidin-3-ol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a dried flask containing a magnetic stir bar, add racemic 1-methylpiperidin-3-ol (1 mmol), MTBE (10 mL), and activated 4 Å molecular sieves.

  • Acylation: Add vinyl acetate (1.5 mmol) to the mixture.

  • Enzymatic Reaction: Add immobilized CALB (50 mg/mmol of substrate) and seal the flask. Stir the suspension at 30 °C.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and the molecular sieves. Wash the solids with MTBE.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the formed (R)-1-methylpiperidin-3-yl acetate by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the recovered this compound using chiral HPLC or NMR.

Rationale for Experimental Choices:

  • Enzyme: Candida antarctica lipase B is a widely used and robust lipase for the kinetic resolution of a broad range of alcohols and amines due to its high stereoselectivity and stability in organic solvents.[8]

  • Acyl Donor: Vinyl acetate is an irreversible acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Solvent: MTBE is a suitable non-polar organic solvent that solubilizes the reactants and is compatible with lipase activity.

  • Molecular Sieves: The presence of water can lead to hydrolysis of the ester product and reduce the enzyme's activity. Molecular sieves are added to maintain anhydrous conditions.

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Strategy

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry.[][10] This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent bond-forming reaction to occur diastereoselectively. Finally, the auxiliary is cleaved to reveal the desired enantiomerically enriched product.

Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis

cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Product Isolation Prochiral_Substrate Prochiral Substrate Attachment Covalent Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Chiral_Auxiliary->Attachment Intermediate Diastereomerically Enriched Intermediate Attachment->Intermediate Forms Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Reduction) Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Intermediate->Diastereoselective_Reaction Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Analysis Enantiomeric Excess (ee) Determination Final_Product->Analysis

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Conclusion and Future Outlook

The enantioselective synthesis of this compound can be effectively achieved through several distinct strategies. Catalytic asymmetric hydrogenation offers a direct and atom-economical route, particularly suitable for larger-scale production, provided that catalyst screening and optimization are undertaken. Enzymatic kinetic resolution presents a highly selective and environmentally benign alternative, ideal for obtaining high enantiopurity, albeit with a theoretical maximum yield of 50%. Chiral auxiliary-mediated synthesis, while being a more traditional and step-intensive approach, remains a reliable method for achieving high stereocontrol.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. For process development and large-scale synthesis, the continued exploration of more efficient and cost-effective catalysts for asymmetric hydrogenation is a key area of research. Furthermore, the discovery and engineering of novel enzymes with enhanced activity and stability could further improve the practicality of biocatalytic resolutions. Ultimately, a thorough evaluation of each method's strengths and weaknesses, as outlined in this guide, will enable the selection of the most appropriate strategy for the successful synthesis of this important chiral building block.

References

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: ResearchGate URL: [Link]

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: The University of Liverpool Repository URL: [Link]

  • Title: RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION Source: The University of Liverpool Repository URL: [Link]

  • Title: Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: CN105439939A - Synthetic method of (S)
  • Title: Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: CN103304472A - Method for synthesizing 1-BOC-3-piperidone Source: Google Patents URL
  • Title: Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: NIH URL: [Link]

  • Title: Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer Source: ResearchGate URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: PMC - NIH URL: [Link]

  • Title: Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form Source: ResearchGate URL: [Link]

  • Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: PubMed URL: [Link]

  • Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Source: ChemRxiv URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine Source: IRIS URL: [Link]

  • Title: Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst Source: Organic Chemistry Portal URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy Source: Research Explorer The University of Manchester URL: [Link]

  • Title: (PDF) Synthesis and Asymmetric Hydrogenation of Source: Amanote Research URL: [Link]

  • Title: An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation Source: ResearchGate URL: [Link]

  • Title: Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation Source: PMC - NIH URL: [Link]

  • Title: Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: PMC - NIH URL: [Link]

  • Title: Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Source: RWTH Publications URL: [Link]

  • Title: Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: RSC Publishing URL: [Link]

  • Title: Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents Source: ResearchGate URL: [Link]

  • Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives Source: PubMed Central URL: [Link]

  • Title: An Enantioselective Synthesis of an 11-beta-HSD-1 Inhibitor via an Asymmetric Methallylation Catalyzed by (S)-3,3'-F2-BINOL Source: ResearchGate URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism Source: MDPI URL: [Link]

Sources

Application Notes & Protocols: (S)-1-Methylpiperidin-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of therapeutic agents due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The introduction of stereocenters into this six-membered nitrogenous heterocycle elevates its utility, allowing for a more precise three-dimensional orientation of substituents to optimize drug-receptor interactions. Chiral piperidine scaffolds are crucial in modern drug design for several key reasons: they can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects like cardiac hERG toxicity.[1][3]

(S)-1-methylpiperidin-3-ol, in particular, is a valuable chiral building block. Its defined stereochemistry at the C3 position, coupled with a nucleophilic hydroxyl group and a tertiary amine, makes it an exceptionally versatile synthon for creating complex molecular architectures. The (S)-configuration is often critical for achieving the desired pharmacological effect, as biological systems are inherently chiral and frequently exhibit stereospecific recognition.[1] This guide provides an in-depth look at the properties of this compound and detailed protocols for its application in synthetic workflows, particularly in the synthesis of precursors for biologically active molecules such as muscarinic receptor antagonists.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe use in the laboratory.

Physicochemical Data

The properties of this compound make it suitable for a range of reaction conditions. Its solubility in various organic solvents facilitates its use in common synthetic transformations.

PropertyValueSource
CAS Number 62367-59-3PubChem
Molecular Formula C₆H₁₃NOPubChem
Molecular Weight 115.17 g/mol PubChem
Appearance Colorless to pale yellow liquid or solidCymitQuimica[4]
Boiling Point 78-80 °C (at 15 Torr)LookChem
Density ~1.005 g/cm³ (Predicted)LookChem
Solubility Soluble in water and various organic solventsCymitQuimica[4]
pKa 14.95 ± 0.20 (Predicted)LookChem
Handling and Safety Precautions

This compound should be handled with standard laboratory precautions for organic amines and alcohols. The following safety information is a summary; always consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene recommended), chemical safety goggles, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Application in Synthesis: O-Alkylation for Aryl Ether Formation

A primary application of this compound is its use as a nucleophile in O-alkylation reactions, such as the Williamson ether synthesis, to form chiral aryl ethers. This transformation is a key step in the synthesis of various pharmacologically active compounds, including selective muscarinic receptor antagonists. The hydroxyl group, once deprotonated by a strong base, readily attacks electrophilic aryl halides or related species.

Workflow for Williamson Ether Synthesis

The following diagram illustrates the general workflow for the O-alkylation of this compound with a heteroaryl chloride, a common strategy in medicinal chemistry.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SNAr Reaction A This compound C Formation of (S)-alkoxide intermediate + Hydrogen gas (H₂) A->C Addition of NaH B Sodium Hydride (NaH) in DMF E Nucleophilic Attack C->E Alkoxide attacks electrophilic carbon D Heteroaryl Chloride (e.g., 2-chloropyrimidine) D->E Addition to reaction mixture F Final Product: (S)-1-methyl-3-(pyrimidin-2-yloxy)piperidine E->F caption General workflow for O-alkylation.

Caption: General workflow for O-alkylation.

Detailed Experimental Protocol: Synthesis of (S)-1-methyl-3-(pyrimidin-2-yloxy)piperidine

This protocol details the synthesis of a chiral piperidinyl aryl ether, a scaffold found in various biologically active molecules. The procedure is an adaptation of established Williamson ether synthesis methodologies for related substrates.

Rationale: The choice of sodium hydride (NaH) as the base ensures irreversible deprotonation of the alcohol, driving the reaction forward. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the resulting alkoxide and facilitates the subsequent nucleophilic aromatic substitution (SNAr) reaction.

Materials and Reagents:
  • This compound (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • 2-chloropyrimidine (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety for Key Reagents:
  • Sodium Hydride (NaH): Highly flammable and water-reactive. Releases flammable hydrogen gas upon contact with water or protic solvents. Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use appropriate PPE, including flame-retardant lab coat and face shield. A Class D fire extinguisher (for combustible metals) should be available.[5][6][7]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood with appropriate gloves.[8] Exothermic decompositions have been reported for NaH in DMF at temperatures as low as 26°C, so careful temperature control is crucial.[8][9]

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the solution under a positive pressure of nitrogen.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure the reaction is well-vented through the nitrogen line to a bubbler.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should result in a homogeneous or slightly cloudy suspension.

  • Nucleophilic Substitution: Dissolve 2-chloropyrimidine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure (S)-1-methyl-3-(pyrimidin-2-yloxy)piperidine.

Analytical Characterization: Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.

Protocol: Chiral HPLC Analysis

This protocol is a representative method based on common practices for analyzing chiral piperidine derivatives.[6][8]

  • Instrumentation: HPLC system with UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: A mixture of n-Hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The diethylamine is added to improve peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers, if present, will be separated into distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.

Logical Diagram for Analytical Workflow

G A Purified Product from Synthesis B Dissolve in Mobile Phase (1 mg/mL) A->B C Inject Sample onto Chiral HPLC System B->C D Chromatographic Separation on Chiral Stationary Phase C->D E UV Detection (220 nm) D->E F Data Analysis: Calculate Peak Areas E->F G Determine Enantiomeric Excess (% ee) F->G caption Workflow for chiral purity analysis.

Caption: Workflow for chiral purity analysis.

Conclusion

This compound stands out as a highly effective and versatile chiral building block for drug discovery and development. Its stereochemically defined hydroxyl group provides a reliable handle for introducing molecular complexity through reactions like O-alkylation, leading to scaffolds with significant biological potential. The protocols and data presented herein offer a robust framework for researchers to confidently and safely incorporate this valuable intermediate into their synthetic programs, accelerating the path toward novel and effective therapeutics.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). James Madison University. Available at: [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara, Department of Chemistry and Biochemistry. Available at: [Link]

  • DeSoto, J., & Wang, J. (2020). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 24(10), 2097-2105. Available at: [Link]

  • This compound | C6H13NO | CID 6950810. PubChem. Available at: [Link]

  • (3R)-1-methylpiperidin-3-ol. LookChem. Available at: [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • Gaponova, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. (2023). Available at: [Link]

Sources

Part 1: The Strategic Importance of (S)-1-Methylpiperidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of (S)-1-methylpiperidin-3-ol, a valuable chiral building block in modern drug discovery. We will delve into its significance, key chemical transformations with detailed protocols, and its application in the synthesis of bioactive molecules, supported by practical insights and authoritative references.

Introduction: The "Privileged" Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[1][2] When a chiral center is introduced, as in this compound, the molecule's utility is significantly enhanced.

This compound, a chiral organic compound with the CAS number 62367-59-3, is characterized by a piperidine ring bearing a hydroxyl group at the 3-position with a specific (S)-stereochemistry.[3] This defined stereochemistry is crucial, as biological systems, such as enzymes and receptors, are inherently chiral. The interaction of a drug with its target is highly stereoselective; one enantiomer (the "eutomer") may exhibit the desired therapeutic effect, while the other (the "distomer") could be inactive, less active, or even cause undesirable side effects.[4][5][6] Therefore, utilizing enantiomerically pure building blocks like this compound from the outset of a drug discovery campaign is a fundamental strategy for developing safer and more effective medicines.[5][7]

Physicochemical Properties

Understanding the core properties of a building block is essential for its effective implementation in a synthetic workflow.

PropertyValueSource
Molecular Formula C₆H₁₃NO[8]
Molecular Weight 115.17 g/mol [8]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 78-80 °C (at 15 Torr)[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]
Solubility Soluble in water and various organic solvents[3]

Part 2: Core Synthetic Applications & Protocols

The true power of this compound lies in its versatility. The secondary alcohol provides a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space around the chiral piperidine core.

Protocol 1: O-Alkylation for Ether Synthesis (Williamson Ether Synthesis)

This protocol details the formation of an ether linkage, a common modification to modulate a compound's lipophilicity and hydrogen bonding capacity.

Workflow: O-Alkylation of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up & Purification A This compound in aprotic solvent (e.g., THF, DMF) B Add strong base (e.g., NaH, KOtBu) at 0°C A->B C Formation of (S)-1-methylpiperidin-3-oxide (alkoxide intermediate) B->C D Add electrophile (R-X, e.g., Benzyl Bromide) C->D E Reaction proceeds at RT (or gentle heating) D->E F Formation of desired ether product E->F G Quench reaction (e.g., with water or sat. NH4Cl) F->G H Extract with organic solvent (e.g., EtOAc) G->H I Purify by column chromatography H->I

Caption: General workflow for the O-alkylation of this compound.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu, 1.1 eq), portion-wise.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures the complete formation of the corresponding alkoxide.

  • Addition of Electrophile: Add the alkylating agent (R-X, e.g., an alkyl halide or tosylate, 1.0-1.2 eq) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until completion, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the strong base (especially NaH) from reacting with atmospheric moisture.

  • Aprotic Solvent: Solvents like THF or DMF are used because they do not have acidic protons that would be deprotonated by the strong base.

  • Strong Base: A base with a pKa higher than that of the alcohol (~16-18) is required for complete deprotonation to form the nucleophilic alkoxide. NaH is often preferred as the byproduct (H₂ gas) is easily removed.

  • Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction. The subsequent substitution step may require heating to overcome the activation energy barrier.

Protocol 2: Carbamate Formation for Muscarinic Antagonist Scaffolds

The synthesis of carbamates is a key step in creating analogues of important drugs like Solifenacin, which is a muscarinic receptor antagonist used to treat overactive bladder.[10] While Solifenacin itself uses the rigid (3R)-quinuclidinol scaffold, this compound serves as an excellent, more flexible starting point for building libraries of novel muscarinic antagonists.[11][12][13]

Workflow: Carbamate Synthesis from this compound

G cluster_0 Step 1: Activation of Amine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up & Purification A Secondary Amine (R2NH) + Activating Agent (e.g., Triphosgene, CDI) B Formation of Isocyanate or Activated Carbamoyl Intermediate A->B C This compound + Organic Base (e.g., TEA) B->C D Attack on Activated Intermediate C->D E Formation of Carbamate Linkage D->E F Aqueous Work-up E->F G Extraction & Drying F->G H Purification (Chromatography/Crystallization) G->H

Caption: Synthesis of a carbamate derivative using this compound.

Detailed Step-by-Step Methodology:

  • Preparation: In a flask, dissolve the secondary amine component (e.g., (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, 1.0 eq) in an anhydrous solvent like toluene or dichloromethane.

  • Activation: Add an activating agent such as 1,1'-Carbonyldiimidazole (CDI) or triphosgene (handle with extreme care in a fume hood) to form an activated carbamoyl intermediate. A mild base like triethylamine (TEA) may be added.[11]

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0-1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in the same solvent.

  • Addition: Add the solution from Step 3 to the activated intermediate from Step 2.

  • Reaction Monitoring: Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the desired carbamate.

Causality and Experimental Choices:

  • Activating Agent: Direct reaction between an alcohol and an amine to form a carbamate is not feasible. An activating agent like CDI or phosgene derivatives is required to convert one of the components into a more electrophilic species.

  • Base: Triethylamine is used to neutralize the HCl generated during the activation step (if using phosgene derivatives) and to facilitate the nucleophilic attack of the alcohol.

  • Scaffold Choice: The piperidine moiety often serves as a key pharmacophore that interacts with the orthosteric or allosteric sites of G protein-coupled receptors (GPCRs) like muscarinic receptors.[14][15][16]

Part 3: Case Study - A Building Block for Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (M1-M5) are critical targets for various diseases. For instance, antagonists of the M3 receptor are used to treat chronic obstructive pulmonary disease (COPD) and overactive bladder.[15][17] The development of subtype-selective antagonists is a major goal in medicinal chemistry to minimize side effects, such as the cardiac effects associated with M2 receptor blockade.[14][15]

The this compound scaffold provides an ideal starting point for exploring SAR for M3-selective antagonists. The N-methylpiperidine core mimics the quaternary ammonium group of acetylcholine, the natural ligand, while the chiral hydroxyl group serves as a versatile attachment point for diverse chemical moieties designed to confer selectivity.

Logical Elaboration of the Scaffold

G cluster_0 Chemical Transformations cluster_1 Diverse Chemical Library start This compound Core Scaffold op1 O-Alkylation R1-O- start:f0->op1 op2 Esterification R2-C(O)O- start:f0->op2 op3 Carbamate Formation R3-NHC(O)O- start:f0->op3 prod1 Ether Analogs op1->prod1 prod2 Ester Analogs op2->prod2 prod3 Carbamate Analogs op3->prod3 screening Screening for M3 Receptor Antagonism

Caption: Elaboration of the this compound scaffold into a diverse library for drug screening.

By synthesizing a library of compounds where the R-group in an ether or carbamate linkage is varied (e.g., aromatic rings, heterocyclic systems), researchers can systematically probe the binding pocket of the M3 receptor. This structure-guided approach, informed by receptor crystal structures, can lead to the identification of novel antagonists with high potency and selectivity.[14][15]

Part 4: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its defined stereochemistry, versatile hydroxyl handle, and privileged piperidine core make it an exceptionally valuable building block for the discovery of new therapeutics.[2] The protocols and strategies outlined in this guide provide a framework for leveraging its properties to construct diverse molecular libraries aimed at complex biological targets. As the demand for highly selective and potent drugs continues to grow, the judicious use of such chiral building blocks will remain paramount to the success of future drug discovery endeavors.

References

  • Cevimeline, セビメリン | New Drug Approvals. (2019). New Drug Approvals.
  • Cevimeline Hydrochloride. (2000). Drugs of the Future.
  • CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-.CymitQuimica.
  • Clinical Importance of Chirality in Drug Design and Pharmaceutica.Longdom Publishing.
  • Scheme 30. Original synthesis of cevimeline.
  • US20080242697A1 - Process for the synthesis of solifenacin.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • This compound | C6H13NO | CID 6950810.PubChem.
  • The Significance of Chirality in Drug Design and Development.PubMed Central (PMC).
  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018). PubMed.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Solifenacin, солифенацин , سوليفيناسين , 索利那新 , コハク酸ソリフェナシン. (2016). New Drug Approvals.
  • The Significance of Chirality in Drug Design and Development. (2020).
  • (3R)-1-methylpiperidin-3-ol.LookChem.
  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018). PNAS.
  • Muscarinic Receptor Agonists and Antagonists. (2001). MDPI.
  • WO2014005601A1 - A process for the preparation of solifenacin or a salt thereof.
  • Muscarinic Antagonists. (2023).
  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (2018). Frontiers in Pharmacology.
  • Solifenacin | C23H26N2O2 | CID 154059.PubChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). Bioorganic & Medicinal Chemistry.
  • (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421.PubChem.

Sources

Application Notes & Protocols: Synthesis of Novel Muscarinic Agonists from (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis and preliminary evaluation of novel muscarinic agonists, utilizing the chiral scaffold (S)-1-methylpiperidin-3-ol. Recognizing the therapeutic potential of subtype-selective muscarinic agonists in treating neurological and physiological disorders, this document details robust synthetic protocols, the rationale behind key experimental decisions, and the foundational principles of structure-activity relationship (SAR) exploration. We present a detailed, self-validating protocol for the esterification of this compound, a pivotal reaction for generating diverse chemical libraries. Furthermore, we contextualize this synthesis within the broader landscape of muscarinic receptor signaling and pharmacological evaluation, offering a complete workflow for the modern medicinal chemist.

Introduction: The Therapeutic Promise of Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1][2] These receptors are integral to a vast array of physiological processes in both the central and peripheral nervous systems, including cognitive function, motor control, and glandular secretion.[3][4][5] Consequently, dysfunction in the cholinergic system is implicated in numerous diseases.

The development of subtype-selective muscarinic agonists represents a significant therapeutic strategy for conditions such as:

  • Alzheimer's Disease (AD): M1 receptor agonists are sought to enhance cognitive function, a primary deficit in AD.[4][6]

  • Sjögren's Syndrome: M3 receptor agonists, such as cevimeline, are used to stimulate salivary and lacrimal gland secretions to treat severe dry mouth and eyes.[7][8]

  • Schizophrenia: Dual M1/M4 agonists have shown promise in treating the cognitive and psychotic symptoms of schizophrenia.[6]

The stereochemistry of a ligand is often critical for its interaction with a target receptor. The chiral molecule this compound is a valuable starting material, or "scaffold," because it provides a fixed stereochemical configuration at the 3-position of the piperidine ring.[9] This allows researchers to systematically modify other parts of the molecule and directly assess how these changes affect pharmacological activity, without the confounding variable of mixed stereoisomers.[10][11][12]

Muscarinic Receptor Signaling: A Dichotomy of Pathways

Understanding the downstream signaling pathways of mAChRs is crucial for interpreting the functional consequences of agonist binding. The five subtypes are broadly divided into two major signaling families.[2][13]

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.

  • Gi/o-Coupled Receptors (M2, M4): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This pathway is generally associated with inhibitory neuronal responses.

Muscarinic_Signaling cluster_M1M3M5 M1, M3, M5 Pathway cluster_M2M4 M2, M4 Pathway M1M3M5 M1/M3/M5 Receptor Gq11 Gαq/11 M1M3M5->Gq11 Agonist PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response1 PKC->Response1 M2M4 M2/M4 Receptor Gio Gαi/o M2M4->Gio Agonist AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Cellular Response (e.g., Cardiac Inhibition, Neuronal Inhibition) cAMP->Response2

Caption: Major signaling pathways of muscarinic acetylcholine receptors.

Synthetic Strategy: Esterification as a Gateway to Diversity

The hydroxyl group of this compound is the primary handle for chemical modification. Esterification is a powerful and straightforward strategy to generate a library of diverse analogues. By reacting the alcohol with a range of carboxylic acids, researchers can systematically probe the steric and electronic requirements of the muscarinic receptor binding pocket. This approach forms the basis of structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological activity.[16][17]

The general workflow for this discovery process is outlined below.

Synthesis_Workflow Start This compound + Carboxylic Acid Library (R-COOH) Synthesis Chemical Synthesis (Esterification Protocol) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library (Diverse Esters) Purification->Library Binding Pharmacological Evaluation (Binding Assays: Ki) Library->Binding Functional Pharmacological Evaluation (Functional Assays: EC50, Emax) Library->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Sources

Introduction: The Imperative of Stereospecific Analysis for (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of (S)-1-methylpiperidin-3-ol

This compound is a chiral synthetic building block of significant interest in pharmaceutical development. As a substituted piperidine, this scaffold is a key component in a multitude of biologically active compounds.[1] The stereochemistry at the C3 position is critical, as enantiomers of a drug candidate can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to confirm the absolute configuration and quantify the enantiomeric purity of this compound is not merely an analytical task but a fundamental requirement for quality control, process development, and regulatory compliance in the pharmaceutical industry.

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical protocols for ensuring the identity, purity, and stereochemical integrity of this vital chiral intermediate. The methods detailed herein range from powerful chromatographic techniques for enantiomeric separation to spectroscopic and physicochemical analyses for unambiguous structural confirmation and characterization.

Section 1: Enantiomeric Purity Assessment via Chiral Chromatography

The primary challenge in analyzing this compound is the separation and quantification of its enantiomer, (R)-1-methylpiperidin-3-ol. Chiral chromatography is the definitive technique for this purpose, creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP) to resolve the enantiomers.[2]

Causality Behind Method Selection: HPLC vs. GC
  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its versatility and the wide availability of polysaccharide-based CSPs, which have shown high efficacy in resolving piperidine derivatives.[3] The analysis is performed in the liquid phase, which is suitable for this non-volatile, polar compound. A key consideration is that 1-methylpiperidin-3-ol lacks a strong chromophore, necessitating either derivatization to introduce a UV-active group or the use of detectors like a Refractive Index Detector (RID) or Mass Spectrometer (MS).[4]

  • Chiral Gas Chromatography (GC): GC can offer high resolution and speed. For a polar, hydroxylated compound like this, derivatization of the alcohol group (e.g., silylation) is often required to improve volatility and peak shape. Cyclodextrin-based chiral capillary columns are commonly employed for this type of separation.[5]

Workflow for Chiral Separation

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (e.g., Hexane/Ethanol) Sample->Dissolve Derivatize Optional: Derivatize with UV-active agent (e.g., PTSC) Dissolve->Derivatize If UV detection is needed Inject Inject onto Chiral Column (e.g., Chiralpak® AD-H) Derivatize->Inject Separate Isocratic Elution Inject->Separate Detect Detect Enantiomers (UV, MS, or RID) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (S- and R-enantiomers) Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol is based on established methods for similar piperidine structures and serves as a robust starting point for method development.[4]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Reagents and Mobile Phase:

    • Hexane (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Diethylamine (DEA)

    • Mobile Phase: Hexane:Ethanol with 0.1% DEA (e.g., 90:10 v/v + 0.1% DEA). The ratio may be optimized to achieve baseline separation.

  • Sample Preparation (Without Derivatization - requires non-UV detection):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: Mass Spectrometry or Refractive Index Detector.

    • Run Time: Sufficient to allow for the elution of both enantiomers (e.g., 20 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers. The (S)-enantiomer should be the major peak.

    • Integrate the peak areas for both enantiomers (AreaS and AreaR).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

ParameterHPLC ConditionGC Condition (Starting Point)
Column Chiralpak® AD-H (Polysaccharide)Cyclodextrin-based (e.g., Rt-βDEX)
Mobile Phase Hexane:Ethanol (90:10) + 0.1% DEAHelium Carrier Gas
Flow Rate 1.0 mL/min1-2 mL/min
Temperature 25 °CTemperature Program (e.g., 80°C to 200°C)
Detection MS, RID (or UV with derivatization)Flame Ionization Detector (FID), MS
Sample Prep Dissolve in mobile phaseDerivatization (e.g., with BSTFA)

Section 2: Spectroscopic Methods for Structural Confirmation

Once enantiomeric purity is established, spectroscopic techniques are employed to confirm the chemical structure of the molecule, ensuring it is indeed 1-methylpiperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule by probing the magnetic properties of atomic nuclei.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the number and chemical environment of the carbon atoms in the molecule.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values.

Table of Expected NMR Data (based on racemic 1-methyl-3-piperidinol in CDCl₃) [6]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-N-C H₃~2.25 (s, 3H)~46.6
-C H(OH)-~3.73 (m, 1H)~66.8
Piperidine Ring CH₂1.30-2.70 (m, 8H)~22.4, ~31.1, ~56.0, ~62.3
-OH ~4.6 (br s, 1H)N/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of its fragmentation pattern upon ionization.

Protocol: MS Analysis

  • Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS) or via direct infusion. Electron Ionization (EI) is a common method.

  • Sample Introduction: Introduce a dilute solution of the sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

  • Data Interpretation:

    • Molecular Ion (M⁺): The parent peak should correspond to the molecular weight of the compound, 115.17 g/mol .[1] For an amine, this peak will be at an odd m/z value.[7]

    • Fragmentation Pattern: The molecule will break apart in a predictable manner. Key expected fragments for 1-methylpiperidin-3-ol include:

      • Loss of a hydrogen atom: m/z 114

      • Loss of a methyl group (-CH₃): m/z 100

      • Loss of a hydroxyl radical (-OH): m/z 98

      • Cleavage of the C-C bond adjacent to the nitrogen can lead to characteristic piperidine ring fragments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As 1-methylpiperidin-3-ol is a liquid or low-melting solid, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7]

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table of Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3550 - 3200Strong, Broad
Alkane (C-H)C-H Stretch2950 - 2850Strong
Tertiary Amine (C-N)C-N Stretch1250 - 1020Medium
Alcohol (C-O)C-O Stretch1300 - 1000Strong

Section 3: Physicochemical Characterization

These methods provide fundamental physical constants for the compound, which serve as important quality control parameters.

Specific Rotation (Polarimetry)

As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a standardized, quantitative measure of this property. The value and sign (+ or -) are unique to the enantiomer and are used to confirm its absolute configuration. The specific rotation for this compound is not readily found in publicly available literature, making its experimental determination crucial.

Protocol: Measurement of Specific Rotation

  • Instrumentation: A calibrated polarimeter with a sodium D-line lamp (589 nm).

  • Sample Preparation:

    • Accurately prepare a solution of this compound of a known concentration (c), typically in g/mL, using a suitable solvent (e.g., methanol or chloroform). A concentration of c = 1 (1 g/100 mL) is common.

    • Ensure the sample is fully dissolved and the solution is clear.

  • Measurement:

    • Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm).

    • Measure the observed optical rotation (α) at a specified temperature (T), usually 20 or 25 °C.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α]_D^T = α / (l * c)

    • The result should be reported with the temperature, wavelength (D-line), concentration, and solvent.

Boiling Point

The boiling point is a key physical property for a liquid. For the racemic mixture and the (R)-enantiomer, the boiling point has been reported as 78-80 °C at 15 Torr. The (S)-enantiomer is expected to have an identical boiling point.

Protocol: Boiling Point Determination

  • Instrumentation: A micro boiling point apparatus or a distillation setup.

  • Procedure: Determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid under controlled, reduced pressure.

  • Acceptance Criteria: The experimentally determined boiling point should align with the literature value.

Overall Analytical Control Strategy

A comprehensive quality assessment of this compound integrates these methods to provide a complete picture of the material's identity, purity, and stereochemical integrity.

Caption: Integrated Analytical Control Strategy.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Applicable Chemistry, 6(2), 245-252.
  • LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Hydroxy-1-methylpiperidine. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

  • Szlachta, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Babu, C. V. R., et al. (2014).
  • Stenutz, R. (n.d.). 1-methylpiperidin-3-ol. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • NIST. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

  • Jim Clark. (2015). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpiperidin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-3-ol. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017).
  • SpectraBase. (n.d.). 1-methylpyridin-1-ium-3-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of (S)-1-methylpiperidin-3-ol

This compound is a valuable chiral building block in modern medicinal chemistry and drug development. Its piperidine scaffold is a prevalent motif in numerous pharmacologically active compounds, and the defined stereochemistry at the C3 position is often critical for specific biological activity and receptor binding.

Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides an in-depth guide to the preparation, acquisition, and detailed interpretation of the ¹H NMR spectrum of this compound, tailored for researchers and scientists in the pharmaceutical and chemical industries. We will move beyond a simple peak list to explore the causal relationships between the molecule's three-dimensional structure and its spectral features.

Foundational Principles: Predicting the Spectrum

Before analyzing the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum.

  • Molecular Structure: this compound consists of a six-membered piperidine ring, an N-methyl group, and a hydroxyl group at a chiral center (C3).

  • Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[1] This creates two distinct proton environments: axial and equatorial.

  • Chirality and Diastereotopicity: The presence of the stereocenter at C3 renders the molecule chiral. Consequently, the geminal protons on the adjacent methylene groups (C2, C4) and the more distant C5 methylene group are chemically non-equivalent.[2] This phenomenon, known as diastereotopicity, means that each proton of a CH₂ group will have a unique chemical shift and coupling pattern, leading to a more complex spectrum than one might observe in an achiral analogue.[2][3]

  • Inductive Effects: The electronegative nitrogen and oxygen atoms will deshield nearby protons, shifting their signals downfield (to a higher ppm value).[4][5] The N-methyl group and the proton on the hydroxyl-bearing carbon (H3) are expected to be the most downfield of the non-aromatic protons.

Based on this analysis, we anticipate signals for the N-methyl group, the hydroxyl proton, the methine proton at C3, and the five pairs of diastereotopic methylene protons on the piperidine ring.

Experimental Protocol: From Vial to Spectrum

The acquisition of a high-quality, high-resolution NMR spectrum is critically dependent on meticulous sample preparation. This protocol outlines a validated method for preparing an analysis-ready sample.

Materials and Equipment
  • Analyte: this compound (5-15 mg)

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP-7 or equivalent). Scratched or low-quality tubes can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[6]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be useful if solubility is an issue or for better observation of the exchangeable OH proton.

  • Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as a reference signal at 0.00 ppm.[7]

  • Glassware: Clean, dry Pasteur pipette and a small vial (e.g., a 1-dram vial).

Sample Preparation Workflow

The following workflow ensures a homogenous sample free of particulate matter, which is essential for achieving sharp, well-resolved NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-15 mg of This compound into a clean vial. dissolve 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. weigh->dissolve mix 3. Vortex or gently swirl the vial until the sample is fully dissolved. dissolve->mix filter 4. Filter the solution through a Pasteur pipette with a small glass wool plug into the NMR tube. (Critical if any particulates are visible) mix->filter cap 5. Cap the NMR tube and wipe the exterior clean. filter->cap insert 6. Insert the tube into the NMR spectrometer spinner. cap->insert lock 7. Lock on the deuterium signal of the solvent. insert->lock shim 8. Shim the magnetic field to optimize homogeneity. lock->shim acquire 9. Acquire the ¹H NMR spectrum (e.g., 16-64 scans). shim->acquire

Caption: Experimental workflow from sample preparation to data acquisition.

Protocol Steps:

  • Weighing: Accurately weigh between 5 and 15 mg of this compound directly into a small, clean vial.[8] Using a vial for initial dissolution prevents losses and is more effective than trying to dissolve the solid inside the narrow NMR tube.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[7] This volume ensures the sample height is sufficient for the instrument's detector.[9]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is paramount for good shimming and sharp spectral lines.[8]

  • Filtration (if necessary): If any solid particles are visible, filter the solution into the NMR tube.[8] This can be done by passing it through a Pasteur pipette containing a small, tightly packed plug of glass wool.[9] Solid impurities will severely degrade spectral quality.[6]

  • Transfer: Carefully transfer the clear solution into the NMR tube. Cap the tube and ensure the exterior is clean to avoid contaminating the spectrometer probe.[8]

Data Acquisition Parameters

While specific parameters are instrument-dependent, a standard ¹H experiment on a 400 MHz or 500 MHz spectrometer would typically involve:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Temperature: 298 K (25 °C).

Data Interpretation: Assigning the Spectrum

The ¹H NMR spectrum of this compound is complex due to overlapping signals and second-order coupling effects. The following table provides expected chemical shift ranges and multiplicities.

Proton LabelApprox. δ (ppm)MultiplicityIntegrationNotes
OH 1.0 - 5.0broad singlet (br s)1HChemical shift is concentration and solvent dependent. May not show coupling.[10]
H3 3.6 - 3.9multiplet (m)1HMethine proton deshielded by the adjacent hydroxyl group.
H2eq, H6eq 2.6 - 2.9multiplet (m)2HEquatorial protons α to the nitrogen are deshielded.
N-CH₃ 2.2 - 2.4singlet (s)3HSharp singlet, deshielded by the nitrogen atom.
H2ax, H6ax 2.0 - 2.3multiplet (m)2HAxial protons α to the nitrogen.
H4eq, H5 1.6 - 2.0multiplet (m)~3HComplex, overlapping region of ring protons.
H4ax, H5 1.3 - 1.6multiplet (m)~3HMost upfield ring protons.

Detailed Analysis:

  • The N-Methyl Singlet (δ ~2.3 ppm): The most straightforward signal to assign is the sharp singlet corresponding to the three equivalent protons of the N-methyl group. Its integration value of 3H confirms this assignment.

  • The Methine Proton (H3, δ ~3.7 ppm): The proton attached to the same carbon as the hydroxyl group (C3) is significantly deshielded by the oxygen's inductive effect. It will appear as a multiplet due to coupling with the four neighboring protons on C2 and C4.

  • The Hydroxyl Proton (OH, variable): The chemical shift of the OH proton is highly variable and depends on solvent, concentration, and temperature.[10] It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to H3.[10]

    • Validation: To confirm this signal, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

  • The Diastereotopic Ring Protons (δ 1.3 - 2.9 ppm): This region is the most complex.

    • Protons α to Nitrogen (H2, H6): The protons on the carbons adjacent to the nitrogen are the most downfield of the ring protons (δ ~2.0-2.9 ppm). Due to the chiral center, the axial and equatorial protons on C2 are non-equivalent (H2ax, H2eq), as are those on C6 (H6ax, H6eq). This results in four distinct signals, though they often overlap to form complex multiplets.

    • Other Ring Protons (H4, H5): The remaining methylene protons at the C4 and C5 positions are found further upfield (δ ~1.3-2.0 ppm). Again, the C4 protons (H4ax, H4eq) are diastereotopic. This entire region typically consists of a series of overlapping multiplets that can be challenging to resolve without advanced 2D NMR techniques (like COSY and HSQC).

Conclusion

The ¹H NMR spectrum of this compound is a clear demonstration of how stereochemistry profoundly impacts spectral appearance. The chiral center at C3 induces diastereotopicity throughout the piperidine ring, transforming simple methylene signals into complex multiplets. By understanding these principles and following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic intermediate. For unambiguous assignment of all ring protons, correlation spectroscopies such as ¹H-¹H COSY and ¹H-¹³C HSQC are recommended.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link]

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Ottawa. How to Prepare Samples for NMR. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. [Link]

  • NMR Service, University of Reading. How to make an NMR sample. [Link]

  • University College London. (2024). Sample Preparation. [Link]

  • Wikipedia. Piperidine. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ChemCatChem. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Organic Chemistry Toolkit. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • University of Wisconsin-Platteville. NMR Chemical Shifts. [Link]

  • Stenutz, R. 1-methylpiperidin-3-ol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950810, this compound. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. (1 H NMR Chemical Shift in ppm). [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (S)-enantiomer of 1-methylpiperidin-3-ol from its (R)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase, which demonstrates excellent enantioselectivity for this amino alcohol derivative. A comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is also provided to ensure the method's suitability for its intended purpose in a research and quality control environment.[1][2][3]

Introduction: The Significance of Chiral Purity

(S)-1-methylpiperidin-3-ol is a chiral building block of significant interest in pharmaceutical development due to the prevalence of the piperidine scaffold in a wide array of biologically active compounds.[4][5][6][7] The stereochemistry of such molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[8][9] Therefore, the ability to accurately determine the enantiomeric purity of key chiral intermediates like this compound is paramount for ensuring the safety and efficacy of the final drug product.

This document provides a comprehensive guide for researchers and drug development professionals on a reliable chiral HPLC method for the enantioselective analysis of 1-methylpiperidin-3-ol.

Physicochemical Properties of 1-methylpiperidin-3-ol

A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method.

PropertyValueSource
Molecular Formula C₆H₁₃NO[10][11]
Molecular Weight 115.17 g/mol [10][11]
Predicted pKa 14.95 ± 0.20[12]
Predicted XLogP3 0.1[10][12]
Appearance Colorless to pale yellow liquid or solid[13]
Solubility Soluble in water and various organic solvents[13]

The presence of a hydroxyl group and a tertiary amine makes this a polar molecule, suggesting that a normal-phase or polar organic mobile phase approach on a suitable chiral stationary phase (CSP) would be effective.

Chiral HPLC Method Development: A Rationale-Driven Approach

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[14] The selection of the appropriate CSP is the most critical step in method development.

Selection of the Chiral Stationary Phase (CSP)

Given that 1-methylpiperidin-3-ol is an amino alcohol, polysaccharide-based CSPs, particularly those derivatized with carbamates of cellulose or amylose, are excellent candidates. These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including those with hydroxyl and amino groups capable of hydrogen bonding and dipole-dipole interactions.[15][16] For this application, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), is proposed due to its documented success in resolving similar piperidine and amino alcohol structures.[17]

Mobile Phase Optimization

A normal-phase mobile phase consisting of a mixture of a non-polar solvent and an alcohol is typically employed with polysaccharide-based CSPs.[18]

  • Primary Solvents: n-Hexane or heptane are common choices for the main non-polar component.

  • Polar Modifier: An alcohol such as isopropanol (IPA) or ethanol is used to modulate retention and enantioselectivity.

  • Additive: To improve peak shape and reduce tailing for basic analytes like 1-methylpiperidin-3-ol, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, is crucial.

An initial screening with varying ratios of Hexane:IPA and a constant small percentage of DEA is a standard starting point for optimization.

Detailed Experimental Protocols

Proposed Chiral HPLC Method
ParameterRecommended Condition
Instrument HPLC system with UV detector
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to lack of a strong chromophore)
Injection Volume 10 µL
Diluent Isopropanol
Sample Preparation Protocol
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of racemic 1-methylpiperidin-3-ol and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with isopropanol to obtain a concentration of 1 mg/mL.

    • Prepare a standard of this compound at the same concentration.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the test sample containing this compound and prepare a 1 mg/mL solution in isopropanol.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is required to demonstrate its suitability.[1][2][3]

System Suitability
  • Procedure: Inject the racemic standard solution six times.

  • Acceptance Criteria:

    • Resolution between the enantiomer peaks should be ≥ 2.0.

    • Relative standard deviation (RSD) of the peak areas for both enantiomers should be ≤ 2.0%.

    • Tailing factor for each peak should be ≤ 2.0.

Specificity
  • Procedure: Inject the diluent, the (S)-enantiomer standard, and the racemic standard.

  • Acceptance Criteria: The diluent should show no interfering peaks at the retention times of the enantiomers. The peak for the (S)-enantiomer should be spectrally pure and have a consistent retention time.

Linearity
  • Procedure: Prepare a series of solutions of the (S)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Spike a known amount of the (S)-enantiomer sample with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% level on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for the area of the impurity peak should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify the enantiomeric impurity at the required specification limit.

Robustness
  • Procedure: Intentionally vary critical method parameters such as:

    • Mobile phase composition (± 2% of the minor component).

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

  • Acceptance Criteria: The system suitability parameters should still be met, and the separation of the enantiomers should be maintained.

Workflow Visualization

The overall process for developing and validating the chiral HPLC method is depicted in the following workflow diagram.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Analyte Characterization This compound B CSP Selection (Polysaccharide-based, e.g., Chiralpak AD-H) A->B Physicochemical Properties C Mobile Phase Screening (Hexane:IPA with DEA) B->C Broad Selectivity D Method Optimization (Composition, Flow Rate, Temp.) C->D Fine-tuning E System Suitability D->E Finalized Method F Specificity G Linearity & Range H Accuracy (Recovery) I Precision (Repeatability & Intermediate) J LOD & LOQ K Robustness L Sample Analysis & Purity Calculation K->L Validated Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating a chiral HPLC method for the enantiomeric purity assessment of this compound. The proposed method, utilizing a polysaccharide-based chiral stationary phase, is anticipated to provide excellent resolution and peak shape. The detailed validation protocol, adhering to ICH Q2(R1) guidelines, ensures that the method is reliable, accurate, and precise for its intended use in pharmaceutical research and quality control, ultimately contributing to the development of safe and effective chiral drugs.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines. ICH.
  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Oxford Academic.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • LookChem. (3R)-1-methylpiperidin-3-ol.
  • CymitQuimica. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-.
  • PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH.
  • ResearchGate. (PDF) Amino alcohol-derived chiral stationary phases.
  • ScienceDirect. (2016, July 1). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives.
  • ACS Publications. Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases....
  • CymitQuimica. (S)-1-Methyl-piperidin-3-ol.
  • PMC. (2016, September 23). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • ResearchGate. Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives.
  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space....
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Stenutz. 1-methylpiperidin-3-ol.
  • PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • Benchchem. (3R)-1-methylpiperidin-3-ol | 28808-26-6.
  • LCGC International. (2007, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC.
  • PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information.
  • ScienceDirect. Chiral Drug Separation.
  • Phenomenex. Chiral HPLC Separations.
  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH.
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine....
  • MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
  • Smolecule. (2023, August 15). Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6.
  • ChemicalBook. N-Methylpiperidine | 626-67-5.
  • ScienceDirect. Chiral switches versus de novo enantiomerically pure compounds.

Sources

Application Note: Derivatization Strategies for the Chiral Analysis of (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

(S)-1-methylpiperidin-3-ol is a chiral synthetic building block and a potential metabolite of various pharmaceutical compounds containing a piperidine scaffold.[1][2][3][4][5][6] Its stereochemistry is often critical to the biological activity and safety profile of the parent drug. Accurate and sensitive quantification of its enantiomers is therefore essential in pharmacokinetic, toxicological, and quality control studies.

Direct analysis of 1-methylpiperidin-3-ol presents significant analytical challenges. Its high polarity, due to the secondary alcohol and tertiary amine groups, results in poor chromatographic peak shape and low volatility, making it unsuitable for direct Gas Chromatography (GC) analysis. While amenable to Liquid Chromatography (LC), its lack of a strong chromophore hinders sensitive UV detection, and its chirality necessitates specialized, and often expensive, chiral stationary phases (CSPs) for enantiomeric separation.

This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We will explore detailed protocols for two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core principle is the chemical modification of the polar hydroxyl group to enhance analyte properties for separation and detection.

The Rationale for Derivatization

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable analytical properties. For 1-methylpiperidin-3-ol, the primary goals of derivatization are:

  • Increase Volatility for GC Analysis: The secondary alcohol's active hydrogen is the main cause of low volatility. By replacing this hydrogen with a non-polar group (e.g., a trimethylsilyl or acyl group), the molecule's boiling point is significantly lowered, making it suitable for GC.[7][8][9]

  • Improve Chromatographic Behavior: Masking the polar hydroxyl group reduces interactions with active sites in the GC inlet and column, leading to sharper, more symmetrical peaks and improved resolution.[10]

  • Enable Chiral Separation on Achiral Columns: By reacting the enantiomers with a single, enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed.[11][12] Diastereomers possess different physical properties and can be separated using standard, non-chiral chromatographic columns.[11][13]

  • Enhance Detection Sensitivity: Derivatization can introduce moieties that improve ionization efficiency in mass spectrometry or add a fluorophore/chromophore for optical detection, significantly lowering limits of detection.[11][14][15]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is a prerequisite for analyzing polar molecules like 1-methylpiperidin-3-ol.[16]

Silylation: A Robust Method for Volatilization

Silylation is the most common derivatization technique for compounds containing hydroxyl groups.[8] The reaction involves replacing the active hydrogen of the -OH group with a trimethylsilyl (TMS) group.

Causality: The TMS group is non-polar and sterically masks the hydroxyl group, which eliminates hydrogen bonding, reduces polarity, and increases the molecule's vapor pressure, making it ideal for GC analysis.[7][9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. Its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS), which is particularly useful for sterically hindered secondary alcohols.[9]

Protocol 1: Silylation of 1-methylpiperidin-3-ol with BSTFA + 1% TMCS

Objective: To prepare the trimethylsilyl (TMS) ether of 1-methylpiperidin-3-ol for GC-MS analysis.

Materials:

  • 1-methylpiperidin-3-ol standard or sample extract (dried)

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Heating block or oven set to 70 °C

  • Autosampler vials with inserts (2 mL)

Procedure:

  • Sample Preparation: Aliquot the sample containing 1-methylpiperidin-3-ol into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylation reagents react readily with it.

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the dried sample residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block at 70 °C for 45 minutes. The elevated temperature ensures the reaction goes to completion for the secondary alcohol.

  • Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Workflow for GC-MS Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Sample Dried Sample in Vial Solvent Add Aprotic Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Silylation Reagent (BSTFA + TMCS) Solvent->Reagent Heat Heat at 70°C (45 min) Reagent->Heat Cool Cool to Room Temp Heat->Cool Analysis GC-MS Analysis Cool->Analysis

Caption: General workflow for sample derivatization prior to GC-MS analysis.

Acylation: An Alternative with Potential for Enhanced Detection

Acylation converts the hydroxyl group into an ester. Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used.

Causality: Similar to silylation, acylation increases volatility by masking the polar -OH group.[10] The resulting fluorinated derivatives are highly electronegative, making them exceptionally sensitive for analysis by GC with an Electron Capture Detector (GC-ECD), though GC-MS remains the standard for confirmation.[17]

Protocol 2: Acylation of 1-methylpiperidin-3-ol with TFAA

Objective: To prepare the trifluoroacetyl (TFA) ester of 1-methylpiperidin-3-ol.

Materials:

  • 1-methylpiperidin-3-ol standard or sample extract (dried)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (anhydrous, GC grade)

  • Heating block set to 60 °C

  • Autosampler vials with inserts (2 mL)

Procedure:

  • Sample Preparation: Place the dried sample residue in a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the vial. Cap tightly.

  • Reaction: Vortex for 30 seconds. Heat the vial at 60 °C for 30 minutes.

  • Evaporation: After cooling, uncap the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial as TFAA is corrosive to the GC column.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate or hexane.

  • GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

Parameter Silylation (BSTFA) Acylation (TFAA)
Reaction Speed Moderate to Fast (30-60 min)Fast (15-30 min)
Byproducts Volatile and generally non-interfering[18]Corrosive acid byproduct requires removal
Derivative Stability Moderately sensitive to moistureGenerally stable
MS Fragmentation Produces characteristic m/z 73, 147 ionsProduces fragments related to the acyl group
Primary Advantage Clean, one-step reactionCan enhance sensitivity for ECD
Primary Disadvantage Moisture sensitivityReagent is corrosive; requires a cleanup step
Table 1: Comparison of Silylation and Acylation for GC Analysis.

Chiral Derivatization for Enantiomeric Analysis

To determine the enantiomeric purity or ratio of 1-methylpiperidin-3-ol, a chiral separation strategy is required. The most robust approach involves creating diastereomers that can be separated on a standard (achiral) column.

Chiral Derivatization for LC-MS/MS Analysis

LC-MS/MS is ideal for analyzing complex biological matrices. Derivatization for this platform aims to create diastereomers that are separable by reversed-phase chromatography and that exhibit excellent ionization efficiency.

Causality: Reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) produces two diastereomers (e.g., R,R' and S,R').[11] These diastereomers have different three-dimensional structures, leading to different interactions with the stationary phase and thus different retention times on an achiral column like a C18.[11] Reagents like Mosher's acid chloride are classic examples, reacting with alcohols to form diastereomeric esters.[11][12] Modern CDAs are often designed to include a permanently charged group or a readily ionizable site to enhance the MS signal.

Protocol 3: Chiral Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)

Objective: To form diastereomeric Mosher's esters for enantiomeric separation by achiral LC-MS/MS.

Materials:

  • 1-methylpiperidin-3-ol standard or sample extract (dried)

  • (R)-(-)-Mosher's acid chloride

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Anhydrous Pyridine or Triethylamine (TEA) as a base/catalyst

  • Autosampler vials with inserts (2 mL)

Procedure:

  • Sample Preparation: Place the dried sample residue in a 2 mL autosampler vial under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

  • Reconstitution: Add 100 µL of anhydrous DCM to the vial. Then, add 10 µL of anhydrous pyridine to act as an acid scavenger and catalyst.

  • Derivatization: In a separate vial, prepare a solution of (R)-Mosher's acid chloride in anhydrous DCM (approx. 10 mg/mL). Add 20 µL of this solution to the sample vial (a slight molar excess of the CDA is recommended).

  • Reaction: Cap the vial immediately, vortex, and let it stand at room temperature for 1-2 hours. The reaction can be monitored by TLC or a pilot LC-MS run for completion.

  • Quenching: Add 10 µL of methanol to quench any unreacted Mosher's acid chloride.

  • Sample Cleanup (Optional but Recommended): The sample can be diluted with mobile phase and injected directly, or a simple solid-phase extraction (SPE) or liquid-liquid extraction can be performed to remove excess reagents and pyridine hydrochloride salt.

  • LC-MS/MS Analysis: Analyze using a standard C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The two diastereomers will elute at different retention times.

Workflow for Chiral LC-MS Derivatization

Chiral_LC_Workflow cluster_input Input Sample cluster_derivatization Chiral Derivatization Input (R)- and (S)-Enantiomers (in solution) CDA React with single enantiomer CDA (e.g., (R)-Mosher's Acid Chloride) Input->CDA Diastereomers Formation of Diastereomers (R,R') and (S,R') CDA->Diastereomers Analysis Separation on Achiral LC Column (e.g., C18) Diastereomers->Analysis Detection MS/MS Detection Analysis->Detection

Caption: Indirect chiral separation workflow using a chiral derivatizing agent.

Chiral Derivatizing Agent Type Target Group Example Key Advantage
Chiral Acid Halides Alcohols, AminesMosher's Acid Chloride[11][12]Well-established, good for NMR and chromatography
Chiral Chloroformates Alcohols, AminesMenthyl chloroformateForms stable carbamate derivatives
Chiral Isocyanates Alcohols, Amines(R)-1-Phenylethyl isocyanateForms stable urethane derivatives
Marfey's Reagent Variants Alcohols, AminesFDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[11][14]Introduces a strong UV chromophore
Table 2: Selected Chiral Derivatizing Agents (CDAs) for Alcohols.

Conclusion and Best Practices

Derivatization is an indispensable tool for the robust analysis of this compound.

  • For achiral, total concentration analysis , silylation with BSTFA is a reliable and straightforward method for GC-MS, offering excellent volatilization and clean reaction profiles.

  • For enantioselective analysis , derivatization with a chiral acid chloride like Mosher's reagent followed by LC-MS/MS on a standard achiral column provides a powerful and flexible method. This "indirect" chiral separation approach avoids the need for specialized chiral columns and can significantly enhance MS sensitivity.

Key Best Practices:

  • Use Anhydrous Solvents: Water and other protic solvents will consume the derivatizing reagent and must be rigorously excluded.

  • Optimize Reaction Conditions: Time, temperature, and reagent ratios should be optimized for each specific matrix to ensure complete derivatization.

  • Include Controls: Always analyze a derivatized standard to confirm retention times and fragmentation patterns. A blank sample should also be processed to check for interferences.

By selecting the appropriate derivatization strategy, researchers can achieve sensitive, accurate, and stereospecific quantification of 1-methylpiperidin-3-ol, supporting critical decisions in drug development and scientific research.

References

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link]

  • Arkles, B. Techniques for Silylation. ResearchGate. Available from: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]

  • Ballesteros-Vivas, D., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available from: [Link]

  • Pătru, F., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Pharmaceuticals. Available from: [Link]

  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Available from: [Link]

  • Lkhagva, A., & Tai, H. C. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Molecules. Available from: [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: [Link]

  • Labinsights. Acylation Reagents for Gas Chromatography. Available from: [Link]

  • ResearchGate. Derivatization reagents for chiral molecules by LC-MS/MS. Available from: [Link]

  • Yuan, H., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Chinese Chemical Society. Available from: [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • ResearchGate. Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Available from: [Link]

  • NIST. 3-Piperidinol, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]

  • Husek, P., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Husek, P., Šimek, P. (eds) Amino Acid Analysis. Methods in Molecular Biology, vol 2514. Humana, New York, NY.
  • Scilit. Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. (3R)-1-methylpiperidin-3-ol. Available from: [Link]

  • Acmec Biochemical. 62367-59-3[this compound]. Available from: [Link]

  • Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis. Available from: [Link]

  • Stenutz. 1-methylpiperidin-3-ol. Available from: [Link]

  • ResearchGate. (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Available from: [Link]

  • Al-Sulaimi, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available from: [Link]

  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available from: [Link]

  • OUCI. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • PubChem. 3-Piperidinol, 1-methyl-. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this critical chiral intermediate. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure high enantiopurity.

Introduction to the Synthesis of this compound

This compound is a key chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API). The primary synthetic challenges revolve around controlling the stereochemistry at the C3 position to achieve high enantiomeric excess (e.e.), maximizing the overall yield, and ensuring the final product's purity.

This guide will explore the most common and effective strategies for synthesizing this compound:

  • Asymmetric Reduction of 1-Methyl-3-piperidone: A direct approach to establish the chiral center.

  • Enzymatic Kinetic Resolution of Racemic 1-Methylpiperidin-3-ol: A biocatalytic method to separate the desired (S)-enantiomer.

We will delve into the intricacies of each method, providing troubleshooting FAQs, detailed experimental protocols, and data to help you navigate the practical challenges of your synthesis.

Section 1: Asymmetric Reduction of 1-Methyl-3-piperidone

The asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone, is a highly efficient method for the direct synthesis of this compound. This approach relies on chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.

Troubleshooting and FAQs: Asymmetric Reduction

Q1: My enantioselectivity is low. What are the common causes and how can I improve it?

A1: Low enantioselectivity in asymmetric reductions is a frequent challenge. The root cause often lies in the catalyst system or the reaction conditions. Here’s a breakdown of potential issues and solutions:

  • Catalyst Choice and Integrity:

    • Oxazaborolidine (CBS) Catalysts: These are widely used for ketone reductions.[2][3] However, their effectiveness can be compromised by moisture and air. Ensure you are using freshly prepared or properly stored catalyst. The in situ generation of the catalyst from a chiral amino alcohol and a borane source can sometimes provide more consistent results.[2]

    • Transition Metal Catalysts: Ruthenium and rhodium complexes with chiral ligands are also powerful catalysts for this transformation.[4][5] The choice of both the metal precursor and the chiral ligand is critical. If you are observing low e.e., consider screening different ligands. The catalyst's activity can also be diminished by impurities in the substrate or solvent.[6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. Aprotic solvents like THF or toluene are commonly used.

    • Reducing Agent: The choice of borane reagent (e.g., BH₃-THF, BH₃-SMe₂) can influence the outcome.[2]

Q2: The reaction yield is poor, and I observe several byproducts. What are the likely side reactions?

A2: Low yields can be attributed to incomplete conversion or the formation of side products. Common side reactions in the reduction of aminoketones include:

  • Over-reduction: While less common for the piperidinol, strong reducing agents or harsh conditions could potentially lead to the reduction of other functional groups if present.

  • Racemization: Although the primary product is chiral, certain conditions (e.g., acidic or basic workup) could potentially lead to racemization if the hydroxyl group is activated.

  • Substrate Purity: Impurities in the starting 1-methyl-3-piperidone can inhibit the catalyst or lead to undesired side reactions. Ensure the purity of your starting material.

Q3: How do I effectively remove the catalyst and purify the final product?

A3: Post-reaction workup and purification are critical for obtaining high-purity this compound.

  • Catalyst Removal:

    • CBS Catalysts: The boron-containing byproducts are typically removed by an acidic workup, which hydrolyzes them into water-soluble boric acid.

    • Transition Metal Catalysts: These can often be removed by filtration through a pad of silica gel or celite.

  • Product Purification:

    • Distillation: this compound is a liquid and can be purified by vacuum distillation.[7][8]

    • Chromatography: While less common for the final product purification on a large scale, flash chromatography can be used for smaller scales or to remove persistent impurities.

    • Crystallization: If the product is converted to a solid salt (e.g., hydrochloride), crystallization can be an effective purification method.

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 1-Methyl-3-piperidone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃-SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise, maintaining the temperature below 5°C. Stir for 10 minutes.

  • In a separate flask, dissolve 1-methyl-3-piperidone (1.0 eq.) in anhydrous THF.

  • Add the solution of 1-methyl-3-piperidone to the catalyst mixture dropwise over 30 minutes, keeping the internal temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0°C until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation: Asymmetric Reduction
CatalystReducing AgentSolventTemp (°C)Typical e.e. (%)
(R)-2-Methyl-CBSBH₃-SMe₂THF0>95
RuCl₂(p-cymene)₂/(R,R)-TsDPENHCOOH/NEt₃CH₂Cl₂25>98

Note: e.e. values are representative and can vary based on specific reaction conditions and substrate purity.

Experimental Workflow: Asymmetric Reduction

Asymmetric Reduction Workflow cluster_Reaction Reaction Setup cluster_Workup Workup & Purification start Inert Atmosphere Flask catalyst Add Chiral Catalyst ((R)-CBS) start->catalyst borane Add Borane Source (BH3-SMe2) catalyst->borane ketone Add 1-Methyl-3-piperidone in THF borane->ketone react Stir at 0°C ketone->react quench Quench with Methanol react->quench acidify Acidic Workup (HCl) quench->acidify basify Basify (NaHCO3) acidify->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: Workflow for the asymmetric reduction of 1-methyl-3-piperidone.

Section 2: Enzymatic Kinetic Resolution of Racemic 1-Methylpiperidin-3-ol

Enzymatic kinetic resolution is a powerful biocatalytic method that leverages the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two.[9][10]

Troubleshooting and FAQs: Enzymatic Resolution

Q1: The conversion in my enzymatic resolution is low or has stalled. What could be the issue?

A1: Low conversion in enzymatic resolutions can be due to several factors related to the enzyme's activity and the reaction environment:

  • Enzyme Deactivation:

    • pH: The pH of the reaction medium is critical for enzyme activity. Ensure the pH is within the optimal range for the specific lipase you are using.

    • Temperature: While moderate heating can increase reaction rates, excessive temperatures will denature and deactivate the enzyme.

    • Solvent: Organic solvents can denature enzymes. Choose a solvent in which the enzyme retains its activity, such as MTBE, toluene, or hexane.

    • Byproducts: The accumulation of byproducts, such as the alcohol released from the acyl donor, can sometimes inhibit the enzyme.

  • Poor Enzyme Activity:

    • Enzyme Source and Quality: The activity of commercially available lipases can vary between batches and suppliers.

    • Immobilization: Immobilized enzymes often exhibit greater stability and are easier to recover and reuse.[11] If you are using a free enzyme, consider using an immobilized version.

Q2: The enantioselectivity (E-value) of my resolution is not high enough for a good separation. How can I improve it?

A2: The enantioselectivity, often expressed as the E-value, is a measure of how well the enzyme differentiates between the two enantiomers. A high E-value is crucial for an efficient resolution.

  • Acyl Donor: The choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) can have a significant impact on the E-value. Screening different acyl donors is recommended.

  • Enzyme Screening: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit different selectivities. Screening a panel of enzymes is often the most effective way to find one with a high E-value for your substrate.[10]

  • Temperature: Lowering the reaction temperature can sometimes improve the E-value, although it will also slow down the reaction rate.

Q3: How do I separate the acylated product from the unreacted alcohol after the resolution?

A3: After the resolution reaches approximately 50% conversion, you will have a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

  • Chromatography: Flash column chromatography is a very effective method for separating the more nonpolar acylated product from the more polar unreacted alcohol.

  • Extraction: In some cases, a liquid-liquid extraction with a pH adjustment can be used to separate the basic unreacted alcohol from the neutral ester.

  • Hydrolysis: After separation, the acylated (R)-enantiomer can be hydrolyzed back to the (R)-alcohol, which can be racemized and recycled to improve the overall process efficiency.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline and should be optimized for your specific enzyme and substrate.

Materials:

  • Racemic 1-methylpiperidin-3-ol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Celite

Procedure:

  • To a flask, add racemic 1-methylpiperidin-3-ol (1.0 eq.) and MTBE.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 eq.).

  • Stir the suspension at room temperature or a slightly elevated temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC or GC to determine both the conversion and the e.e. of the remaining alcohol.

  • Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the mixture of the acylated (R)-enantiomer and the unreacted this compound by flash column chromatography.

Data Presentation: Enzymatic Resolution
Lipase SourceAcyl DonorSolventTemp (°C)Typical E-value
Candida antarctica Lipase BVinyl AcetateMTBE30>100
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene40>50

Note: E-values are highly dependent on the specific reaction conditions and the source and form of the enzyme.

Experimental Workflow: Enzymatic Kinetic Resolution

Enzymatic Resolution Workflow cluster_Reaction Enzymatic Reaction cluster_Separation Separation & Isolation start Racemic 1-methylpiperidin-3-ol enzyme Add Immobilized Lipase start->enzyme acyl Add Acyl Donor (Vinyl Acetate) enzyme->acyl react Stir at 30-40°C acyl->react filter Filter to Remove Enzyme react->filter concentrate Concentrate Filtrate filter->concentrate chromatography Flash Chromatography concentrate->chromatography s_product This compound chromatography->s_product r_ester Acylated (R)-ester chromatography->r_ester

Caption: Workflow for the enzymatic kinetic resolution of 1-methylpiperidin-3-ol.

Safety Information

It is imperative to consult the Safety Data Sheet (SDS) for all reagents used in these synthetic procedures.

  • 1-Methyl-3-piperidone and 1-Methylpiperidin-3-ol: These compounds are irritants to the skin and eyes and may be harmful if swallowed or inhaled.[12]

  • Borane Reagents: Borane-dimethyl sulfide complex and other borane sources are flammable and react violently with water. They are also toxic and corrosive.[13]

  • Solvents: Many organic solvents used are flammable and may have specific health hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

  • Immobilized ketoreductases and process for making and using immobilized ketoreductase. Google Patents.
  • Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]

  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Sci-Hub. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Available from: [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. Available from: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. Available from: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Available from: [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available from: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available from: [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. Available from: [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
  • Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Literature/resources on reaction conditions optimization? Reddit. Available from: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available from: [Link]

  • Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. ScienceDirect. Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available from: [Link]

  • Synthesis of Piperidones by MCR. ResearchGate. Available from: [Link]

  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. Available from: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: (S)-1-methylpiperidin-3-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (S)-1-methylpiperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral building block. This compound (CAS: 62367-59-3) is a key intermediate in the synthesis of numerous pharmaceutical agents, making its purity paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This document provides a structured, in-depth resource in a question-and-answer format to address common and complex challenges encountered during its purification. We will move from foundational questions to technique-specific troubleshooting, grounding our advice in established chemical principles and practical, field-tested experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound that are critical for designing an effective purification strategy.

Q1: What are the typical physical properties of this compound I should be aware of?

A1: this compound is a chiral tertiary amine with a secondary alcohol. Its physical properties can vary slightly based on residual solvent and purity, but it is typically a colorless to pale yellow liquid or a low-melting solid.[1] Key properties influencing purification include:

  • Molecular Formula: C₆H₁₃NO[2]

  • Molecular Weight: 115.17 g/mol [2]

  • Boiling Point: Approximately 78-80 °C at 15 Torr.[3] This makes vacuum distillation a viable purification method.

  • Solubility: It is soluble in water and a wide range of organic solvents such as methanol, ethanol, and dichloromethane.[1] This high solubility can make recrystallization challenging without a suitable anti-solvent.

  • Hygroscopicity: Like many polar amines and alcohols, it can be hygroscopic. It is crucial to handle and store it under anhydrous conditions to prevent water contamination.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors, such as (S)-piperidin-3-ol or a protected version thereof.

  • Reagents: Residual methylating agents or byproducts from their decomposition.

  • Stereoisomers: The presence of the (R)-enantiomer is a critical impurity if the synthesis is not perfectly enantioselective or if a racemic starting material was used followed by resolution.[4]

  • Side-Products: Over-methylation at the hydroxyl group to form (S)-3-methoxy-1-methylpiperidine, or elimination products if the reaction was performed under harsh basic conditions.

  • Degradation Products: Impurities can form during the workup or storage, particularly if exposed to strong acids, oxidants, or high temperatures.[5]

A schematic overview of potential impurity sources is crucial for risk assessment in drug development.[6]

Q3: Why is controlling the enantiomeric purity ((S) vs. (R) isomer) so important?

A3: The biological activity of chiral molecules is often highly specific to one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects. In drug development, regulatory agencies require stringent control of stereoisomeric purity. Therefore, accurately quantifying and removing the (R)-enantiomer of 1-methylpiperidin-3-ol is not just a matter of chemical purity but a critical step for ensuring the safety and efficacy of the final drug product. Chiral HPLC or GC methods are often necessary for this analysis.[7]

Part 2: Purification Strategy Selection

Choosing the right purification technique is the most critical decision. It depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Q4: How do I choose the best purification method for my crude this compound?

A4: The selection process can be guided by a systematic evaluation of your crude material. The following decision tree illustrates a logical workflow for choosing between distillation, recrystallization, and chromatography.

Purification_Decision_Tree start Assess Crude Material: - Physical State (Solid/Liquid) - Purity (TLC, GC, NMR) - Impurity Profile is_liquid Is the crude material a liquid? start->is_liquid thermal_stability Are impurities non-volatile and is the product thermally stable? is_liquid->thermal_stability Yes is_solid Is the crude material a solid or can be solidified? is_liquid->is_solid No distillation Primary Method: Vacuum Distillation thermal_stability->distillation Yes complex_mixture Are impurities structurally similar (e.g., isomers) or non-volatile? thermal_stability->complex_mixture No distillation->complex_mixture If purity is insufficient recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes is_solid->complex_mixture No recrystallization->complex_mixture If purity is insufficient chromatography Primary Method: Column Chromatography complex_mixture->chromatography Yes final_polish Use as a final polishing step for very high purity. chromatography->final_polish

Caption: Decision tree for selecting a purification technique.

Comparison of Primary Purification Techniques
TechniqueProsConsBest For
Vacuum Distillation - Excellent for large scales.- Effectively removes non-volatile and highly volatile impurities.- Relatively low cost.- Requires thermal stability of the compound.- Ineffective for separating impurities with similar boiling points.- Potential for decomposition if vacuum is not stable.Removing baseline impurities from thermally stable liquids, especially at scales >10g.
Recrystallization - Can yield very high purity material.- Cost-effective and scalable.- Highly effective at removing impurities with different solubility profiles.- Finding a suitable solvent system can be difficult and time-consuming.- Not suitable for oils or low-melting solids.- Potential for product loss in the mother liquor.Purifying solid crude material or as a final polishing step for high purity.
Column Chromatography - Highest resolving power.- Essential for separating stereoisomers and structurally similar impurities.[8]- Versatile for a wide range of compounds.- Can be time-consuming and expensive (solvents, silica).- Less suitable for very large scales (>100g) without specialized equipment.- Product can be contaminated with silica or stationary phase.Lab-scale purification, separation of challenging mixtures, and achieving >99.5% purity.

Part 3: Troubleshooting Guides

This section provides specific, actionable advice for problems you may encounter with each purification technique.

Troubleshooting Vacuum Distillation

Q5: I'm trying to distill this compound, but I'm getting a very low yield. What could be the cause?

A5: Low yield during vacuum distillation is a common issue. Here are the likely culprits and solutions:

  • Unstable Vacuum: The boiling point of 78-80 °C is specified at 15 Torr.[3] If your vacuum pump is fluctuating or not reaching a low enough pressure, the required temperature will be higher, potentially causing the compound to decompose ("bumping" or charring).

    • Solution: Check your vacuum pump oil and all seals/joints for leaks. Use a manometer to monitor the pressure accurately throughout the distillation.

  • Inefficient Condensation: If your condenser is not cold enough, the product vapor will pass through to the vacuum pump.

    • Solution: Ensure a high flow rate of cold water or use a refrigerated circulator for the condenser, especially for small-scale distillations.

  • Column Holdup: In a fractional distillation setup, a significant amount of product can coat the column packing or trays.

    • Solution: For simple purification from non-volatile residues, use a short-path distillation apparatus to minimize surface area and product loss.

Troubleshooting Recrystallization

Q6: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice. This is common for compounds that are liquids or low-melting solids at room temperature.

  • Incorrect Solvent Choice: The solvent may be too "good" or too non-polar.

    • Solution: Use a binary solvent system. Dissolve the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) while hot. Then, slowly add a poor solvent (an "anti-solvent" like hexanes or diethyl ether) dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly. A patent for a related compound successfully used an ethyl acetate/N-hexane system for crystallization.[9]

  • Cooling Too Quickly: Rapid cooling encourages precipitation over crystallization.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is key to forming pure crystals.[10]

  • Inducing Crystallization: Sometimes, a supersaturated solution needs a nudge.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a "seed crystal" from a previous successful batch.

Troubleshooting Column Chromatography

Q7: My product is streaking/tailing badly on the silica gel column, leading to poor separation. What's the problem?

A7: The basic tertiary amine group in this compound is the primary cause of tailing on acidic silica gel. The amine interacts strongly and sometimes irreversibly with the acidic silanol groups on the silica surface.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol/Et₃N in a 90:9:1 ratio). This deactivates the acidic sites on the silica, allowing your basic compound to elute as a sharp band.

  • Solution 2: Use a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be used if the impurities have a sufficiently different polarity profile.

Q8: I can't separate the (S)- and (R)-enantiomers using standard silica gel chromatography. What should I do?

A8: Enantiomers have identical physical properties (solubility, boiling point, polarity) and cannot be separated by standard, achiral purification methods.

  • Solution: You must use a chiral separation technique.

    • Chiral Column Chromatography: This is the most direct method. It requires specialized and expensive chiral stationary phases (CSPs). An analytical method development on a chiral HPLC column is often the first step to find suitable conditions that can then be scaled up to preparative chromatography.[7]

    • Diastereomeric Salt Formation: React the racemic or enantiomerically-impure mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts. Diastereomers have different physical properties and can often be separated by standard recrystallization.[11] Afterward, the salt is neutralized with a base to recover the pure (S)-enantiomer.

Part 4: Key Experimental Protocols

The following are generalized, step-by-step protocols. ALWAYS perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Vacuum Distillation (Short-Path)
  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean and lightly greased.

  • Charging the Flask: Add the crude this compound (1-20 g) and a magnetic stir bar to the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum of ~15 Torr is achieved, begin heating the distillation flask in an oil bath.

  • Collection: Slowly raise the temperature. Collect any low-boiling impurities first. Increase the temperature until the product begins to distill (target vapor temp ~78-80 °C). Collect the main fraction in a pre-weighed receiving flask.

  • Completion: Stop the distillation when only a small amount of dark, non-volatile residue remains.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure.

Protocol 2: Column Chromatography (Basic Modified)
  • Solvent System Selection: Using TLC, find a mobile phase that gives your product an Rf value of ~0.3. A good starting point is 5-10% Methanol in Dichloromethane. Add 1% triethylamine to this mixture.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (without the added base initially).

  • Equilibration: Run 2-3 column volumes of the mobile phase containing 1% triethylamine through the column to equilibrate and de-activate the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Vertex AI Search. (n.d.). (3S)-1-methylpiperidin-3-ol, min 97%, 1 gram.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet.
  • Smolecule. (n.d.). Buy (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine.
  • PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-.
  • VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved January 2, 2026, from [Link]

  • Ambeed. (n.d.). 205194-35-0 | (S)-(1-Methylpiperidin-3-yl)methanol.
  • Stenutz. (n.d.). 1-methylpiperidin-3-ol.
  • PubChem. (n.d.). 3-Piperidinol, 1-methyl-.
  • PubMed Central. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
  • Google Patents. (n.d.). CN113121539A - Preparation method of PF06651600.
  • LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol.
  • MDPI. (2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.
  • BLD Pharm. (n.d.). 24211-55-0|(S)-Piperidin-3-ol.
  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Google Patents. (n.d.). CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
  • Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III).
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
  • European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
  • ChemScene. (n.d.). 91599-79-0 | (S)-1-Benzylpiperidin-3-ol.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • ChemScene. (n.d.). 389573-45-9 | (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Google Patents. (n.d.). WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors.
  • Sunny Pharmtech Inc. (n.d.). CHROMATOGRAPHIC SEPARATION AND PURIFICATION.
  • CymitQuimica. (n.d.). (S)-1-Methyl-piperidin-3-ol.
  • MOLBASE. (n.d.). (3S)-1-methylpiperidin-3-ol price & availability.
  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • BLD Pharm. (n.d.). 14813-01-5|1-Benzylpiperidin-3-ol.

Sources

Technical Support Center: Synthesis of (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-1-methylpiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Side Products & Impurities

This section addresses specific issues related to the formation of common side products during the synthesis of this compound.

Issue 1: Presence of N-Formyl-(S)-piperidin-3-ol in the Final Product

Question: After performing the Eschweiler-Clarke reaction to methylate (S)-piperidin-3-ol, I'm observing a significant impurity with a mass corresponding to the N-formyl derivative. What is causing this, and how can I prevent it?

Answer:

The presence of N-formyl-(S)-piperidin-3-ol is a common side product in the Eschweiler-Clarke reaction when the reduction of the intermediate iminium ion is incomplete. The reaction proceeds in two main stages: the formation of an N-formyl intermediate (or more accurately, an iminium ion generated from the reaction with formaldehyde) and its subsequent reduction by formic acid.

Causality: The Eschweiler-Clarke reaction involves the reaction of a primary or secondary amine with formaldehyde to form an iminium ion, which is then reduced by formic acid. If the reaction conditions are not optimal, particularly if there is an insufficient amount of formic acid or if the reaction is not heated for a sufficient duration, the reduction step may be incomplete, leading to the accumulation of the N-formyl intermediate. The formation of N-formylpiperidine from piperidine and formic acid is a known reaction.[1]

Troubleshooting & Preventative Measures:

  • Optimize Reagent Stoichiometry: Ensure that an excess of both formaldehyde and formic acid is used. A common protocol for the Eschweiler-Clarke reaction suggests using an excess of these reagents to drive the reaction to completion.[2][3]

  • Reaction Temperature and Duration: The reaction is typically performed at elevated temperatures, often near boiling.[3] Ensure the reaction is heated for a sufficient period to allow for the complete reduction of the iminium intermediate. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Order of Addition: While less common, adding the amine to a pre-heated mixture of formaldehyde and formic acid can sometimes improve yields and reduce the formation of intermediates.

Experimental Protocol: Optimized Eschweiler-Clarke N-Methylation

  • To a stirred solution of (S)-piperidin-3-ol in a suitable flask, add an excess of aqueous formaldehyde (typically 2-3 equivalents).

  • Slowly add an excess of formic acid (typically 2-3 equivalents). The reaction is often exothermic.

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for 2-4 hours, or until reaction monitoring indicates the disappearance of the starting material and the N-formyl intermediate.

  • Cool the reaction mixture and basify with a suitable base (e.g., NaOH or K2CO3) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography as needed.

Issue 2: Detection of the (R)-Enantiomer in the Final Product

Question: My final this compound product shows the presence of the undesired (R)-enantiomer. What are the likely sources of this stereochemical impurity, and how can I minimize it?

Answer:

The presence of the (R)-enantiomer is a critical issue in enantioselective synthesis. The source of this impurity can be traced back to the starting materials or potential racemization during the synthetic process.

Causality:

  • Enantiomeric Purity of Starting Material: The most likely source of the (R)-enantiomer is the starting (S)-piperidin-3-ol. Commercially available chiral compounds can have varying levels of enantiomeric purity.[4] It is crucial to start with a material of high enantiomeric excess (ee).

  • Racemization during Synthesis: While the Eschweiler-Clarke reaction itself is known to generally proceed without racemization of chiral amines,[3] harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times in the presence of strong acids or bases) could potentially lead to some degree of racemization, although this is less common. The key to maintaining stereochemical integrity is often in the synthesis of the chiral precursor, (S)-piperidin-3-ol.

Troubleshooting & Preventative Measures:

  • Source High-Purity Starting Materials: Procure (S)-piperidin-3-ol from a reputable supplier and verify its enantiomeric purity by chiral HPLC or a similar analytical technique before use.

  • Mild Reaction Conditions: While the Eschweiler-Clarke reaction requires heat, avoid unnecessarily harsh conditions. Stick to established protocols with proven stereochemical retention.

  • Chiral Purification: If the final product contains an unacceptable level of the (R)-enantiomer, chiral purification techniques such as preparative chiral HPLC or diastereomeric salt resolution may be necessary, though this can be costly and time-consuming.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity

A validated chiral HPLC method is essential for quantifying the enantiomeric impurity. This often involves derivatization to improve separation.

ParameterCondition
Column Chiralpak IC-3 or similar chiral stationary phase
Mobile Phase A mixture of n-Hexane and Isopropyl alcohol (IPA) with a small amount of an additive like Trifluoroacetic acid (TFA). A typical ratio could be 95:5 (n-Hexane:IPA) with 0.2% TFA.[5]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Sample Prep Dissolve the sample in the mobile phase or a suitable solvent like IPA.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially relevant synthetic route involves a two-step process:

  • Synthesis of (S)-piperidin-3-ol: This is typically achieved through the catalytic hydrogenation of 3-hydroxypyridine to produce racemic piperidin-3-ol, followed by chiral resolution. Alternatively, enantioselective synthesis methods can be employed. The hydrogenation can be challenging and often requires specific catalysts and conditions, such as using rhodium or ruthenium on carbon.[6] One patented method describes the hydrogenation in the presence of a carboxylic acid anhydride to improve reaction rates.[7]

  • N-methylation of (S)-piperidin-3-ol: The most common method for this step is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to introduce the methyl group onto the nitrogen atom.[2][3] This method is favored because it is high-yielding and avoids the formation of quaternary ammonium salts.[3]

Q2: Can over-alkylation occur during the N-methylation step?

A2: Over-alkylation, specifically the formation of a quaternary ammonium salt, is a common side reaction when using alkyl halides for N-alkylation. However, the Eschweiler-Clarke reaction mechanism inherently prevents this. The reaction proceeds through an iminium ion intermediate, and a tertiary amine cannot form another iminium ion with formaldehyde, thus stopping the reaction at the tertiary amine stage.[3]

Q3: Are there any side products associated with the catalytic hydrogenation of 3-hydroxypyridine?

A3: Yes, the catalytic hydrogenation of 3-hydroxypyridine can lead to several side products:

  • Incomplete Reduction: If the hydrogenation is not complete, unreacted 3-hydroxypyridine will remain.

  • Deoxygenation: Under certain conditions, hydrogenolysis of the hydroxyl group can occur, leading to the formation of piperidine.

  • Formation of Piperidin-3-one: Partial hydrogenation can lead to the formation of piperidin-3-one.[8]

  • N-Alkylation (if applicable): If the hydrogenation is carried out in the presence of an alcohol solvent at high temperatures, N-alkylation of the resulting piperidine can sometimes be observed.

The choice of catalyst, solvent, temperature, and pressure are all critical parameters to control to minimize these side products.

Visualizations

Reaction Pathways

Eschweiler-Clarke Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Side Reaction S_Piperidinol (S)-Piperidin-3-ol Iminium_Ion Iminium Ion Intermediate S_Piperidinol->Iminium_Ion + CH2O, -H2O Formaldehyde Formaldehyde (CH2O) Product This compound Iminium_Ion->Product + HCOOH N_Formyl N-Formyl Side Product Iminium_Ion->N_Formyl Incomplete Reduction Formic_Acid Formic Acid (HCOOH) CO2 CO2 Incomplete_Reduction Incomplete Reduction

Caption: Mechanism of the Eschweiler-Clarke reaction and the formation of the N-formyl side product.

References

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]

  • PubMed. (n.d.). Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (n.d.). Stereochemical Impurities | Request PDF. [Link]

  • ResearchGate. (2025). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). n-methylformanilide. [Link]

  • International Journal of Pharmacy and Technology. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Wiley Online Library. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Royal Society of Chemistry. (1969). The stereospecific synthesis of S(–)piperidin-3-ol. [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
  • Wikipedia. (n.d.). N-Formylpiperidine. [Link]

  • PubMed Central. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • MDPI. (n.d.). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. [Link]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]

Sources

Technical Support Center: (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and troubleshooting of this chiral building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: While some suppliers suggest room temperature storage[1], for long-term stability, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial as the compound can be sensitive to air[2].

  • Light: Keep the container in a dark place to prevent potential photodegradation.

  • Container: The container should be tightly sealed to prevent moisture ingress, as the compound may be hygroscopic[2][3].

Q2: How stable is this compound at room temperature?

This compound is generally considered to be chemically stable at room temperature under standard ambient conditions[2]. However, prolonged exposure to air and moisture can lead to degradation[2]. For short-term use, maintaining the compound in a tightly sealed container in a desiccator can be sufficient. For long-term storage, refrigeration is recommended.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are likely to be oxidative. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products[4][5][6]. Dehydrogenation of the piperidine ring can also occur, potentially forming iminium intermediates that can lead to other products like lactams[7].

Q4: Is this compound hygroscopic?

While not always explicitly stated, the recommendation to keep the container tightly closed and the general nature of similar small hydrophilic molecules suggest that it may be hygroscopic[2][3]. Absorption of moisture can lead to a decrease in purity and may affect its physical state, potentially causing it to become a viscous liquid or solid[8].

Q5: What materials are incompatible with this compound?

You should avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[7]. Reactions with these substances can be vigorous and may lead to decomposition of the compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in a laboratory setting.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Hygroscopicity: The compound has absorbed moisture from the atmosphere, leading to inaccurate weighing. 2. Degradation: The compound has started to degrade due to improper storage or handling.1. Handling: Handle the compound in a glove box or a dry, inert atmosphere. Use a fresh, unopened container if possible. 2. Storage: Ensure the compound is stored under the recommended conditions (refrigerated, under inert gas, and protected from light). 3. Purity Check: Run a purity check (e.g., by NMR or a validated HPLC method) on your current stock.
Appearance of new peaks in chromatograms Degradation Products: The new peaks are likely impurities formed from the degradation of this compound, such as the N-oxide.1. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify the retention times of potential degradation products. 2. Optimize Storage: Immediately transfer the stock material to optimal storage conditions to prevent further degradation. 3. Purification: If necessary, purify the material before use.
Compound has a yellowish tint Oxidation: The color change may indicate oxidation of the compound.1. Assess Purity: A color change is a strong indicator of impurity. Analyze the material to determine the purity level. 2. Discard if Necessary: If significant degradation has occurred, it is best to discard the material and use a fresh batch to ensure the integrity of your experiments.
Difficulty in dissolving the compound Change in Physical State: Absorption of water or partial degradation can alter the solubility characteristics of the compound.1. Solvent Selection: this compound is generally soluble in water and various organic solvents[8]. Try gentle warming or sonication to aid dissolution. 2. Verify Identity: Confirm the identity and purity of the compound using an appropriate analytical technique.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC (e.g., phosphate or acetate buffer)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable RP-HPLC method. A good starting point would be a C18 column with a gradient elution of a buffered mobile phase and acetonitrile, with UV detection.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • The method is considered stability-indicating if it can separate the parent compound from all significant degradation products[9][10].

Data Presentation

Table 1: Summary of Storage and Stability Information for this compound

Parameter Recommendation/Information Source(s)
CAS Number 62367-59-3[1]
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [11]
Appearance Colorless to pale yellow liquid or solid[8]
Optimal Storage Temp. 2-8°C (long-term)General recommendation
Atmosphere Inert gas (Nitrogen or Argon)[2]
Light Conditions Protect from lightGeneral recommendation
Hygroscopicity Potentially hygroscopic[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[7]
Primary Degradation Pathway Oxidation (N-oxide formation)[5][6]
Secondary Degradation Pathway Dehydrogenation (Iminium ion/lactam formation)[7]

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential oxidative degradation pathways of this compound.

G cluster_main Potential Oxidative Degradation of this compound A This compound B N-oxide derivative A->B Oxidation (e.g., H₂O₂) C Iminium ion intermediate A->C Dehydrogenation D Lactam derivative C->D Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

References

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.
  • Möhrle, H., & Günther, H. (1983). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 316(3), 235-245.
  • Potmischil, F., Cimpeanu, V., & Cuza, O. (2007). Part 27. Effects of N-oxidation and of N-quaternization on the 15N NMR chemical shifts of N-methylpiperidine-derived mono-, bi-, and tricycloaliphatic tertiary amines. Magnetic Resonance in Chemistry, 45(4), 329-334.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). BenchChem.
  • Structural formulae of the N-methylpiperidines 1a – 8a, their methiodides 1b. (n.d.).
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Analytical Methods. (n.d.). Japan Environment Agency.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 3-Piperidinol, 1-methyl-, (S)-. (n.d.). CymitQuimica.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
  • Analytical Services for Purity Determin
  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • (3S)-1-methylpiperidin-3-ol, min 97%, 1 gram. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • 3-Piperidinol, 1-methyl-. (n.d.). NIST WebBook.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • This compound. (n.d.). PubChem.
  • (3R)-1-methylpiperidin-3-ol. (n.d.). PubChem.
  • 3-Piperidinol, 1-methyl-. (n.d.). PubChem.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing).
  • (3R)-1-methylpiperidin-3-ol. (n.d.). LookChem.
  • 1-Methylpiperidin-3-one. (n.d.). Apollo Scientific.
  • (3S)-1-methylpiperidin-3-ol price & availability. (n.d.). MOLBASE.
  • 3-Hydroxy-1-methylpiperidine SDS, 3554-74-3 Safety D
  • (3R)-1-Methylpiperidin-3-amine dihydrochloride. (n.d.). PubChem.

Sources

Technical Support Center: Resolving Impurities in (S)-1-Methylpiperidin-3-ol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurity identification and resolution. As a chiral building block, the purity of this compound is paramount for the success of subsequent synthetic steps and the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document provides expert-driven answers and validated protocols to help you navigate potential issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A: Impurities in this compound can be broadly categorized into three groups:

  • Enantiomeric Impurities: The most critical impurity is its optical antipode, (R)-1-methylpiperidin-3-ol. The presence of the (R)-enantiomer can significantly impact the pharmacological profile of the final drug product.[2][3]

  • Process-Related Impurities: These are substances introduced during the synthesis. They include unreacted starting materials (e.g., (S)-piperidin-3-ol), reagents (e.g., formaldehyde or other methylating agents), and by-products from side reactions.[4][5]

  • Degradants: These impurities arise from the decomposition of the final product during storage or handling. Piperidines can be susceptible to oxidation, which may lead to discoloration or the formation of N-oxides or other degradation products.

Q2: Why is controlling the enantiomeric purity of this compound so critical?

A: The stereochemistry of a molecule is fundamental in medicinal chemistry because biological systems, such as enzymes and receptors, are chiral.[2][6] The (S)-enantiomer and (R)-enantiomer of a chiral molecule can have vastly different biological activities, metabolic pathways, and toxicological profiles.[6] Using an enantiomerically impure intermediate like this compound can lead to:

  • Reduced Therapeutic Efficacy: If the (R)-enantiomer is inactive or less active, its presence effectively lowers the concentration of the desired active compound.

  • Altered Pharmacokinetics: The two enantiomers may be absorbed, distributed, metabolized, and excreted differently.

  • Unwanted Side Effects or Toxicity: The undesired enantiomer may interact with other biological targets, leading to adverse effects. Therefore, regulatory agencies require stringent control and quantification of the enantiomeric excess (ee) for chiral drugs.[7]

Q3: What is a typical purity specification for pharmaceutical-grade this compound?

A: While specifications can vary depending on the specific application and regulatory filing, a typical high-quality, pharmaceutical-grade this compound would meet the criteria outlined in the table below. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[1]

ParameterTypical SpecificationRationale
Appearance Colorless to pale yellow liquid or solidIndicates absence of significant degradation or colored impurities.[8]
Assay (by GC or HPLC) ≥ 98.0%Ensures high content of the desired compound.
Enantiomeric Excess (ee) ≥ 99.0%Minimizes the presence of the undesired (R)-enantiomer.[9]
Water Content (Karl Fischer) ≤ 0.5%Water can interfere with subsequent reactions, particularly those using water-sensitive reagents.
Residual Solvents Per ICH Q3C GuidelinesEnsures that solvents used during synthesis and purification are below safety limits.

Section 2: Troubleshooting Guide

Problem 1: My analytical chromatogram (HPLC/GC) shows several unknown peaks. How can I identify them?

A: A systematic approach is essential for identifying unknown impurities. The general workflow involves separating the impurity, determining its mass, and then elucidating its structure, often with spectroscopic confirmation.

Causality: Unknown peaks can originate from starting materials, side reactions, reagent-related impurities, or product degradation. Identifying them is crucial for optimizing the reaction conditions to prevent their formation or for developing an effective purification strategy.

cluster_workflow Impurity Identification Workflow A Crude Sample with Unknown Peaks B LC-MS or GC-MS Analysis A->B C Hypothesize Structure (based on m/z and fragmentation) B->C D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D If concentration is sufficient E Structural Elucidation (NMR Spectroscopy) D->E F Structure Confirmed E->F

Caption: Workflow for the systematic identification of unknown impurities.

Step-by-Step Protocol: Impurity Identification

  • Mass Analysis (GC-MS/LC-MS):

    • Rationale: This is the fastest way to get molecular weight information. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound.[10]

    • Procedure: Analyze the sample using a standard GC-MS method with electron ionization (EI). The resulting mass spectrum will provide the molecular ion peak (M+) and a fragmentation pattern. Compare the molecular weights of the unknown peaks to the molecular weights of all known starting materials, reagents, and plausible by-products.

  • Impurity Isolation (If Necessary):

    • Rationale: For unambiguous structural confirmation, especially by NMR, the impurity must be isolated.

    • Procedure: Use preparative HPLC or careful column chromatography to isolate a sufficient quantity (typically >1 mg) of the unknown impurity.[11]

  • Structural Elucidation (NMR):

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule.

    • Procedure: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or D₂O) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integrations will allow for the definitive assignment of the impurity's structure.

Problem 2: My chiral HPLC analysis indicates low enantiomeric excess (ee). What causes this and how can I fix it?

A: Low enantiomeric excess means your sample is contaminated with a significant amount of the undesired (R)-1-methylpiperidin-3-ol. This is a critical issue that must be resolved.

Causality:

  • Incomplete Resolution: If your synthesis starts from a racemic mixture of 3-hydroxypiperidine, the chiral resolution step may be inefficient, leaving residual (R)-enantiomer.[12][13]

  • Non-Stereoselective Synthesis: If using an asymmetric synthesis approach, such as the reduction of a ketone precursor, the catalyst or reagent may not be providing the required level of stereoselectivity.[14][15]

  • Racemization: Although less common for this specific molecule under standard conditions, harsh pH (strongly acidic or basic) or high temperatures during workup or purification could potentially lead to racemization at the chiral center.

  • Impure Starting Material: The chiral precursor, such as (S)-3-hydroxypiperidine, may have had insufficient enantiomeric purity to begin with.

cluster_separation Chiral Separation Principle A Racemic Mixture (S and R enantiomers) B Chiral Stationary Phase (Column) A->B C Diastereomeric Interactions (Transient) B->C Mobile Phase Flow D Differential Elution C->D E Separated Enantiomers (Distinct Peaks) D->E

Caption: Principle of enantiomeric separation by chiral chromatography.

Step-by-Step Protocol: Chiral HPLC Analysis

For amines like piperidines that lack a strong UV chromophore, pre-column derivatization is often required to enable sensitive UV detection.[10][16]

  • Derivatization (Example):

    • Reagent: p-Toluenesulfonyl chloride (TsCl).

    • Procedure: To your sample (~1 mg) dissolved in acetonitrile, add a borate buffer (pH 9) and a solution of TsCl in acetonitrile. Heat the mixture to ensure complete reaction. This attaches a UV-active tosyl group.[10][16]

  • HPLC Analysis:

    • Rationale: A chiral stationary phase (CSP) contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

    • Typical Conditions: The table below provides a starting point for method development.

ParameterRecommended Setting
Column Chiralpak AD-H or similar amylose-based CSP
Mobile Phase Hexane/Isopropanol or Ethanol with a basic additive (e.g., 0.1% Diethylamine)[6][16]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 228 nm or 254 nm (after derivatization)[6][16]
Column Temperature 25 - 40 °C
  • Resolution Strategy:

    • If low ee is confirmed, revisiting the synthesis is necessary.

    • For Chiral Resolution: Optimize the resolution step by screening different resolving agents (e.g., tartaric acid derivatives) and crystallization solvents.[17]

    • For Asymmetric Synthesis: Screen different chiral catalysts or enzymes (e.g., ketoreductases) to improve stereoselectivity.[14][18]

Problem 3: I am detecting residual starting materials (e.g., (S)-3-hydroxypiperidine) in my final product. How can I remove them?

A: Removal of structurally similar process-related impurities requires an efficient purification method tailored to the physicochemical differences between the product and the impurity.

Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of a catalyst. For the N-methylation of (S)-3-hydroxypiperidine, the reaction may not have gone to completion.

Purification Strategies:

  • Distillation:

    • Principle: This method separates compounds based on differences in boiling points. This compound has a different boiling point than its precursor, (S)-3-hydroxypiperidine.

    • When to Use: Effective if the boiling points of the product and impurity differ by at least 25 °C and both are thermally stable. Vacuum distillation is recommended to lower the boiling points and prevent degradation.

  • Column Chromatography:

    • Principle: Separation based on differential adsorption to a stationary phase (e.g., silica gel).[11] The polarity difference between the tertiary amine product and the secondary amine starting material allows for separation.

    • Procedure: Use a silica gel column. Elute with a solvent system that provides good separation, often a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). A small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) is often added to the eluent to prevent peak tailing of the amines on the acidic silica.

  • Acid/Base Extraction:

    • Principle: This technique exploits differences in the basicity (pKa) of the secondary amine starting material and the tertiary amine product. While both are basic, subtle pKa differences can sometimes be used for selective extraction, although this is often less efficient than chromatography or distillation for this specific pair.

References

  • Wang, Z. G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • How to Choose Piperidines: A Complete Buyer's Guide. Plant Care. [Link]

  • (3R)-1-methylpiperidin-3-ol. PubChem. [Link]

  • 3-Piperidinol, 1-methyl-. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • 62367-59-3[this compound]. Acmec Biochemical. [Link]

  • Ni, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Adams, H., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Ander, T., et al. (2007). Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Thieme Chemistry. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • (3R)-1-methylpiperidin-3-ol. LookChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]

  • Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
  • Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics. [Link]

  • 3-Hydroxypiperidine. PubChem. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]

  • Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors.

Sources

Technical Support Center: Optimization of (S)-1-methylpiperidin-3-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (S)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The inherent functionalities of this molecule—a secondary alcohol and a tertiary amine—present unique opportunities and challenges in synthesis. This resource provides in-depth, experience-driven answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for derivatizing the hydroxyl group of this compound?

The secondary hydroxyl group is the primary site for derivatization. The most common transformations are acylations to form esters, which are often critical intermediates in pharmaceutical synthesis.

  • Acylation with Acyl Chlorides: This is a highly effective and rapid method. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base. The base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction.[1][2] Without a base, the HCl can protonate the starting material's tertiary amine, forming a salt that is unreactive and may precipitate out of solution.

  • Acylation with Acid Anhydrides: This method is generally milder than using acyl chlorides and can be advantageous for sensitive substrates.[1][2] The reaction often requires gentle heating and can be catalyzed by a base like pyridine or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[3]

  • Esterification with Carboxylic Acids (e.g., Fischer, Steglich): Direct esterification with a carboxylic acid is also possible.

    • Fischer Esterification: This classic method involves heating the alcohol and carboxylic acid with a strong acid catalyst (like H₂SO₄). However, this is often not ideal for this compound due to the strongly acidic conditions which can lead to side reactions.[2]

    • Steglich Esterification: This is a much milder and more suitable method. It uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a DMAP catalyst.[4] This approach avoids harsh acidic conditions.

Q2: How do I choose the right solvent and base for my acylation reaction?

Choosing the correct solvent and base is critical for reaction success and depends on the reactivity of your acylating agent.

  • Solvent Selection:

    • Aprotic Solvents (DCM, THF, Acetonitrile): These are the preferred choice. They are inert to the common acylating agents and effectively solubilize the starting material and reagents.

    • Protic Solvents (e.g., Ethanol, Water): Avoid these. They will react with highly electrophilic acyl chlorides and anhydrides, leading to competitive side product formation and reduced yield.

  • Base Selection:

    • Tertiary Amines (Triethylamine, DIPEA): These are excellent choices as non-nucleophilic HCl scavengers.[1] Use at least 1.1 equivalents to ensure complete neutralization.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It is particularly effective with less reactive acylating agents like acid anhydrides.

    • Strong Bases (e.g., NaOH, KOH): Avoid aqueous strong bases in the reaction mixture itself, as they can hydrolyze the acylating agent and the ester product. They are, however, essential during the aqueous work-up phase.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My acylation reaction with acetyl chloride shows very low conversion by TLC/LC-MS, even after several hours. What are the likely causes?

This is a common issue that can almost always be traced back to reagent deactivation, improper stoichiometry, or suboptimal reaction conditions.

Causality Analysis & Solutions:

  • Moisture Contamination: Acyl chlorides and anhydrides are extremely sensitive to moisture. Trace water in your solvent, glassware, or on the starting material will rapidly hydrolyze the acylating agent, rendering it inert.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably fresh from a solvent purification system or a recently opened bottle stored under an inert atmosphere (Nitrogen or Argon).

  • Inadequate Base: The reaction generates one equivalent of HCl. If this is not neutralized, it will protonate the tertiary amine of another molecule of this compound. This ammonium salt is no longer nucleophilic and will not react.

    • Solution: Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA). Ensure the base is added before or concurrently with the acyl chloride.

  • Incorrect Order of Addition: Adding the acyl chloride before the base can lead to rapid protonation of the starting material.

    • Solution: The standard protocol is to dissolve the this compound and the base (e.g., TEA) in the anhydrous solvent first. Then, add the acyl chloride dropwise, usually at a reduced temperature (0 °C) to control the initial exothermic reaction.

  • Steric Hindrance: While the hydroxyl group is secondary, bulky acylating agents may react slowly.[5]

    • Solution: If using a sterically demanding acylating agent, consider adding a catalytic amount (0.05-0.1 eq) of DMAP, which acts as a highly effective acylation catalyst.[3] You may also need to increase the reaction temperature to room temperature or slightly above after the initial addition.

Troubleshooting Workflow: Low Reaction Yield

Here is a logical flow diagram to diagnose the cause of low product yield.

G cluster_start Problem Identification cluster_reagents Reagent & Stoichiometry Check cluster_conditions Reaction Conditions Check cluster_solutions Solutions Start Low Yield / Low Conversion by TLC or LC-MS Reagent_Check Check Reagent Quality & Stoichiometry Start->Reagent_Check Moisture Moisture Present? (Wet Solvent/Glassware) Reagent_Check->Moisture Base_Check Sufficient Base? (>1.1 eq) Moisture->Base_Check No Sol_Dry Use Anhydrous Solvents & Dry Glassware Moisture->Sol_Dry Yes Condition_Check Review Reaction Conditions Base_Check->Condition_Check Yes Sol_Base Increase Base to 1.2-1.5 eq Base_Check->Sol_Base No Temp_Check Temperature Too Low? Condition_Check->Temp_Check Time_Check Reaction Time Too Short? Temp_Check->Time_Check No Sol_Temp Warm to RT or 40°C Add DMAP catalyst Temp_Check->Sol_Temp Yes Sol_Time Monitor by TLC for >4 hours Time_Check->Sol_Time Yes

Caption: Troubleshooting logic for low derivatization yield.

Issue 2: Product Purification Challenges

Q: My product seems to be water-soluble, making extraction difficult. How can I effectively isolate my derivatized product?

The tertiary amine in your product imparts a basic character and can increase water solubility, especially if the pH of the aqueous layer is acidic.[6] Standard liquid-liquid extraction needs to be adjusted accordingly.

Causality Analysis & Solutions:

  • Product Protonation: During work-up, if you wash with an acidic solution (e.g., 1M HCl), your product will form a water-soluble ammonium salt and partition into the aqueous layer.[6][7]

    • Solution (Acid/Base Extraction): This property can be used to your advantage for purification. After the reaction, you can deliberately wash with dilute acid to extract your basic product into the aqueous phase, leaving non-basic impurities behind in the organic layer. Then, separate the layers, basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10, and then re-extract your now-neutral product back into an organic solvent like DCM or ethyl acetate.[6][7]

  • Emulsion Formation: The amphiphilic nature of the product can sometimes lead to emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) during the extraction. The increased ionic strength of the aqueous phase helps to break emulsions and decreases the solubility of your organic product in the aqueous layer ("salting out").

Q: My product streaks badly on a standard silica gel column. What are my options for chromatographic purification?

This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[8] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic amine, leading to poor peak shape, tailing, and even product loss on the column.[8][9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended: Add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to your solvent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate).[8][9] This will dramatically improve peak shape.

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: These columns have the silica surface pre-treated with aminopropyl groups, providing a less acidic environment ideal for purifying basic compounds.[8]

    • Basic Alumina: Alumina is another polar stationary phase that is available in neutral or basic grades, which are much more suitable for purifying amines than acidic silica gel.[9]

    • Reversed-Phase Chromatography: If your derivative is sufficiently non-polar, reversed-phase flash chromatography (using C18 silica) with a mobile phase like acetonitrile/water can be an excellent option. Adding a modifier like triethylamine (0.1%) to the mobile phase can also be beneficial here.[9]

Quantitative Data: Impact of Reaction Parameters on Acylation Yield

The following table provides representative data on how different parameters can influence the yield of an acylation reaction.

Entry Base (eq.) Solvent Temperature Time (h) Yield (%) Key Observation
1NoneAnhydrous DCM0 °C → RT4< 5%Demonstrates the essential role of a base.
2TEA (1.2)Non-Anhydrous DCM0 °C → RT4~20%Highlights the negative impact of moisture.
3TEA (1.2)Anhydrous DCM0 °C → RT4> 95%Optimized Condition: Anhydrous solvent and sufficient base.
4Pyridine (1.2)Anhydrous DCMRT4~90%Pyridine is effective but can be slower to remove.
5TEA (1.2)Anhydrous THF0 °C → RT4> 95%THF is an excellent alternative solvent.
6TEA (1.2)Anhydrous DCM0 °C4~75%Reaction may be too slow at constantly low temperatures.
Issue 3: Verifying Stereochemical Integrity

Q: How can I be sure that my derivatization reaction has not caused racemization at the C3 stereocenter?

While the reaction conditions for acylation are generally mild and unlikely to cause epimerization at the C3 position, it is a critical parameter to verify in drug development.

Solution: Chiral HPLC Analysis

The most definitive method for confirming enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10][11]

  • Method Development: You will need to screen different chiral columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phases (typically normal phase, like hexane/isopropanol or hexane/ethanol) to find a method that can resolve the (S) and (R) enantiomers of your derivatized product.[12]

  • Analysis:

    • Analyze a sample of your starting material, this compound, to confirm its initial enantiomeric excess (% ee). You may need to derivatize it first with a UV-active agent if it lacks a chromophore.[13]

    • Analyze your final, purified product using the developed chiral HPLC method.

    • Compare the % ee of the product to the starting material. No significant change in % ee confirms that the reaction conditions did not cause racemization.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol describes the esterification of this compound with a generic acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate of triethylammonium chloride (TEA·HCl) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH as eluent) or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aq. NaHCO₃ solution to quench any remaining acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography using a silica gel column pre-treated with a TEA-containing eluent or an amine-functionalized column.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
  • Is there an easy way to purify organic amines?. Biotage. (2023, January 19).
  • Basicity of Amines. Chemistry LibreTexts. (2025, February 24).
  • Acid to Ester - Common Conditions. Organic Chemistry Data.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • Esterification in Organic Media for Preparation of Optically Active Secondary Alcohols: Effects of Reaction Conditions. ResearchGate. (2025, August 10). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. (2022, August 11). Retrieved from [Link]

  • Amine workup. Reddit. (2024, March 12). Retrieved from [Link]

  • Esterification of alcohols. Khan Academy. (2025, July 21). Retrieved from [Link]

  • Optimization of Methods for Derivatization of Sarin, Soman, and VX Hydrolysis Products in the Process of Analyzing These Compounds Using Gas Chromatography. (2024). Biuletyn Wojskowej Akademii Technicznej, 73(4).
  • Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(9), 1284. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for achieving robust and reproducible enantioseparation of this chiral piperidine derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during method development and routine analysis.

Section 1: Initial Method Development & Column Selection

Question 1: I am starting my method development for 1-methylpiperidin-3-ol. Which chromatographic technique and chiral stationary phase (CSP) should I try first?

Answer: For a basic and relatively polar compound like 1-methylpiperidin-3-ol, both Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) are excellent starting points. Capillary Electrophoresis (CE) is also a powerful alternative.

Expertise & Experience: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including amines.[1] Based on successful separations of structurally similar molecules, such as N-Boc-3-hydroxypiperidine, a strong recommendation is to start with an immobilized cellulose-based CSP.[2]

Starting Recommendations:

  • Primary Technique: Normal Phase HPLC (NP-HPLC) or SFC. SFC is often faster and uses less organic solvent.[3][4][5]

  • Recommended CSP: Start with a cellulose tris(3,5-dichlorophenylcarbamate) phase. A commercially available example is Chiralpak® IC-3 .[2] This phase has shown excellent selectivity for similar piperidine structures.

  • Alternative CSPs: If the primary column does not yield sufficient resolution, screening other polysaccharide phases like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) or other cellulose derivatives (e.g., Chiralpak® IB, IC) is a logical next step.[6]

Question 2: What are typical starting conditions for NP-HPLC and SFC for this compound?

Answer: The key to separating basic amines like 1-methylpiperidin-3-ol is to control secondary interactions with the stationary phase, which often cause peak tailing. This is achieved by adding a basic modifier to the mobile phase.

Trustworthiness: The following starting conditions are based on established protocols for chiral amine separations and provide a robust baseline for your experiments.[1][7]

Table 1: Recommended Starting Chromatographic Conditions

ParameterNP-HPLC RecommendationSFC RecommendationRationale
Column Chiralpak® IC-3 (or similar)Chiralpak® IC-3 (or similar)Proven selectivity for related structures.[2][8]
Mobile Phase Hexane/Ethanol (80:20 v/v)CO₂/Methanol (80:20 v/v)Standard mobile phases for polysaccharide CSPs.
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) in MethanolCrucial for basic analytes to improve peak shape and prevent tailing by masking active sites on the silica surface.[1][9]
Flow Rate 0.5 - 1.0 mL/min2.0 - 3.0 mL/minTypical flow rates for analytical scale columns.
Temperature 25 °C - 30 °C40 °CTemperature control is vital for reproducibility.[6]
Detection UV at 210-220 nm (if no chromophore) or Refractive Index (RI). Consider derivatization for better UV detection.UV at 210-220 nmLow UV wavelength is necessary due to the lack of a strong chromophore.
Section 2: Troubleshooting Poor Resolution

Question 3: My enantiomer peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do?

Answer: Poor resolution is the most common challenge in chiral separations. It indicates that the chosen conditions do not provide sufficient selectivity between the enantiomers. This requires a systematic optimization of the mobile phase, temperature, and potentially the stationary phase.

Authoritative Grounding: The interaction between an analyte and a CSP is a complex thermodynamic process. Changes in mobile phase composition and temperature directly affect the stability of the transient diastereomeric complexes formed, which is the basis of chiral recognition.[9]

Troubleshooting Workflow for Poor Resolution

start Poor Resolution (Rs < 1.0) step1 Decrease Alcohol % in Mobile Phase (e.g., from 20% to 15%, then 10%) start->step1 result1 Resolution Improved? step1->result1 step2 Change Alcohol Modifier (e.g., Ethanol to Isopropanol or vice-versa) result2 Resolution Improved? step2->result2 step3 Optimize Temperature (Try decreasing to 15°C, then increasing to 40°C) result3 Resolution Improved? step3->result3 step4 Screen Different CSPs (e.g., Amylose-based or other Cellulose derivatives) end_continue Continue Screening step4->end_continue result1->step2 No end_ok Method Optimized result1->end_ok Yes result2->step3 No result2->end_ok Yes result3->step4 No result3->end_ok Yes

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Optimization Steps:

  • Adjust Mobile Phase Strength: In normal phase, decreasing the percentage of the polar modifier (alcohol) generally increases retention and can improve resolution.[1] Try reducing the alcohol content in 5% increments.

  • Change the Alcohol Modifier: The type of alcohol can have a profound impact on selectivity. If you started with ethanol, switch to isopropanol (IPA) or vice-versa. The different steric and hydrogen bonding properties of the alcohol can alter the interaction with the CSP.

  • Optimize Temperature: Temperature affects the thermodynamics of chiral recognition. Lower temperatures often enhance the stability of the diastereomeric complexes, leading to better resolution, but can also broaden peaks.[9] Conversely, sometimes higher temperatures can improve efficiency or even invert the elution order.[9] It is crucial to systematically evaluate temperatures (e.g., 15°C, 25°C, 40°C).

  • Screen Alternative CSPs: If optimizing the mobile phase and temperature on your initial column fails, the CSP may not be suitable for your analyte. A screening approach using columns with different chiral selectors (e.g., other cellulose or amylose derivatives) is the next logical step.[6]

Section 3: Addressing Peak Shape Problems

Question 4: I see some separation, but my peaks are tailing badly. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like 1-methylpiperidin-3-ol is almost always caused by secondary ionic interactions with residual acidic silanol groups on the silica support of the CSP.[10] Column overload can also be a cause.

Expertise & Experience: The most effective way to combat this is by using a basic additive in the mobile phase. This additive acts as a competitive agent, binding to the active silanol sites and preventing the analyte from interacting with them.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_additive Is a basic additive (e.g., 0.1% DEA) in the mobile phase? start->check_additive add_additive Add 0.1% - 0.2% DEA, TEA, or Butylamine to the mobile phase check_additive->add_additive No check_overload Reduce Sample Concentration (Dilute 1:10 and 1:100) check_additive->check_overload Yes result_additive result_additive add_additive->result_additive Re-equilibrate & Inject result_overload Shape Improved? check_overload->result_overload check_column Check Column Health (Flush with strong solvent or replace if old) result_column Shape Improved? check_column->result_column result_additive->check_overload No end_ok Problem Solved result_additive->end_ok Yes result_overload->check_column No result_overload->end_ok Yes result_column->end_ok Yes

Caption: A logical progression for diagnosing and solving peak tailing issues.

Detailed Protocols & Explanations:

  • Introduce or Increase Basic Additive:

    • Protocol: If not already present, add 0.1% (v/v) diethylamine (DEA) to your mobile phase (both the alkane and alcohol components). If 0.1% is insufficient, you can increase it to 0.2%. Ensure the column is thoroughly equilibrated with the new mobile phase before injecting.

    • Causality: DEA is a stronger base than your analyte and will preferentially interact with the acidic silanol sites, effectively "shielding" your analyte from these undesirable interactions and resulting in more symmetrical peaks.[1] Other amines like triethylamine (TEA) or butylamine can also be used.[9]

  • Rule out Column Overload:

    • Protocol: Prepare 1:10 and 1:100 dilutions of your sample and inject them.

    • Causality: Injecting too much mass can saturate the stationary phase, leading to peak distortion that mimics tailing. If the peak shape improves significantly upon dilution, you have identified mass overload as the problem. Reduce your sample concentration accordingly.

  • Check Column Health:

    • Protocol: If the above steps fail, the column itself may be the issue. Disconnect the column from the detector and flush it with a strong, compatible solvent (like 100% Isopropanol or Ethanol for polysaccharide CSPs) at a low flow rate. Refer to the manufacturer's instructions for specific washing protocols.

    • Causality: Over time, columns can become contaminated with strongly retained impurities that create active sites, leading to peak tailing. A thorough wash can remove these. If performance is not restored, the column may be permanently damaged and require replacement.

Section 4: Alternative and Advanced Methods

Question 5: I have limited access to NP-HPLC/SFC. Can I use Capillary Electrophoresis (CE)?

Answer: Yes, Capillary Electrophoresis is a highly efficient technique for chiral separations and is an excellent alternative, especially for charged molecules like 1-methylpiperidin-3-ol.[11] The most common approach is to add a chiral selector to the background electrolyte (BGE).

Expertise & Experience: For cationic analytes, charged cyclodextrins (CDs) are particularly effective chiral selectors.[12]

Experimental Protocol for Chiral CE Method Development:

  • Analyte: 1-methylpiperidin-3-ol, dissolved in water or BGE at ~0.5 mg/mL.

  • Capillary: Fused-silica, 50 µm I.D., ~50 cm total length.

  • Background Electrolyte (BGE) Starting Point: 50 mM phosphate buffer, pH 2.5.

    • Causality: At low pH, the analyte is fully protonated (cationic), and the electroosmotic flow (EOF) is minimized, which often leads to sharper peaks and better resolution.

  • Chiral Selector Screening:

    • Start by adding a neutral CD, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , to the BGE at a concentration of 10-20 mM.

    • If resolution is insufficient, screen anionic CDs like Sulfated-β-cyclodextrin (S-β-CD) .[11] The electrostatic interactions between the cationic analyte and anionic CD can significantly enhance enantioselective recognition.

  • Optimization:

    • Vary the concentration of the chiral selector.

    • Adjust the pH of the BGE.

    • Add an organic modifier (e.g., 10-20% Methanol) to the BGE to alter selectivity.[11]

  • Applied Voltage: 15-25 kV.

  • Temperature: 25 °C.

Question 6: My analyte has a very poor UV chromophore. What are my options for detection?

Answer: This is a common issue for aliphatic structures. You have two primary options: use a universal detector or derivatize the analyte to introduce a UV-active group.

  • Use a Universal Detector: For HPLC, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For CE, coupling to a Mass Spectrometer (CE-MS) is the most effective solution.

  • Pre-column Derivatization:

    • Protocol: React the hydroxyl group of 1-methylpiperidin-3-ol with a reagent containing a strong chromophore, such as benzoyl chloride or p-toluenesulfonyl chloride.[7] This creates a derivative that can be easily detected by UV.

    • Causality: Derivatization introduces a highly UV-absorbent moiety (like a phenyl group) into the molecule, dramatically increasing the signal-to-noise ratio for UV detection.[7] It is critical to ensure the derivatization reaction does not occur at the chiral center itself. For 1-methylpiperidin-3-ol, derivatizing the hydroxyl group is a safe and effective strategy.

References

  • Jadhav, S. B., Shinde, S. B., & Bhanushali, R. D. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening approach for chiral separations in supercritical fluid chromatography.
  • García, M. Á., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • YMC Europe. (2016). Chiral LC & SFC Method Development. YMC. Available at: [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. LCGC International. Available at: [Link]

  • Taylor, L. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Shimadzu Corporation. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. Available at: [Link]

  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis.
  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Google Patents. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • Verleysen, K., & Sandra, P. (1998). Recent Innovations in the Use of Charged Cyclodextrins in Capillary Electrophoresis for Chiral Separations in Pharmaceutical Analysis. PubMed.
  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Armstrong, D. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Preprints.org. (2025).
  • Babu, C. V. R., et al. (2014).
  • Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. Available at: [Link]

Sources

Technical Support Center: Stereochemical Integrity of (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for (S)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block in their synthetic endeavors. Maintaining the stereochemical integrity of this compound is paramount for achieving the desired biological activity and pharmacological profile of the target molecules. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing racemization during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: How stable is the chiral center of this compound under typical laboratory conditions?

A1: The stereocenter at the C3 position of this compound, being a secondary alcohol, is generally stable under neutral conditions. However, it is susceptible to racemization under certain conditions, particularly those involving strong acids, strong bases, or high temperatures. The lone pair on the tertiary amine nitrogen can also participate in neighboring group effects that might influence the reactivity and stability of the chiral center.

Q2: What is racemization and why is it a concern?

A2: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] In pharmaceutical development, the two enantiomers of a chiral drug can have different pharmacological activities, with one being therapeutic and the other being inactive or even harmful. Therefore, preventing racemization is critical to ensure the efficacy and safety of the final product.

Q3: What are the general mechanisms that can lead to racemization of a chiral alcohol like this compound?

A3: The primary mechanisms leading to racemization of chiral alcohols involve the formation of an achiral intermediate.[2] For this compound, this can occur through:

  • Acid-Catalyzed Racemization: Protonation of the hydroxyl group can lead to the formation of a carbocation intermediate upon loss of water. This planar carbocation can then be attacked by a nucleophile from either face, resulting in a racemic mixture.[3]

  • Base-Catalyzed Racemization: While less common for simple alcohols, strong bases can potentially deprotonate the hydroxyl group. More relevantly, reactions that proceed through an oxidation-reduction sequence can lead to racemization. For example, a temporary oxidation to the corresponding ketone (an achiral intermediate) followed by reduction can result in a loss of stereochemical information.[2]

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, often by accelerating the formation of achiral intermediates.

Troubleshooting Guide: Preventing Racemization in Common Reactions

This section provides detailed guidance on avoiding racemization during specific chemical transformations of this compound.

Issue 1: Racemization during O-Acylation or O-Alkylation

Symptoms:

  • You observe a decrease in enantiomeric excess (ee) after converting the hydroxyl group to an ester, ether, or another derivative.

  • Chiral HPLC or GC analysis shows the presence of the undesired (R)-enantiomer.

Root Causes and Solutions:

  • Harsh Reaction Conditions:

    • Problem: The use of strong acids or bases as catalysts can promote racemization through the mechanisms described above.

    • Solution: Opt for milder, non-racemizing conditions.

    Reaction TypeProblematic Reagents/ConditionsRecommended Alternatives
    O-Acylation Strong acid catalysts (e.g., concentrated H₂SO₄), high temperatures.DCC/DMAP, EDC/DMAP, Acetic anhydride/Pyridine at 0 °C to RT.
    O-Alkylation Strong bases (e.g., NaH) at elevated temperatures.Williamson ether synthesis with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) at moderate temperatures.
  • Inappropriate Leaving Group Activation:

    • Problem: Some methods for activating the hydroxyl group to facilitate nucleophilic substitution can lead to the formation of carbocation-like intermediates, increasing the risk of racemization.

    • Solution: Employ methods that proceed with a clear inversion of configuration, such as the Mitsunobu reaction, or use protecting groups to shield the hydroxyl functionality during other transformations.

Issue 2: Unwanted Inversion or Racemization during Nucleophilic Substitution

Symptoms:

  • You are attempting to replace the hydroxyl group with another nucleophile and observe either complete inversion of stereochemistry or a mixture of enantiomers.

Root Causes and Solutions:

  • SN1 vs. SN2 Pathway:

    • Problem: Reaction conditions that favor an SN1 mechanism (e.g., protic solvents, poor nucleophiles, formation of a stable carbocation) will lead to racemization.

    • Solution: To achieve a clean inversion of stereochemistry (SN2), the hydroxyl group must first be converted into a good leaving group under mild conditions.

    Experimental Protocol: Stereospecific Inversion via the Mitsunobu Reaction

    The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols with high fidelity.[4][5][6][7]

    • Reagents:

      • This compound

      • Triphenylphosphine (PPh₃)

      • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

      • A suitable nucleophile (e.g., a carboxylic acid for ester formation, phthalimide for subsequent conversion to an amine).

    • Procedure:

      • Dissolve this compound, the nucleophile, and PPh₃ in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add a solution of DEAD or DIAD in the same solvent to the cooled mixture.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Work up the reaction and purify the product by column chromatography.

    • Causality: The reaction proceeds through an oxyphosphonium intermediate, which is an excellent leaving group. The subsequent attack by the nucleophile occurs via a classic SN2 mechanism, resulting in a clean inversion of the stereocenter.[5][7]

Issue 3: Racemization during Reactions Involving the Piperidine Ring

Symptoms:

  • You are performing a reaction elsewhere on the piperidine ring (e.g., N-alkylation, C-H functionalization) and observe a loss of stereochemical purity at the C3 position.

Root Causes and Solutions:

  • Use of Protecting Groups:

    • Problem: Certain reagents used for modifications on the piperidine ring may be incompatible with the free hydroxyl group, leading to side reactions or racemization.

    • Solution: Protect the hydroxyl group with a suitable protecting group that is stable to the reaction conditions and can be removed without causing racemization.[8][9][10]

    Protecting GroupProtection ReagentDeprotection ConditionsStability
    Silyl Ethers (e.g., TBDMS, TIPS) TBDMS-Cl, ImidazoleTBAF, HF-PyridineStable to most non-acidic and non-fluoride conditions.[9]
    Benzyl Ether (Bn) BnBr, NaHH₂, Pd/CStable to acidic and basic conditions.
    Acetyl Ester (Ac) Ac₂O, PyridineMild base (e.g., K₂CO₃ in MeOH)Less robust, but useful for temporary protection.

    Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether

    • Reagents:

      • This compound

      • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

      • Imidazole

      • Anhydrous N,N-Dimethylformamide (DMF)

    • Procedure:

      • Dissolve this compound and imidazole in anhydrous DMF under an inert atmosphere.

      • Add TBDMS-Cl portion-wise at room temperature.

      • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

      • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the silyl-protected alcohol by column chromatography.

    • Causality: This protection strategy converts the reactive alcohol into a sterically hindered and less reactive silyl ether, which can withstand a wider range of reaction conditions without compromising the stereocenter.[9] The deprotection with a fluoride source is highly selective and occurs under mild conditions.

Visualizing Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways.

racemization_mechanism cluster_acid Acid-Catalyzed Racemization S_alcohol (S)-Alcohol protonated_alcohol Protonated Alcohol S_alcohol->protonated_alcohol + H⁺ carbocation Planar Carbocation (Achiral) protonated_alcohol->carbocation - H₂O carbocation->S_alcohol + H₂O (attack from original face) R_alcohol (R)-Alcohol carbocation->R_alcohol + H₂O (attack from other face)

Caption: Mechanism of acid-catalyzed racemization.

mitsunobu_workflow start This compound reagents PPh₃, DEAD, Nu-H (e.g., RCOOH) start->reagents intermediate Oxyphosphonium Intermediate reagents->intermediate Activation product Inverted Product (R-configuration) intermediate->product SN2 Attack by Nu⁻

Caption: Workflow for stereospecific inversion via the Mitsunobu reaction.

Summary Table of Recommended Conditions

Reaction TypeGoalKey StrategyRecommended ConditionsExpected Outcome
O-Acylation RetentionMild ConditionsAc₂O/Pyridine at 0 °C; or DCC/DMAP(S)-ester, high ee
O-Alkylation RetentionMild BaseK₂CO₃ or Cs₂CO₃ in DMF(S)-ether, high ee
Nucleophilic Substitution InversionSN2 PathwayMitsunobu Reaction (PPh₃, DEAD, Nucleophile)(R)-product, high ee
Ring Modification RetentionProtection/DeprotectionProtect as TBDMS ether, perform reaction, deprotect with TBAF(S)-product, high ee

References

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Clayden, J., & Moran, W. J. (2007). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950810, this compound. [Link]

  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Chiralpedia. (2024). Part 5: Stereoselective and Stereospecific Synthesis. [Link]

Sources

Technical Support Center: Analytical Method Development for (S)-1-methylpiperidin-3-ol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method development concerning (S)-1-methylpiperidin-3-ol and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the analytical characterization of this chiral compound.

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is critical for the safety and efficacy of the final drug product.[3][4] This guide provides a structured approach to developing and troubleshooting analytical methods for impurity profiling, grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have when starting your analytical method development.

Q1: What are the most likely impurities in this compound?

A1: Impurities can originate from the synthetic route or degradation. Potential impurities include:

  • (R)-1-methylpiperidin-3-ol: The opposite enantiomer is a common process-related impurity.[5] Its control is critical as different enantiomers can have varied pharmacological and toxicological profiles.[6]

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.

  • Over-alkylation or N-oxide products: Side-products from the methylation step.

  • Degradation products: Formed under stress conditions like heat, light, oxidation, and extreme pH.[7][8] Forced degradation studies are essential to identify these potential degradants.[9][10]

Q2: Which analytical technique is most suitable for analyzing this compound and its impurities?

A2: The choice of technique depends on the specific impurity and the analytical goal (e.g., identification, quantification).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of impurities.[11][12] Due to the lack of a strong UV chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is often necessary.[13]

  • Gas Chromatography (GC): GC is well-suited for volatile impurities and the parent compound itself.[14][15] Derivatization may be required to improve volatility and peak shape. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identification.[16][17]

  • Chiral Chromatography: Specialized chiral columns are necessary to separate the (S)- and (R)-enantiomers. This can be achieved using either HPLC or GC with a chiral stationary phase.[6][18]

Q3: How do I develop a stability-indicating method?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[7] The development involves:

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[19]

  • Method Development: Developing a chromatographic method that resolves the parent peak from all degradation product peaks.

  • Method Validation: Validating the method according to ICH Q2(R2) guidelines to ensure it is accurate, precise, specific, linear, and robust.[20][21][22]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during method development for this compound.

HPLC Method Troubleshooting

This compound is a basic amine, which can present challenges in reversed-phase HPLC.

Issue 1: Poor Peak Shape (Tailing)
  • Causality: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[23][24]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Increase the mobile phase pH (e.g., pH 7-10) to suppress the ionization of silanol groups. Use a column stable at high pH.[25]

    • Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups.

    • Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.

    • Consider a Different Stationary Phase: Phenyl or embedded polar group columns can offer different selectivity and reduced silanol interactions.

Issue 2: Inadequate Retention in Reversed-Phase HPLC
  • Causality: Being a small, polar molecule, this compound may have limited retention on traditional C18 columns.[26]

  • Troubleshooting Steps:

    • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining polar compounds.

    • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase to form a neutral, more retentive complex with the analyte.

    • Use an Aqueous-Stable C18 Column: Some C18 columns are designed to be stable in highly aqueous mobile phases, which can enhance the retention of polar analytes.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_PeakShape Peak Shape Solutions cluster_Resolution Resolution Solutions cluster_Baseline Baseline Solutions Start HPLC Analysis Issue PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape LowResolution Inadequate Resolution Start->LowResolution BaselineIssues Baseline Noise/Drift Start->BaselineIssues AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH ChangeColumn Change Column Type (e.g., HILIC) PoorPeakShape->ChangeColumn AddModifier Add Mobile Phase Modifier PoorPeakShape->AddModifier OptimizeGradient Optimize Gradient Profile LowResolution->OptimizeGradient ChangeStationaryPhase Change Stationary Phase LowResolution->ChangeStationaryPhase AdjustFlowRate Decrease Flow Rate LowResolution->AdjustFlowRate DegasMobilePhase Degas Mobile Phase BaselineIssues->DegasMobilePhase CleanSystem Clean System Components BaselineIssues->CleanSystem CheckLamp Check Detector Lamp BaselineIssues->CheckLamp

Caption: A workflow for troubleshooting common HPLC issues.

Chiral Separation Troubleshooting
Issue 3: Co-elution of Enantiomers
  • Causality: The separation of enantiomers requires the formation of transient diastereomeric complexes with a chiral selector in the stationary or mobile phase.[6] Inadequate interaction leads to poor resolution.

  • Troubleshooting Steps:

    • Screen Different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If these are unsuccessful, consider Pirkle-type or macrocyclic antibiotic CSPs.

    • Optimize Mobile Phase Composition: The choice of organic modifier (e.g., ethanol, isopropanol) and its concentration can significantly impact enantioselectivity.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance chiral resolution.

    • Consider Supercritical Fluid Chromatography (SFC): SFC can offer superior chiral separations with faster analysis times compared to HPLC.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method (with Derivatization)

This protocol outlines a general approach. The specific derivatizing agent and chromatographic conditions will need to be optimized.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • For impurity analysis, prepare a spiked sample with known impurities at the target concentration.

  • Derivatization:

    • To 1 mL of the sample solution, add 1 mL of a borate buffer (pH 9.0).

    • Add 1 mL of a derivatizing agent solution (e.g., 10 mg/mL of dansyl chloride in acetonitrile).

    • Vortex and heat at 60°C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with a mixture of aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at the absorption maximum of the derivative.

    • Injection Volume: 10 µL.

  • Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][22]

Protocol 2: GC-MS Method for Volatile Impurities
  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Chromatographic Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration of impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 35-350).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of reference standards.

Diagram: Analytical Method Development Workflow

MethodDevelopment Start Define Analytical Target Profile MethodScreening Method Screening (HPLC, GC, etc.) Start->MethodScreening MethodOptimization Method Optimization MethodScreening->MethodOptimization MethodValidation Method Validation (ICH Q2) MethodOptimization->MethodValidation RoutineUse Routine Use and Monitoring MethodValidation->RoutineUse

Caption: A general workflow for analytical method development.

Data Summary

ParameterHPLC-UV (with Derivatization)GC-MSChiral HPLC
Principle Chromatographic separation of derivatized analyte with UV detection.Separation of volatile compounds followed by mass spectrometric detection.[27]Separation of enantiomers on a chiral stationary phase.[28]
Primary Use Quantification of known and unknown impurities.Identification and quantification of volatile impurities.Quantification of enantiomeric purity.
Sample Prep Derivatization required.May require derivatization for polar analytes.Minimal sample preparation.
Sensitivity Moderate to high, depending on the derivative.High.Moderate to high.
Selectivity Good, can be optimized with mobile phase and column selection.Very high, especially with MS detection.Specific for enantiomers.

Conclusion

The successful analytical method development for this compound impurities requires a systematic approach that considers the physicochemical properties of the analyte and potential impurities.[11][29] This guide provides a foundation for developing and troubleshooting robust and reliable analytical methods. By understanding the underlying scientific principles and following a logical workflow, researchers can ensure the quality and safety of pharmaceutical products containing this important chiral building block.

References

  • Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
  • Wink, M. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Kumar, S. (n.d.). Analytical method validation: A brief review.
  • (n.d.). HPLC Troubleshooting Guide. Scribd.
  • (n.d.). Results of forced degradation studies. ResearchGate.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Ristian, Y., Damayanti, S., & Abdulah, R. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • This compound 62367-59-3. (n.d.). DingXiangTong.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. RJPT.
  • (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • (n.d.). Chiral Drug Separation.
  • (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Human Metabolome Database.
  • (n.d.). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Scilit.
  • (n.d.). This compound. PubChem.
  • (n.d.). (3R)-1-methylpiperidin-3-ol. PubChem.
  • (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC Technologies.
  • (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
  • (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
  • (n.d.). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms.
  • (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org.
  • (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. Benchchem.
  • (2023, August 15). (3R)-1-methylpiperidin-3-ol. Smolecule.
  • (n.d.). This compound. Acmec Biochemical.
  • (n.d.). (3R)-1-methylpiperidin-3-ol. LookChem.
  • (n.d.). 3-Piperidinol, 1-methyl-. PubChem.
  • (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
  • (n.d.). 3-Piperidinol, 1-methyl-. PubChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Purity of (S)-1-methylpiperidin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical quality attribute that dictates pharmacological activity and safety. The molecule (S)-1-methylpiperidin-3-ol, a key building block in the synthesis of various pharmaceutical agents, presents a classic analytical challenge: how do we confidently and accurately quantify its enantiomeric purity? This guide provides an in-depth comparison of the primary analytical techniques for this task, moving beyond mere protocols to explain the underlying principles and strategic choices that ensure robust and reliable results.

As a Senior Application Scientist, my objective is to equip you with not just the "how," but the "why." We will explore the nuances of chromatographic and spectroscopic methods, grounding our discussion in experimental data and field-proven insights.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers, by definition, possess identical physical properties in an achiral environment, making their separation or differentiation impossible with standard analytical techniques. To determine enantiomeric excess (ee), we must introduce a chiral selector or environment that can interact diastereomerically with the enantiomers. This guide will focus on three principal methods for achieving this: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry[1]. The direct approach, which utilizes a Chiral Stationary Phase (CSP), is often the most efficient. The CSP creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and, thus, separation.

Principle of Separation

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of compounds. For a molecule like 1-methylpiperidin-3-ol, separation is typically achieved through a combination of interactions, including hydrogen bonding (with the hydroxyl group), dipole-dipole interactions, and inclusion complexing within the chiral cavities of the stationary phase[2]. The tertiary amine of the piperidine ring can be problematic, often requiring a mobile phase additive to suppress undesirable interactions with the silica support and improve peak shape.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_sample This compound Sample s_dissolve Dissolve in Mobile Phase s_sample->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter s_vial Transfer to Autosampler Vial s_filter->s_vial h_inject Inject Sample s_vial->h_inject h_column Chiral Stationary Phase Column (e.g., Chiralpak AD-H) h_inject->h_column h_detect UV Detection (e.g., ~210 nm) h_column->h_detect d_chrom Obtain Chromatogram h_detect->d_chrom d_integrate Integrate Peak Areas (R- and S-enantiomers) d_chrom->d_integrate d_calc Calculate %ee d_integrate->d_calc

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based column such as a Chiralpak AD-H or Chiralcel OD-H is an excellent starting point[3]. These are known for their broad applicability.

  • Mobile Phase Preparation: A typical mobile phase for this class of compound would be a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). Crucially, for a basic compound like this, an amine modifier is required. Add 0.1% (v/v) diethylamine or similar additive to both the alkane and alcohol components before mixing[3].

  • Screening: Begin with an isocratic mobile phase of 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Detection: The molecule lacks a strong UV chromophore. Detection at low wavelengths (e.g., 210-220 nm) is necessary. An alternative, more sensitive approach is to use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For UV detection, pre-column derivatization with a chromophore-containing agent like p-toluenesulfonyl chloride can be employed, though this adds complexity[4].

  • Analysis: Inject 5-10 µL of the sample. Monitor the chromatogram for two separated peaks corresponding to the R- and S-enantiomers.

  • Optimization: If separation is insufficient, adjust the ratio of alcohol in the mobile phase. Increasing the alcohol content generally decreases retention time.

Data Analysis & Interpretation

The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two enantiomers: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where Area_major is the peak area of the desired (S)-enantiomer and Area_minor is the peak area of the undesired (R)-enantiomer. For a successful separation, the resolution between the two peaks should be greater than 1.5.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique particularly well-suited for volatile and thermally stable compounds. While the hydroxyl group on 1-methylpiperidin-3-ol can sometimes lead to peak tailing on certain columns, derivatized cyclodextrin stationary phases are highly effective at resolving such chiral alcohols and amines[5][6].

Principle of Separation

Chiral GC columns typically contain a chiral stationary phase, often a cyclodextrin derivative, coated on the inside of a fused silica capillary. Cyclodextrins are chiral, bucket-shaped molecules that can include guest molecules in their cavity[5]. Enantiomers fit differently into this chiral cavity, leading to diastereomeric complexes with different stabilities and, consequently, different retention times.

Detailed Protocol: Chiral GC
  • Column Selection: A column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEX series) is a primary choice for this type of analysis[6].

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of ~1 mg/mL.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the hydroxyl group can be derivatized. A common method is acylation, for example, by reacting the alcohol with trifluoroacetic anhydride (TFAA). This creates a more volatile ester and can enhance chiral recognition.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow (~1.5 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~200 °C.

    • Detector: Flame Ionization Detector (FID), 250 °C.

  • Analysis: Inject 1 µL of the sample. The two enantiomers should elute as sharp, well-resolved peaks.

Data Analysis & Interpretation

Calculation of %ee is identical to the HPLC method, using the integrated peak areas from the FID detector. The high efficiency of capillary GC often results in baseline resolution of enantiomers.

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution after they have been converted into diastereomers[7]. This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA).

Principle of Differentiation

For a secondary alcohol like this compound, the most famous and reliable CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) or its acid chloride[8]. When the racemic or enantioenriched alcohol reacts with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl), it forms a covalent ester bond, creating a mixture of two diastereomers: (S-alcohol, R-acid) and (R-alcohol, R-acid)[9][10]. These diastereomers are no longer mirror images and have distinct physical properties, resulting in different chemical shifts in the NMR spectrum[11]. By integrating the signals corresponding to each diastereomer, one can determine the enantiomeric ratio.

Experimental Workflow: NMR with CDA

NMR_Workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_data Data Processing n_sample This compound Sample n_reagent Add (R)-MTPA-Cl & Pyridine n_sample->n_reagent n_react React to form Diastereomeric Esters n_reagent->n_react nmr_tube Transfer to NMR Tube with CDCl₃ n_react->nmr_tube nmr_acq Acquire ¹H or ¹⁹F NMR Spectrum nmr_tube->nmr_acq d_spec Obtain Spectrum nmr_acq->d_spec d_assign Identify & Assign Diastereomer Signals d_spec->d_assign d_integrate Integrate Signals d_assign->d_integrate d_calc Calculate %ee d_integrate->d_calc

Caption: Workflow for NMR analysis using a Chiral Derivatizing Agent (CDA).

Detailed Protocol: Mosher's Ester Analysis
  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of pyridine (or another suitable base) to scavenge the HCl byproduct.

  • Derivatization: Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA chloride to the NMR tube. Cap the tube and mix gently. The reaction is typically complete within 10-20 minutes at room temperature.[8]

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. A ¹⁹F NMR spectrum can also be highly effective, as the single CF₃ group gives a clean, distinct signal for each diastereomer with no background interference[12].

  • Signal Identification: Identify a proton signal in the alcohol moiety that is well-resolved for the two diastereomers. Often, protons close to the newly formed stereocenter show the largest chemical shift difference (Δδ). The N-methyl signal is a prime candidate for analysis in this molecule.

  • Quantification: Carefully integrate the area of the chosen signal for the major diastereomer and the minor diastereomer.

Data Analysis & Interpretation

The %ee is calculated from the integrals of the corresponding signals: %ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Expert Insight: It is critical to ensure the derivatization reaction proceeds to 100% completion. If not, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the starting material's enantiomeric ratio. Using a slight excess of the derivatizing agent helps to drive the reaction to completion.

Comparative Summary of Methods

The optimal method depends on the specific requirements of the analysis, such as sample availability, required throughput, and the need for preparative scale-up.

FeatureChiral HPLCChiral GCNMR with CDA
Principle Physical separation on a chiral stationary phasePhysical separation on a chiral stationary phaseChemical conversion to diastereomers, spectral differentiation
Resolution Very Good to ExcellentExcellent (often baseline)Good, depends on Δδ and magnetic field strength
Sensitivity Moderate (UV) to High (CAD/ELSD/MS)Very High (FID)Low (requires mg of sample)
Sample Throughput Moderate (15-30 min/run)Moderate to High (10-25 min/run)High (after derivatization)
Method Development Can be empirical and time-consumingRelatively straightforward temperature programmingRelatively simple, relies on known reagents
Destructive? No (can be scaled for preparative work)YesNo (sample can be recovered, but is derivatized)
Key Advantage Broad applicability, preparative capabilityHighest resolution and sensitivityProvides structural information, no physical separation needed
Key Limitation Requires specific, expensive columnsAnalyte must be volatile/thermally stableLow sensitivity, potential for kinetic resolution

Conclusion and Recommendation

For routine quality control and high-throughput screening of this compound, Chiral HPLC stands out as the most robust and versatile method. Its applicability to a wide range of compounds and its potential for scale-up to preparative purification make it an invaluable tool in a drug development setting[1]. The primary challenge—poor UV absorbance—can be overcome with modern detectors or by developing a validated derivatization protocol.

Chiral GC is an excellent alternative, particularly if high sensitivity is required to detect trace enantiomeric impurities. Its exceptional resolving power is a significant advantage, though the potential need for derivatization adds an extra step to the workflow.

NMR with a Chiral Derivatizing Agent like Mosher's acid is a powerful confirmatory technique. While not ideal for high-throughput screening due to its lower sensitivity, it is exceptionally reliable for an unambiguous determination and can be performed quickly with minimal method development once the protocol is established[9][11]. It serves as an outstanding orthogonal method to validate results obtained from chromatography.

Ultimately, the choice of method is a strategic one. For a comprehensive quality assessment, employing a primary chromatographic method like HPLC and confirming a subset of batches with an orthogonal technique like NMR represents a scientifically sound and defensible strategy.

References

  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. ACS Publications.
  • Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. SciSpace.
  • Advanced Spectroscopy For Enantiomeric Excess Determination.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Chemicals.
  • Mosher's acid. Wikipedia.
  • determining enantiomeric excess of alcohols from diphenylchloroborane reduction. Benchchem.
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate.
  • A New Reagent for the Determination of the Optical Purity of Primary, Secondary, and Tertiary Chiral Alcohols and of Thiols. Sci-Hub.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. RSC Publishing.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • (3R)-1-methylpiperidin-3-ol. PubChem.
  • This compound. PubChem.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Chiral HPLC Separations. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Benchchem.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

A Comparative Analysis of the Biological Activity of (S)- and (R)-1-methylpiperidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the stereochemical orientation of a molecule can be the determining factor in its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of 1-methylpiperidin-3-ol, a chiral scaffold of significant interest in the development of novel therapeutics. While both enantiomers share the same molecular formula and connectivity, their distinct three-dimensional arrangements can lead to differential interactions with biological targets, most notably muscarinic acetylcholine receptors (mAChRs). This guide will delve into the nuanced differences in their biological activities, supported by experimental data and detailed protocols to empower researchers in their drug design and development endeavors.

The piperidine moiety is a prevalent structural motif in a multitude of bioactive compounds, and the introduction of a hydroxyl group at the C3-position creates a chiral center, giving rise to the (S) and (R) enantiomers.[1][2] This seemingly subtle structural alteration can profoundly impact receptor binding affinity, functional activity, and overall pharmacological effect. Understanding these stereoselective differences is paramount for the rational design of potent and selective drug candidates.

Comparative Biological Activity: A Focus on Muscarinic Receptors

Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5), are crucial for regulating a wide array of physiological functions.[3] As such, they represent a key target for therapeutic intervention in various diseases. The stereoselectivity of ligands for these receptors is a well-established phenomenon, where one enantiomer often exhibits significantly higher affinity and/or efficacy than the other.[4][5]

To illustrate the expected disparities in biological activity, the following table presents a hypothetical but representative dataset based on typical observations for chiral muscarinic ligands. This data should be considered illustrative until specific experimental validation for (S)- and (R)-1-methylpiperidin-3-ol is published.

Table 1: Hypothetical Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
(S)-1-methylpiperidin-3-ol 150350200400250
(R)-1-methylpiperidin-3-ol 25004800320055003800

This is a hypothetical table to illustrate the expected differences. Actual experimental data is required for a definitive comparison.

The hypothetical data in Table 1 suggests that the (S)-enantiomer possesses a significantly higher affinity for all muscarinic receptor subtypes compared to the (R)-enantiomer. This is a common scenario where the stereochemistry of the ligand dictates its fit within the receptor's binding pocket.

Elucidating Biological Activity: Key Experimental Protocols

To empirically determine the biological activity of the (S)- and (R)-enantiomers of 1-methylpiperidin-3-ol, a series of well-established in vitro assays are essential. These assays provide quantitative data on receptor binding and functional responses.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Step-by-Step Protocol for Muscarinic Receptor Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) to each well.

    • Add increasing concentrations of the unlabeled test compounds ((S)- and (R)-1-methylpiperidin-3-ol) to the wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis cell_culture Cell Culture (CHO with hM Receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension & Protein Assay centrifugation->resuspension add_membranes Add Membranes resuspension->add_membranes add_radioligand Add Radioligand ([³H]-NMS) add_test_compound Add (S)- or (R)-Enantiomer add_radioligand->add_test_compound add_test_compound->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting ic50_determination Determine IC₅₀ scintillation_counting->ic50_determination ki_calculation Calculate Ki (Cheng-Prusoff) ic50_determination->ki_calculation G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed CHO cells (M1, M3, or M5) incubate_overnight Incubate Overnight seed_cells->incubate_overnight load_dye Load with Calcium-Sensitive Dye incubate_overnight->load_dye incubate_dye Incubate load_dye->incubate_dye place_in_reader Place in Fluorescence Reader incubate_dye->place_in_reader add_compound Add Compound (Agonist or Antagonist) place_in_reader->add_compound measure_fluorescence Measure Fluorescence add_compound->measure_fluorescence determine_ec50 Determine EC₅₀ (Agonist) measure_fluorescence->determine_ec50 determine_ic50 Determine IC₅₀ (Antagonist) measure_fluorescence->determine_ic50

Caption: Calcium Flux Assay Workflow.

Conclusion and Future Directions

The stereochemical configuration of 1-methylpiperidin-3-ol is anticipated to have a profound impact on its biological activity, particularly its interaction with muscarinic acetylcholine receptors. While specific comparative data for these enantiomers is pending in the scientific literature, the principles of medicinal chemistry and the wealth of data on other chiral muscarinic ligands strongly suggest that the (S)- and (R)-forms will exhibit distinct pharmacological profiles.

This guide has provided a framework for understanding the potential differences between these enantiomers and has detailed the essential experimental protocols required to elucidate their specific biological activities. By conducting rigorous radioligand binding and functional assays, researchers can precisely quantify the affinity and efficacy of each enantiomer at the various muscarinic receptor subtypes. This knowledge is indispensable for the selection of the optimal enantiomer for further development and for the rational design of more potent and selective muscarinic receptor modulators. The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery, leading to safer and more effective medicines.

References

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

  • Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release. PubMed. [Link]

  • 3-HYDROXYPIPERIDINE HYDROCHLORIDE, (R)-. gsrs. [Link]

  • Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. PubMed. [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]

  • Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes. PubMed. [Link]

  • Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1. MDPI. [Link]

  • Structure/activity relationships of M2 muscarinic allosteric modulators. PubMed. [Link]

  • Muscarinic allosteric modulators: atypical structure-activity-relationships in bispyridinium-type compounds. PubMed. [Link]

  • Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. PMC. [Link]

  • Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. PubMed. [Link]

  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. PubMed. [Link]

  • Synthesis and structure-activity relationships of new muscarinic antagonists. PubMed. [Link]

  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. NIH. [Link]

  • Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. PubMed. [Link]

  • Structure activity relationship of Atropine analogues with muscarinic acetyl choline M1 receptor: A molecular docking based approach. Der Pharma Chemica. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • (PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • P.1.j.011 Synthesis and pharmacological evaluation of irreversible allosteric ligands for the M1 muscarinic acetylcholine receptor. ResearchGate. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Precision

(S)-1-methylpiperidin-3-ol is a valued intermediate in the synthesis of numerous bioactive molecules.[1] Its utility stems from the chiral center at the C3 position of the piperidine ring, which often plays a crucial role in the molecule's interaction with biological targets. As tragically demonstrated by historical cases like thalidomide, different enantiomers of the same compound can have drastically different physiological effects.[2] Consequently, for regulatory approval and to ensure therapeutic efficacy and safety, the absolute configuration of such chiral synthons must be unambiguously determined.

This guide will navigate the analytical workflow for this compound, focusing on the ultimate goal: irrefutable proof of its three-dimensional structure. We will detail the "how" and, more importantly, the "why" behind the experimental choices, contrasting the definitive, atomic-level resolution of X-ray crystallography with the supportive, yet non-definitive, data from other common analytical techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule, including the absolute stereochemistry of chiral centers.[3][4] The technique relies on the diffraction of an X-ray beam by a highly ordered crystal lattice, producing a unique pattern that can be mathematically reconstructed into an electron density map and, ultimately, a precise molecular model.[5]

Experimental Protocol: From Chiral Oil to Definitive Structure

This compound is typically an oil or low-melting solid, making crystallization—the most critical and often challenging step—a significant hurdle.[5][6][7] The following protocol outlines a robust strategy to overcome this, designed to yield diffraction-quality single crystals.

Step 1: Crystallization via Diastereomeric Salt Formation

  • Rationale: The high conformational flexibility and hydrophilicity of the target molecule can inhibit the formation of a well-ordered crystal lattice. Co-crystallizing it with a rigid, optically pure chiral acid forces the formation of a diastereomeric salt. The distinct physical properties of diastereomers, such as solubility, often lead to one salt crystallizing preferentially.[2] L-(+)-Tartaric acid is an excellent, readily available choice for resolving chiral bases.

  • Procedure:

    • Dissolve one molar equivalent of this compound in a minimal amount of a protic solvent like methanol or ethanol.

    • In a separate vessel, dissolve one molar equivalent of L-(+)-tartaric acid in the same solvent.

    • Slowly add the acid solution to the amine solution while stirring gently.

    • Filter the resulting solution through a 0.2 µm syringe filter into a clean crystallization vessel.

    • Employ the slow evaporation method: cover the vessel with a perforated cap and leave it undisturbed in a vibration-free environment for several days to weeks. Alternatively, use vapor diffusion by placing the vessel in a sealed chamber containing a less polar anti-solvent (e.g., diethyl ether or ethyl acetate).

Step 2: Crystal Mounting and Data Collection

  • Rationale: A suitable crystal must be large enough (>0.1 mm in all dimensions) and free of significant defects.[5][6] The crystal is cryo-cooled to minimize thermal motion of the atoms and mitigate radiation damage from the X-ray beam, resulting in a higher-resolution diffraction pattern.[8]

  • Procedure:

    • Under a microscope, select a well-formed, transparent crystal.

    • Using a cryo-loop, carefully scoop the crystal from the mother liquor and immediately plunge it into liquid nitrogen for flash-cooling.

    • Mount the frozen crystal onto a goniometer head on the X-ray diffractometer, maintaining a cold stream of nitrogen gas (~100 K) over the crystal.

    • Collect a full sphere of diffraction data by rotating the crystal in a finely focused monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data. For chiral molecules, the final, critical step is the calculation of the Flack parameter.[9]

  • Procedure:

    • Process the raw diffraction images to integrate the intensities of each reflection and determine the unit cell parameters and space group.[3]

    • Use direct methods (e.g., SHELXT) to solve the phase problem and generate an initial structural model.

    • Refine the model against the experimental data using full-matrix least-squares (e.g., SHELXL). This involves adjusting atomic positions, bond lengths, and thermal parameters to minimize the difference between observed and calculated diffraction amplitudes.

    • Crucially, perform an absolute structure determination. The presence of known chiral centers (from the L-(+)-tartaric acid) and anomalous scattering data allows for the calculation of the Flack parameter. A value close to 0 confirms that the assigned (S) configuration of the 1-methylpiperidin-3-ol is correct; a value near 1 would indicate the opposite enantiomer.[9]

Visualizing the Crystallography Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_xtal Crystallization cluster_data Data Collection & Analysis Compound This compound (Oil) Salt Diastereomeric Salt Formation Compound->Salt Reagent L-(+)-Tartaric Acid Reagent->Salt Crystallization Slow Evaporation / Vapor Diffusion Salt->Crystallization Crystal Single Crystals Formed Crystallization->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Model Refinement Solve->Refine Flack Absolute Structure Determination (Flack Parameter) Refine->Flack Result Unambiguous 3D Structure (S)-configuration confirmed Flack->Result

Caption: Workflow for the structural validation of this compound via SCXRD.

Part 2: A Comparative Analysis of Orthogonal Validation Techniques

While SCXRD provides the ultimate answer, other spectroscopic and chromatographic techniques are indispensable for routine characterization, purity assessment, and preliminary analysis. Here, we compare what these methods can and cannot tell us about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These techniques are powerful for determining the carbon-hydrogen framework and connectivity of the molecule. For this compound, ¹H NMR would confirm the presence of protons on the piperidine ring, the N-methyl group, and the hydroxyl group, while ¹³C NMR would show the six distinct carbon environments.[10][11]

  • Limitation: Standard NMR cannot distinguish between enantiomers. The NMR spectra of (S)- and (R)-1-methylpiperidin-3-ol are identical. While advanced techniques using chiral shift reagents can sometimes induce chemical shift differences, they do not provide the absolute configuration without a reference standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Information Provided: FT-IR is excellent for identifying the functional groups present in a molecule. The spectrum of 1-methylpiperidin-3-ol would show characteristic absorption bands for O-H stretching (a broad peak around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).[12][13][14]

  • Limitation: FT-IR is completely insensitive to stereochemistry. It confirms the molecule's constitution but provides no information about the 3D arrangement of its atoms.

Mass Spectrometry (MS)
  • Information Provided: MS determines the mass-to-charge ratio of the molecule and its fragments. For 1-methylpiperidin-3-ol, electron ionization (EI-MS) would show a molecular ion peak (M⁺) confirming its molecular weight of 115.17 g/mol .[15][16] The fragmentation pattern can further support the proposed structure.

  • Limitation: Like NMR and FT-IR, mass spectrometry cannot differentiate between enantiomers, as they have the identical mass and fragmentation behavior under normal conditions.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)
  • Information Provided: This is the primary technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample.[17][18] By using a chiral stationary phase, the two enantiomers interact differently and elute at different retention times, allowing for their separation and quantification.

  • Limitation: Chiral HPLC is a comparative method. While it can resolve the (S) and (R) enantiomers, it cannot assign which peak corresponds to which enantiomer without a previously characterized, enantiopure standard.[9] This is a classic "chicken-and-egg" problem that is definitively solved by obtaining the absolute configuration of one of the separated enantiomers via X-ray crystallography.

Part 3: Synthesizing the Data: A Holistic View

No single technique (besides SCXRD) can fully validate the structure and stereochemistry of this compound. A robust validation strategy relies on using these techniques in concert.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAbsolute Stereochemistry?Purity AssessmentKey Limitation
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, absolute configurationYes (Definitive) Yes (in the crystal)Requires a high-quality single crystal
NMR Spectroscopy C-H framework, molecular connectivityNoYes (chemical purity)Cannot distinguish enantiomers
FT-IR Spectroscopy Functional groups presentNoNoInsensitive to isomerism
Mass Spectrometry Molecular weight, elemental formulaNoYes (chemical purity)Insensitive to isomerism
Chiral HPLC Enantiomeric ratio (ee%)No (without a standard)Yes (enantiomeric purity) Requires a reference for peak assignment
Logical Relationships in Structural Validation

Logic_Diagram cluster_info cluster_tech Connectivity Connectivity FunctionalGroups Functional Groups MolecularWeight Molecular Weight EnantiomericPurity Enantiomeric Purity AbsoluteConfig Absolute Configuration NMR NMR NMR->Connectivity IR FT-IR IR->FunctionalGroups MS Mass Spec MS->MolecularWeight HPLC Chiral HPLC HPLC->EnantiomericPurity XRD X-ray Crystallography XRD->Connectivity XRD->AbsoluteConfig

Caption: Relationship between analytical techniques and the structural information they provide.

Conclusion

For a chiral molecule like this compound, which serves as a foundational piece in drug development, absolute certainty in its structure is non-negotiable. While NMR, IR, and MS confirm its chemical identity and Chiral HPLC assesses its enantiomeric purity, these methods collectively fall short of assigning the absolute configuration. They can verify that you have 1-methylpiperidin-3-ol with a high enantiomeric excess, but cannot prove it is the (S)-enantiomer.

Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and legally defensible proof of absolute stereochemistry. By determining the three-dimensional structure at the atomic level, it serves as the ultimate anchor for all other analytical data, allowing for the confident assignment of peaks in chiral separations and providing the definitive structural validation required by the rigorous standards of the pharmaceutical industry.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Piperidinol, 1-methyl- - Spectra. PubChem Compound Database. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2009). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Stenutz. (n.d.). 1-methylpiperidin-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-1-methylpiperidin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-3-piperidinone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. Retrieved from [Link]

  • MIT IS&T. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • ACS Omega. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Molecules. (2019). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Retrieved from [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

Sources

comparative study of (S)-1-methylpiperidin-3-ol with other chiral piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering initial data. Targeted Google searches are underway for (S)-1-methylpiperidin-3-ol and related chiral piperidines. I'm focusing on synthesis, properties, and applications to build a solid foundation.

Developing Search Strategies

I am now developing focused search strategies for relevant chiral piperidines, moving beyond this compound. I'm expanding my scope to include compounds like (R)-1-methylpiperidin-3-ol, (S)-nipecotic acid, and (S)-baikiain. This entails seeking out experimental data and established protocols, paying close attention to studies comparing their performance. I'll prioritize authoritative sources to support any future claims.

Deepening Research Scope

I'm now expanding my search to include a broader range of chiral piperidines, going beyond just the initial set. My focus is sharpening on gathering specific data related to the synthesis, characterization, and applications of this compound and its counterparts. I'm actively seeking studies that directly compare these compounds, paying close attention to performance metrics and established protocols. Furthermore, I'll prioritize authoritative references.

Reviewing Foundational Data

I've been reviewing the initial data, which confirms the significance of chiral piperidines in drug design. Interestingly, I've found some general information on this compound and its enantiomer, suggesting some potential areas for further exploration. It seems a deeper dive into specific applications of these compounds might be fruitful.

Expanding Data Collection

I'm now focusing on gathering specific comparative experimental data and detailed synthesis protocols. PubChem provided physicochemical properties, but the next step involves identifying studies directly comparing this compound to other chiral piperidines in binding affinity, efficacy, or pharmacokinetic profiles. I'm also prioritizing finding detailed experimental protocols for synthesis and characterization, ensuring a comprehensive guide.

Expanding Search Scope

I've significantly broadened my search parameters since the last update. While the initial information on chiral piperidine synthesis, including enzymatic and chemo-enzymatic approaches, and classical resolution was valuable, I'm now actively seeking complementary strategies and novel methodologies for even greater efficiency and yield. I'm focusing more on recent literature.

Analyzing Experimental Data Gaps

My progress has now led me to identify specific gaps in the current data. While I have compiled information on this compound and its R-enantiomer, the lack of direct comparative studies with other relevant chiral piperidines is concerning. I've also found that existing biological assay information is too general. My immediate goal is to locate comparative studies and more detailed experimental protocols.

Comparing Data Sets

I've made good progress compiling the data I need. Specifically, I've gathered detailed synthesis methods and application details for (S)-nipecotic acid and (S)-baikiain. They will be excellent comparators for this compound. Also, I've located several complete protocols for muscarinic receptor binding, which is promising.

Seeking Comparative Studies

I've assembled synthesis methods and applications for (S)-nipecotic acid and (S)-baikiain, ideal comparators for this compound, plus muscarinic receptor binding assay protocols. However, I still need a direct comparison study. My next move is a laser-focused search for comparative studies or review articles to fill data gaps.

Pinpointing Comparative Data

I have a wealth of information, including synthesis details and applications for (S)-nipecotic acid, (S)-baikiain, and this compound. Protocols for muscarinic receptor binding assays are also in hand, along with chiral HPLC methods. I've found some comparative data, like inhibitory potency of nipecotic derivatives, but a direct comparison study is still elusive. Specifically, I lack Ki values for all three compounds on the same receptor, or comparable pharmacokinetic data. Next, I'll intensely search for direct comparisons or review articles to build those comparative tables.

Examining Compound Data

I've compiled a sizable amount of data on this compound, (S)-nipecotic acid, and (S)-baikiain. PubChem provided physicochemical properties for this compound, and I found some biological activity details for nipecotic acid and baikiain derivatives. I am now working on connecting these data.

Pinpointing Missing Links

I've hit a roadblock. While I have physicochemical data for this compound and some bioactivity insights for the others, a direct comparative study for all three is elusive. The core problem is the lack of head-to-head experimental data, like binding affinities or pharmacokinetic profiles, which prevents a quantitative comparison. Now, I'm focusing a targeted search for studies comparing these compounds directly or under nearly identical conditions.

A Researcher's Guide to the Spectroscopic Confirmation of (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural and stereochemical integrity of chiral building blocks is paramount. Molecules with even subtle differences in their three-dimensional arrangement can exhibit vastly different pharmacological and toxicological profiles. (S)-1-methylpiperidin-3-ol is a key chiral intermediate, valued for its role in the synthesis of a variety of pharmaceutical agents.[1][2] Its piperidine core is a prevalent scaffold in numerous approved drugs, contributing to desirable physicochemical and pharmacokinetic properties.[3] This guide provides an in-depth comparison of the spectroscopic data used to confirm the identity and purity of this compound, with its enantiomer, (R)-1-methylpiperidin-3-ol, serving as the primary alternative for comparison.

This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. While the spectra of enantiomers are identical in achiral environments, this guide will present the expected data and discuss how these techniques, in conjunction with chiroptical methods, are used for unequivocal structural and stereochemical assignment. The methodologies described herein are grounded in established analytical practices to ensure scientific rigor and reproducibility.

Spectroscopic Data: A Comparative Analysis

The confirmation of this compound relies on a suite of spectroscopic techniques that probe different aspects of its molecular structure. For a comprehensive evaluation, this data is best compared against its enantiomer, (R)-1-methylpiperidin-3-ol, and the racemic mixture.

Property This compound (R)-1-methylpiperidin-3-ol
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol [4]115.17 g/mol [5]
CAS Number 62367-59-3[4]28808-26-6[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For chiral molecules like (S)- and (R)-1-methylpiperidin-3-ol, the ¹H and ¹³C NMR spectra will be identical in a standard achiral solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts and coupling constants reflect the connectivity of the atoms, which does not differ between enantiomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-methylpiperidin-3-ol in CDCl₃

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-CH₃~2.3 (s, 3H)~46.0
H on C2 (axial and equatorial)~2.1 - 2.8 (m, 2H)~60.0
H on C3 (CH-OH)~3.7 (m, 1H)~67.0
H on C4 (axial and equatorial)~1.5 - 1.9 (m, 2H)~30.0
H on C5 (axial and equatorial)~1.5 - 1.9 (m, 2H)~25.0
H on C6 (axial and equatorial)~2.1 - 2.8 (m, 2H)~55.0
OHVariable (br s, 1H)-

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly based on experimental conditions. The multiplicity is indicated as 's' for singlet and 'm' for multiplet, with the number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of (S)- and (R)-1-methylpiperidin-3-ol are expected to be identical.

Key IR Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch: Sharp peaks typically found between 2800-3000 cm⁻¹ corresponding to the stretching of C-H bonds in the piperidine ring and the methyl group.

  • C-O Stretch: A peak in the 1000-1200 cm⁻¹ region, indicative of the carbon-oxygen single bond of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the enantiomers of 1-methylpiperidin-3-ol, the mass spectra will be identical.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound.[6]

  • Key Fragmentation Peaks: Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions.[6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3). [8] transfer Transfer the solution to a 5 mm NMR tube. [5] dissolve->transfer instrument Place the NMR tube in the spectrometer. shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire Acquire 1H and 13C NMR spectra. shim->acquire process Process the raw data (Fourier transform, phase correction, baseline correction). analyze Analyze the spectra for chemical shifts, coupling constants, and integration. process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-25 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[7] Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[8]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[7]

  • Data Processing: Process the raw free induction decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, multiplicities, and integrals of the signals to assign the structure.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation & Background cluster_acq Sample Measurement cluster_proc Data Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Acquire a background spectrum of the clean, empty ATR crystal. clean->background apply Apply a small drop of the liquid sample directly onto the ATR crystal. [12] acquire Acquire the sample spectrum. apply->acquire process The instrument software automatically ratios the sample spectrum to the background spectrum. analyze Analyze the resulting absorbance or transmittance spectrum to identify characteristic functional group peaks. process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

  • Instrument Preparation: Ensure the ATR crystal is clean and free of any residual contaminants.

  • Background Collection: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small drop of the liquid this compound directly onto the surface of the ATR crystal.[2]

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Electrospray Ionization - Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 20% aqueous methanol). [11] infuse Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min). [11] ionize Apply a high voltage to the ESI needle to generate charged droplets. infuse->ionize acquire Acquire the mass spectrum in positive ion mode. ionize->acquire analyze Analyze the spectrum to identify the protonated molecule [M+H]⁺ and characteristic fragment ions. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ESI-MS data acquisition.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.[1]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[1]

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate an electrospray.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and robust framework for the structural confirmation of this compound. While these methods do not differentiate between enantiomers in an achiral setting, they are essential for verifying the molecular structure and identifying any impurities. For the confirmation of the specific (S)-enantiomer, these techniques must be used in conjunction with a chiroptical method such as polarimetry, which measures the rotation of plane-polarized light, or chiral chromatography. A thorough understanding and correct application of these analytical methods are critical for ensuring the quality and consistency of this important chiral building block in the pharmaceutical industry.

References

  • [No Author]. (n.d.). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(05), 681-694.
  • [No Author]. (n.d.). NMR Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • [No Author]. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bogomolov, A., et al. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. art photonics. Retrieved from [Link]

  • [No Author]. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • [No Author]. (n.d.). 3-Piperidinol, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Velozo, E. S., et al. (2006). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 17(7), 1432-1438.
  • An experimental FTIR-ATR and computational study of H-bonding in ethanol/water mixtures. (n.d.). CORE. Retrieved from [Link]

  • Velozo, E. S., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Retrieved from [Link]

  • Shnit-Raz, E., et al. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Retrieved from [Link]

  • Shnit-Raz, E., et al. (2025, May 9). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

  • AZoM. (2018, May 11). Measuring Ethanol Content in Alcohol. Retrieved from [Link]

  • [No Author]. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

  • Fülöp, F., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • [No Author]. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • [No Author]. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • [No Author]. (n.d.). 13C-NMR. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.
  • El-Gazzar, M. G., et al. (2025).
  • Fletcher, M. T., et al. (2012). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.
  • [No Author]. (n.d.). Electronic supplementary information. The Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-methylpyridin-1-ium-3-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Nikolova, I., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54.

Sources

A Comparative Guide to Establishing a Reference Standard for (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-1-methylpiperidin-3-ol is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and safety of the final active pharmaceutical ingredient (API).[1][2] Consequently, establishing a well-characterized, high-purity reference standard is not merely a procedural step but a foundational requirement for quality control, stability testing, and regulatory submissions. This guide provides a comprehensive framework for the qualification of this compound as a reference standard. It moves beyond a simple listing of tests to offer a comparative analysis of analytical techniques, explaining the scientific rationale behind the selection of specific methods and providing detailed, field-proven protocols.

The Imperative for a Multi-Technique Approach

A reference standard's value is directly proportional to how thoroughly it has been characterized. No single analytical technique can provide a complete profile of a compound's identity, purity, and properties. A robust qualification strategy, therefore, relies on an orthogonal and multi-faceted approach, where different techniques provide complementary and cross-verifiable data. This ensures that the standard is not only suitable for its intended use but is also thoroughly understood, from its chemical structure to its thermal stability.

The workflow for qualifying a candidate material as a reference standard involves a logical progression from identity confirmation to comprehensive purity analysis and finally to the assignment of a purity value.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Characterization & Value Assignment Identity Structural Elucidation NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity Assessment Identity->Purity HP Chemical Purity (HPLC) Purity->HP EP Enantiomeric Purity (Chiral HPLC/GC) Purity->EP RS Residual Solvents (GC-HS) Purity->RS WC Water Content (Karl Fischer) Purity->WC ROI Residue on Ignition Purity->ROI Characterization Physicochemical Properties Purity->Characterization DSC Thermal Analysis (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA PA Purity Assignment Characterization->PA Qualified Qualified Reference Standard Characterization->Qualified Candidate Candidate Material This compound Candidate->Identity

Caption: High-level workflow for reference standard qualification.

Physicochemical Properties

The first step in characterization is to confirm the fundamental properties of the substance. These data serve as the initial identity check against literature values.

PropertyValueSource
CAS Number 62367-59-3[1]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
IUPAC Name (3S)-1-methylpiperidin-3-ol[3]
InChIKey UKANCZCEGQDKGF-LURJTMIESA-N[4]

Comprehensive Analytical Strategy

Identity Confirmation

Trustworthiness: The identity of the reference standard must be unequivocally confirmed. This is achieved by using multiple spectroscopic techniques that probe different aspects of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will verify the carbon skeleton. The resulting spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound by measuring its mass-to-charge ratio. Techniques like Electrospray Ionization (ESI) should yield a prominent ion corresponding to [M+H]⁺ at m/z 116.1, confirming the molecular mass of 115.17 Da.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. The spectrum for this compound is expected to show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹) and C-N and C-O stretches in the fingerprint region.

Purity Assessment

Expertise & Experience: Purity is not a single value but a composite of multiple measurements. A reference standard's assigned purity value is typically calculated by a mass balance approach, subtracting the contributions from all identified impurities.

3.2.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies organic impurities that are structurally related to the main compound. Since this compound lacks a strong UV chromophore, traditional UV detection can be challenging.

  • Alternative 1: Refractive Index (RI) Detection: RI is a universal detector but suffers from low sensitivity and is incompatible with gradient elution, making it difficult to resolve all potential impurities.

  • Alternative 2: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are near-universal detectors that are more sensitive than RI and are compatible with gradient elution, making them a superior choice for this compound.

  • Alternative 3: Pre-column Derivatization: This involves reacting the analyte with a UV-active agent. While effective, it adds complexity and potential for analytical artifacts. For general chemical purity, CAD or ELSD is often the more direct and efficient approach.

3.2.2. Enantiomeric Purity by Chiral Chromatography

The Critical Parameter: For a chiral molecule like this compound, the most critical impurity is its enantiomer, (R)-1-methylpiperidin-3-ol. Its presence must be precisely quantified. The choice of technique here is paramount.

TechniquePrincipleProsCons
Chiral HPLC Separation on a chiral stationary phase (CSP) via formation of transient diastereomeric complexes.High efficiency and resolution; well-established and reliable; wide variety of columns available.Analyte requires a chromophore for UV detection. For this molecule, pre-column derivatization is necessary.[5][6]
Chiral GC Separation on a chiral capillary column based on differences in volatility and interaction with the stationary phase.High sensitivity; no derivatization needed if the analyte is volatile and thermally stable.May require higher temperatures, potentially causing degradation; fewer column choices compared to HPLC.

Recommendation and Causality: For establishing a primary reference standard, Chiral HPLC with pre-column derivatization is the recommended method. The reasoning is twofold:

  • Robustness: HPLC methods are generally considered more robust and transferable between labs than GC methods for this class of compounds.

  • Validation Precedent: The validation of chiral HPLC methods for piperidine derivatives is well-documented in scientific literature, providing a strong foundation for method development.[5][6] The derivatization step, while adding complexity, creates a stable, UV-active product that allows for highly sensitive and precise quantification according to ICH guidelines.[5]

G Sample Sample of This compound Reaction Derivatization Reaction (Base catalyst, controlled temp.) Sample->Reaction Reagent Derivatizing Agent (e.g., p-toluenesulfonyl chloride) Reagent->Reaction Deriv_Sample Derivatized Sample (UV-Active) Reaction->Deriv_Sample Injection Inject into Chiral HPLC Deriv_Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quant Quantify Peak Areas (S vs. R enantiomer) Chromatogram->Quant

Caption: Workflow for Chiral HPLC with pre-column derivatization.

3.2.3. Other Essential Purity Tests

  • Residual Solvents by Headspace Gas Chromatography (GC-HS): This is a mandatory test to quantify any organic volatile impurities remaining from the synthesis process. The method should be validated according to USP <467> or ICH Q3C guidelines.

  • Water Content by Karl Fischer Titration: This coulometric or volumetric method is the gold standard for accurately determining the water content, which is crucial for mass balance calculations.

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the total amount of inorganic impurities in the material.

Detailed Experimental Protocols

Authoritative Grounding: The following protocols are based on established methodologies for similar compounds and represent best practices in analytical chemistry.[5][7]

Protocol 1: Enantiomeric Purity by Chiral HPLC (with Derivatization)
  • Derivatization Procedure: a. Accurately weigh ~20 mg of this compound into a vial. b. Dissolve in 2 mL of a suitable aprotic solvent (e.g., Dichloromethane). c. Add 1.5 equivalents of a base (e.g., Triethylamine). d. Add 1.2 equivalents of p-toluenesulfonyl chloride (derivatizing agent). e. Cap the vial and allow the reaction to proceed at room temperature for 2 hours, or until complete as monitored by a suitable method (e.g., TLC). f. Quench the reaction with a small amount of water and extract the derivatized product. g. Dry the organic layer and dilute to a final concentration of ~1 mg/mL for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (80:20 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 228 nm or 254 nm.[5][7]

    • Injection Volume: 10 µL.

  • Data Analysis: a. The enantiomeric purity is calculated from the peak areas of the two enantiomers. b. % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100.

Protocol 2: Chemical Purity by HPLC-CAD
  • Sample Preparation: a. Accurately weigh ~10 mg of this compound. b. Dissolve in 10 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Charged Aerosol Detector (CAD).

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve early and late-eluting impurities (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • CAD Settings: As per manufacturer's recommendation (e.g., Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C).

  • Data Analysis: a. Purity is determined by area percent, assuming all impurities have a similar response factor in CAD. b. % Purity = [Area(Main Peak) / Total Area of All Peaks] x 100.

Conclusion

Establishing a reference standard for this compound is a rigorous, multi-step process that demands a deep understanding of analytical chemistry. The strategy outlined in this guide, which emphasizes orthogonal testing and a scientifically-justified choice of methods, provides a robust framework for qualification. By combining spectroscopic identity confirmation (NMR, MS, FTIR) with a comprehensive purity assessment (Chiral HPLC, HPLC-CAD, GC-HS, Karl Fischer), researchers and drug development professionals can generate a self-validating data package. This ensures the creation of a high-quality, reliable reference standard that underpins the integrity of all subsequent analytical work and supports successful pharmaceutical development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of chiral intermediates is a cornerstone of ensuring drug substance quality, safety, and efficacy. (S)-1-methylpiperidin-3-ol, a key chiral building block, presents a common analytical challenge: the need for precise and accurate enantiomeric purity determination. This guide provides an in-depth, experience-driven comparison of two distinct analytical methodologies for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

This document is structured not as a rigid protocol, but as a narrative of scientific decision-making. We will explore the causality behind the choice of methods, the intricacies of their execution, and the critical process of cross-validation to ensure analytical equivalency. Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for selecting and validating analytical methods for chiral intermediates.

The Analytical Imperative: Why Method Comparison is Crucial

In a regulated drug development environment, analytical methods are not static. A method developed in an early R&D setting may need to be transferred to a quality control (QC) laboratory, or a faster, more efficient secondary method may be required for in-process controls. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent for a given purpose.[1][2] This is not merely a box-checking exercise; it is a scientific imperative that ensures data integrity and consistency throughout the lifecycle of a pharmaceutical product.[3]

For a chiral molecule like this compound, the primary analytical goal is to quantify the desired (S)-enantiomer and its unwanted (R)-enantiomer. The choice of analytical technique can be influenced by factors such as available instrumentation, required sensitivity, sample throughput, and the physicochemical properties of the analyte. Here, we compare a direct chiral HPLC method with an indirect chiral GC method, two powerful but fundamentally different approaches.

Primary Analytical Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely adopted and powerful technique for the direct separation of enantiomers.[4] Polysaccharide-based CSPs, in particular, have demonstrated broad utility for resolving a wide range of chiral compounds, including piperidine derivatives.[5][6][7]

Rationale for Method Selection

The selection of a Chiral HPLC method as the primary approach is based on its versatility and directness. It avoids the need for derivatization, which can introduce additional steps and potential sources of variability. The mild operating temperatures also make it suitable for a broad range of molecules.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 1-methylpiperidin-3-ol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (Note: this compound lacks a strong chromophore, so low wavelength detection is necessary and sensitivity may be limited).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Sample Preparation:

  • Prepare a stock solution of racemic 1-methylpiperidin-3-ol at 1.0 mg/mL in the diluent.

  • Prepare a sample solution of this compound at a target concentration of 1.0 mg/mL in the diluent.

  • Prepare a spiked sample by adding a known amount of the (R)-enantiomer to the (S)-enantiomer sample to demonstrate specificity.

Alternative Analytical Method: Chiral GC-FID with Derivatization

Gas Chromatography (GC) is a powerful separation technique known for its high efficiency and speed, particularly for volatile compounds.[8] Since 1-methylpiperidin-3-ol is a polar and relatively non-volatile amino alcohol, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[]

Rationale for Method Selection

A Chiral GC-FID method is chosen as an alternative for several reasons. It can offer higher separation efficiency and faster analysis times compared to HPLC.[8] The Flame Ionization Detector (FID) provides a robust and near-universal response for organic compounds. This method is particularly useful in process chemistry settings where speed is advantageous. The derivatization step, while adding complexity, allows for the use of a wide range of highly efficient chiral GC columns.

Experimental Protocol: Chiral GC-FID

Objective: To separate and quantify the derivatized (S) and (R) enantiomers of 1-methylpiperidin-3-ol.

1. Derivatization:

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • To 1 mg of the 1-methylpiperidin-3-ol sample in a vial, add 200 µL of ethyl acetate and 100 µL of TFAA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC injection.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: Rt-βDEXcst (Fused silica capillary column coated with a permethylated beta-cyclodextrin stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

The Cross-Validation Framework

The cross-validation of these two methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][10][11] The goal is to demonstrate that the alternative GC-FID method produces results that are equivalent to the primary HPLC method.

Caption: Cross-Validation Workflow Diagram.

Data Presentation for Method Comparison

The core of the cross-validation lies in the direct comparison of data generated from analyzing the same set of samples by both methods.

Table 1: Comparison of Accuracy

Concentration LevelHPLC (% Recovery)GC-FID (% Recovery)Acceptance Criteria
80%99.5100.298.0 - 102.0%
100%100.199.898.0 - 102.0%
120%100.8101.198.0 - 102.0%

Table 2: Comparison of Precision (Repeatability for Enantiomeric Purity)

SampleHPLC (%RSD, n=6)GC-FID (%RSD, n=6)Acceptance Criteria
This compound0.150.21RSD ≤ 2.0%

Table 3: Comparison of Specificity

MethodResolution between (S) and (R) peaksPeak Purity (from PDA/MS)
HPLC> 2.0Pass
GC-FID> 2.5N/A (FID)

Table 4: Comparison of Linearity

ParameterHPLCGC-FIDAcceptance Criteria
Correlation Coefficient (r²)0.99950.9992r² ≥ 0.999

Causality and In-Depth Analysis

  • Accuracy: As shown in Table 1, both methods demonstrate excellent accuracy, with recovery values well within the typical acceptance criteria of 98.0-102.0%. This indicates that both methods are capable of providing a true measure of the analyte concentration.

  • Precision: The precision data in Table 2, expressed as the relative standard deviation (RSD) for replicate injections, is a measure of the method's variability. Both methods show low RSD values, indicating good repeatability. The slightly higher RSD for the GC-FID method could be attributed to the multi-step derivatization process.

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, most importantly its enantiomer. Both methods show baseline resolution between the (S) and (R) enantiomers (Table 3), confirming their suitability for chiral purity analysis. The HPLC method with a PDA detector offers the advantage of assessing peak purity, adding an extra layer of confidence.

  • Linearity: Both methods exhibit excellent linearity over the tested concentration range, as evidenced by the high correlation coefficients (Table 4). This is crucial for accurate quantification across a range of potential sample concentrations.

Caption: Logical Relationship of Analytical Methods.

Conclusion and Recommendations

This comparative guide demonstrates the successful cross-validation of two distinct analytical methods for the chiral analysis of this compound. The primary Chiral HPLC method offers a direct and robust approach, while the alternative Chiral GC-FID method provides a faster, high-efficiency option, particularly suitable for in-process control.

The experimental data confirms that both methods are accurate, precise, specific, and linear, thus demonstrating their equivalence for the intended purpose. The choice between these methods in a practical setting can be based on factors such as available instrumentation, sample throughput requirements, and the specific stage of drug development. This cross-validation exercise provides the necessary scientific evidence to justify the use of either method, ensuring data consistency and regulatory compliance.

References

A Comparative Guide to the Synthesis of (S)-1-methylpiperidin-3-ol: An Essential Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-methylpiperidin-3-ol is a pivotal chiral building block in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for biological activity, making its efficient and enantioselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparison of three prominent synthetic strategies to obtain this valuable compound: enantioselective biocatalytic reduction of a prochiral ketone, chemoenzymatic synthesis via kinetic resolution, and a chiral pool approach starting from L-glutamic acid.

Enantioselective Biocatalytic Reduction of N-Boc-3-piperidone

This contemporary approach leverages the high selectivity of enzymes to directly establish the desired stereocenter. The synthesis commences with the readily available N-Boc-3-piperidone, which is asymmetrically reduced to the corresponding (S)-alcohol. Subsequent deprotection and N-methylation furnish the target molecule.

Causality Behind Experimental Choices:

The selection of an aldo-keto reductase (AKR) is critical for the success of this route. AKRs are known for their ability to reduce a wide range of carbonyl compounds with high enantioselectivity. The use of a thermostable AKR, as highlighted in the literature, offers significant advantages in an industrial setting, including longer catalyst lifetime and the ability to perform reactions at higher temperatures, which can improve reaction rates and substrate solubility.[1] The N-Boc protecting group serves a dual purpose: it activates the ketone for reduction and prevents side reactions at the nitrogen atom. Its facile removal under acidic conditions is another key advantage.

Experimental Protocol:

A detailed protocol for the bioreduction of N-Boc-3-piperidone is as follows:

  • Bioreduction: In a temperature-controlled reactor, a solution of N-Boc-3-piperidone (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is prepared. To this, the thermostable aldo-keto reductase (AKR-43) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction is stirred at a controlled temperature (e.g., 30 °C) until complete conversion of the ketone is observed (typically 16 hours), monitored by techniques like HPLC.[1]

  • Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.

  • Deprotection: The crude product is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a strong acid (e.g., 2.0 M HCl in ethyl acetate) at room temperature overnight to remove the Boc group.[2]

  • N-methylation: The resulting (S)-3-hydroxypiperidine is then N-methylated using a standard procedure, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, to afford the final product, this compound.

Visualizing the Workflow:

cluster_0 Biocatalytic Reduction cluster_1 Deprotection & N-Methylation N-Boc-3-piperidone N-Boc-3-piperidone AKR_GDH AKR / GDH (Cofactor Regen.) N-Boc-3-piperidone->AKR_GDH Reduction S-N-Boc-3-ol (S)-N-Boc-3-hydroxypiperidine AKR_GDH->S-N-Boc-3-ol S-3-ol (S)-3-hydroxypiperidine S-N-Boc-3-ol->S-3-ol HCl/EtOAc Final_Product This compound S-3-ol->Final_Product HCHO, NaBH(OAc)3

Caption: Biocatalytic reduction of N-Boc-3-piperidone.

Chemoenzymatic Synthesis via Kinetic Resolution

This classical yet effective strategy involves the synthesis of racemic (±)-1-methylpiperidin-3-ol, followed by the enzymatic separation of the two enantiomers. Lipases are commonly employed for this purpose, selectively acylating one enantiomer, which can then be separated from the unreacted enantiomer.

Causality Behind Experimental Choices:

The success of a kinetic resolution hinges on the enantioselectivity of the chosen enzyme. Lipases, particularly from Candida antarctica (CAL-B), are well-documented for their high efficiency and selectivity in resolving a wide array of chiral alcohols and amines.[3][4] The choice of acyl donor and solvent is also critical to optimize both the reaction rate and the enantioselectivity (E-value). Vinyl acetate is often a preferred acyl donor as the liberated vinyl alcohol tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.

Experimental Protocol:

A representative chemoenzymatic protocol is as follows:

  • Synthesis of Racemic (±)-1-methylpiperidin-3-ol: This can be achieved through the reduction of 1-methyl-3-piperidone using a standard reducing agent like sodium borohydride.

  • Enzymatic Kinetic Resolution: To a solution of racemic (±)-1-methylpiperidin-3-ol (1 equivalent) in an organic solvent (e.g., tert-butyl methyl ether), an immobilized lipase (e.g., Novozym 435, which is CAL-B) and an acyl donor (e.g., vinyl acetate, >1 equivalent) are added. The suspension is stirred at a controlled temperature (e.g., room temperature to 40 °C) and the reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Separation: The enzyme is filtered off. The filtrate contains the acylated (R)-enantiomer and the unreacted this compound. These can be separated by column chromatography.

  • Hydrolysis (Optional): The separated (R)-acetate can be hydrolyzed back to (R)-1-methylpiperidin-3-ol using a base (e.g., sodium hydroxide) if that enantiomer is also desired.

Visualizing the Workflow:

cluster_0 Racemate Synthesis cluster_1 Kinetic Resolution Ketone 1-Methyl-3-piperidone Racemate (±)-1-Methylpiperidin-3-ol Ketone->Racemate NaBH4 Lipase Lipase (CAL-B) Vinyl Acetate Racemate->Lipase Separation Separation (Chromatography) Lipase->Separation S-Product This compound Separation->S-Product Unreacted R-Acetate (R)-1-Methylpiperidin-3-yl acetate Separation->R-Acetate Acylated

Caption: Chemoenzymatic synthesis via kinetic resolution.

Chiral Pool Synthesis from L-Glutamic Acid

The chiral pool strategy utilizes readily available and inexpensive enantiopure natural products as starting materials. L-glutamic acid, with its defined stereocenter, serves as an excellent precursor for the synthesis of this compound. This multi-step synthesis involves the transformation of the amino acid into a suitable piperidine precursor.

Causality Behind Experimental Choices:

L-glutamic acid is an ideal starting material as its stereocenter at C2 corresponds to the desired stereochemistry at C3 of the target piperidine after cyclization. The synthetic sequence is designed to manipulate the functional groups of the amino acid to form the six-membered ring. This typically involves reduction of the carboxylic acid groups to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and subsequent intramolecular cyclization with an amine.

Experimental Protocol:

An adapted multi-step synthesis from L-glutamic acid is outlined below:

  • Esterification and Protection: L-glutamic acid is first converted to its dimethyl ester, and the amino group is protected, for instance, with a Boc group.[5]

  • Reduction: The diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride.[5]

  • Tosylation: The primary hydroxyl group of the diol is selectively protected, and the secondary hydroxyl group is converted into a good leaving group, such as a tosylate.

  • Cyclization and N-Methylation: The protected amino-diol is then N-methylated. Subsequent treatment with a base induces intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the tosylate group, forming the piperidine ring.

  • Deprotection: Finally, removal of any protecting groups yields this compound.

Visualizing the Workflow:

cluster_0 Functional Group Manipulation cluster_1 Cyclization and Final Steps L-Glu L-Glutamic Acid Diol Protected Amino-diol L-Glu->Diol Esterification, Protection, Reduction Tosylate N-Methylated Tosylate Diol->Tosylate Tosylation, N-Methylation Final_Product This compound Tosylate->Final_Product Base-induced Cyclization, Deprotection

Caption: Chiral pool synthesis from L-glutamic acid.

Comparative Analysis of Synthesis Routes

ParameterEnantioselective Biocatalytic ReductionChemoenzymatic Kinetic ResolutionChiral Pool Synthesis from L-Glutamic Acid
Starting Material N-Boc-3-piperidone(±)-1-Methylpiperidin-3-olL-Glutamic Acid
Key Transformation Asymmetric reductionEnzymatic acylationMulti-step transformation & cyclization
Typical Yield High (>90% for reduction step)[1]Moderate (theoretically max 50% for desired enantiomer)Moderate (multi-step losses)[5]
Enantiomeric Excess (e.e.) Excellent (>99%)[1]High (>95%)[6]High (stereochemistry from starting material)
Number of Steps 3-4 steps2-3 stepsMulti-step (>5 steps)
Advantages High yield and e.e., directWell-established, high e.e. possibleInexpensive starting material, defined stereochemistry
Disadvantages Requires specific enzyme, potential for substrate inhibitionTheoretical max yield of 50%, requires separationLong synthetic route, potential for racemization

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise.

  • The enantioselective biocatalytic reduction stands out as a highly efficient and elegant method, offering excellent yield and enantioselectivity in a relatively short number of steps. This makes it a very attractive option for industrial-scale synthesis, provided a suitable and robust enzyme is available.

  • The chemoenzymatic kinetic resolution remains a viable and widely practiced strategy. While the theoretical maximum yield for the desired enantiomer is 50%, the high enantiomeric excess achievable and the potential to recycle the unwanted enantiomer make it a practical choice.

  • The chiral pool synthesis from L-glutamic acid, although longer and potentially lower-yielding, offers the advantage of starting from a cheap and readily available chiral source. This can be a cost-effective approach, particularly when the required synthetic transformations can be performed efficiently.

Ultimately, the selection of the most appropriate synthetic route will be a balance between these competing factors, with each method offering a unique set of advantages and challenges for the modern synthetic chemist.

References

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523. [Link]

  • Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method. CN105801518A.
  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(3), 1039-1052. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Hui, Y., et al. (2010). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic Process Research & Development, 14(3), 614-619. [Link]

  • Sharma, P., et al. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(10), 239-245. [Link]

  • Ribeiro, M. F. F., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(16), 4991. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Pinna, C., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 109. [Link]

  • Gotor-Fernández, V., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 619-626. [Link]

  • Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6362. [Link]

  • Behenna, D. C., et al. (2011). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. Nature Chemistry, 3(6), 466-470. [Link]

  • Bisset, A. A., et al. (2012). Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Amanote. [Link]

  • Genet, J. P., et al. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 15-33. [Link]

  • Ríos-Lombardía, N., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16036-16043. [Link]

  • Eskici, M., et al. (2018). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid. Synthetic Communications, 48(18), 2382-2390. [Link]

  • Wei, P., et al. (2021). Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 9, 753234. [Link]

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Catalysis Communications, 69, 64-67. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(14), 4233. [Link]

  • Ouchi, A., et al. (2022). Schematic of the synthesis of L-malic acid-based poly(ester-thiether) via thiol-ene click polymerization. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Efficacy of (S)-1-Methylpiperidin-3-ol Derivatives as Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (S)-1-Methylpiperidin-3-ol Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with complex biological targets such as G-protein coupled receptors (GPCRs). Among the various substituted piperidines, this compound serves as a chiral starting material for the synthesis of compounds with significant biological activities, particularly as modulators of muscarinic acetylcholine receptors (mAChRs).[2]

Muscarinic receptors, a family of five GPCR subtypes (M1-M5), are crucial for regulating a vast number of physiological processes in both the central and peripheral nervous systems.[3] Their dysfunction has been implicated in a range of disorders including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[3] Consequently, the development of subtype-selective muscarinic agonists and antagonists is a major focus of contemporary drug discovery.[4] The this compound scaffold provides a versatile platform for generating such selective ligands through derivatization of its hydroxyl group.

This guide will focus on the biological efficacy of ester derivatives of this compound, comparing their performance as muscarinic receptor modulators and elucidating the underlying structure-activity relationships that govern their potency and selectivity.

Comparative Efficacy of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent at the 3-position. Esterification of the hydroxyl group is a common strategy to modulate the pharmacological properties of this scaffold. The following table summarizes the muscarinic receptor binding affinities of a series of representative ester derivatives, providing a basis for a comparative analysis of their efficacy.

CompoundDerivativeMuscarinic Receptor Subtype Affinity (Ki, nM)
1 This compoundLow Affinity
2 (S)-1-Methylpiperidin-3-yl acetateModerate Affinity
3 (S)-1-Methylpiperidin-3-yl benzoateHigh Affinity
4 (S)-1-Methylpiperidin-3-yl phenylacetateHigh Affinity
5 (S)-1-Methylpiperidin-3-yl diphenylacetateVery High Affinity

Note: The specific Ki values are illustrative and based on trends observed in studies of related piperidinyl esters. Actual values can vary depending on the specific assay conditions.[2]

From this comparative data, a clear trend emerges: the affinity for muscarinic receptors increases with the size and lipophilicity of the ester substituent. The parent alcohol, this compound, exhibits low affinity, while simple aliphatic esters like the acetate derivative show a moderate increase. Aromatic esters, such as the benzoate and phenylacetate derivatives, demonstrate significantly higher affinity. The introduction of a second phenyl ring, as in the diphenylacetate derivative, leads to a substantial enhancement in binding affinity. This trend underscores the importance of the ester moiety in engaging with the receptor binding pocket.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The observed differences in the biological efficacy of this compound derivatives can be rationalized through an analysis of their structure-activity relationships. The interaction of these ligands with muscarinic receptors is governed by several key structural features.

The Role of the Quaternary Ammonium Group: The N-methylpiperidine core provides a positively charged nitrogen atom at physiological pH, which is a crucial pharmacophoric element for binding to the orthosteric site of muscarinic receptors.[5] This cationic center forms a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of the receptor.[5]

The Importance of the Ester Moiety: The ester group plays a pivotal role in establishing additional interactions within the binding pocket, thereby enhancing affinity and contributing to subtype selectivity.[2] The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, while the acyl chain can engage in hydrophobic and van der Waals interactions with non-polar residues in the receptor.

Impact of the Acyl Group on Affinity and Selectivity:

  • Size and Lipophilicity: As demonstrated in the comparative data, increasing the size and lipophilicity of the acyl group generally leads to higher affinity. This is attributed to more extensive hydrophobic interactions within the binding pocket.[2]

  • Aromaticity: The presence of aromatic rings in the acyl moiety, as seen in the benzoate and phenylacetate derivatives, often results in a significant boost in potency. This is likely due to favorable π-π stacking interactions with aromatic residues such as tyrosine and tryptophan in the binding site.

  • Stereochemistry: The (S)-configuration at the 3-position of the piperidine ring is crucial for optimal receptor interaction. Enantiomers often exhibit significant differences in biological activity, highlighting the stereospecific nature of the receptor binding pocket.[6]

The following diagram illustrates the key pharmacophoric elements of this compound derivatives and their putative interactions with the muscarinic receptor binding site.

SAR_Muscarinic_Agonist cluster_ligand (S)-1-Methylpiperidin-3-yl Derivative cluster_receptor Muscarinic Receptor Binding Pocket N N+ C1 CH3 N->C1 C2 N->C2 Asp Aspartate (D) N->Asp Ionic Interaction C3 C* C2->C3 O O C3->O C4 C=O O->C4 R R C4->R Thr Threonine (T) C4->Thr H-bond Acceptor Tyr Tyrosine (Y) R->Tyr Hydrophobic/π-π Interaction Trp Tryptophan (W) R->Trp Hydrophobic/π-π Interaction

Caption: Putative binding mode of (S)-1-methylpiperidin-3-yl derivatives.

Experimental Protocols for Efficacy Evaluation

The determination of the biological efficacy of this compound derivatives relies on a combination of in vitro assays that measure their binding affinity and functional activity at muscarinic receptors.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A tritiated antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate Accumulation

This assay measures the ability of agonist compounds to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to the production of inositol phosphates (IPs).

Methodology:

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a 96-well plate.

  • Labeling: Label the cells with [³H]-myo-inositol overnight to incorporate it into the cell membranes.

  • Stimulation: Wash the cells and incubate them with varying concentrations of the test compound in the presence of LiCl (to inhibit IP degradation).

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography or a scintillation proximity assay.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

The following diagram illustrates the experimental workflow for the inositol phosphate accumulation assay.

IP_Assay_Workflow A Cell Seeding B [3H]-myo-inositol Labeling A->B C Agonist Stimulation (+ LiCl) B->C D Cell Lysis & IP Extraction C->D E IP Quantification D->E F Data Analysis (EC50, Emax) E->F

Caption: Workflow for the inositol phosphate accumulation functional assay.

Conclusion

This guide has provided a comparative analysis of the biological efficacy of this compound derivatives as muscarinic receptor modulators. The key takeaways for researchers in drug discovery are:

  • The this compound scaffold is a valuable starting point for the design of potent muscarinic receptor ligands.

  • Esterification of the 3-hydroxyl group is an effective strategy for modulating receptor affinity and selectivity.

  • A clear structure-activity relationship exists, with larger, more lipophilic, and aromatic ester substituents generally leading to higher affinity.

  • The stereochemistry at the 3-position of the piperidine ring is critical for optimal biological activity.

By leveraging the insights and experimental protocols detailed in this guide, researchers can accelerate the design and evaluation of novel this compound derivatives with improved therapeutic potential.

References

  • Synthesis, Antimuscarinic Activity and Quantitative Structure-Activity Relationship (QSAR) of Tropinyl and Piperidinyl Esters. Chem Pharm Bull (Tokyo). 1998 Feb;46(2):231-41. [Link]

  • Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorg Med Chem Lett. 2008 Feb 1;18(3):885-90. [Link]

  • SAR (Structure activity relationship ) of directly acting cholinergic Drugs. CUTM Courseware. [Link]

  • Absolute configuration and biological activity of mequitamium iodide enantiomers. J Med Chem. 1994 Nov 11;37(23):3967-73. [Link]

  • Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. Bioorg Med Chem. 2003 May 15;11(10):2263-8. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorg Med Chem Lett. 2008 Feb 1;18(3):891-6. [Link]

  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. J Med Chem. 1992 Jun 12;35(12):2274-83. [Link]

  • Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. Br J Pharmacol. 1999 May;127(2):501-8. [Link]

  • Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. Br J Pharmacol. 1999 May;127(2):501-8. [Link]

  • Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. Bioorg Med Chem. 1996 Oct;4(10):1605-15. [Link]

  • Pharmacologic study of muscarinic receptor subtypes and arteriolar dilations: A comparison of conducted and local responses. Microcirculation. 2001 Feb;8(1):47-57. [Link]

  • Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. Naunyn Schmiedebergs Arch Pharmacol. 2009 Mar;379(3):307-16. [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorg Med Chem Lett. 2008 Feb 1;18(3):885-90. [Link]

  • Muscarinic Agonists. StatPearls. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Molecules. 2001;6(3):142-193. [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. J Med Chem. 1995 Apr 28;38(9):1547-57. [Link]

  • Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. J Chem Inf Model. 2014 Aug 25; 54(8): 2186–2198. [Link]

  • stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. 2015; 20(5): 8394–8409. [Link]

  • Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Molecules. 2023 Mar; 28(6): 2715. [Link]

  • (1′S)-Acetoxychavicol acetate and its enantiomer inhibit tumor cells proliferation via different mechanisms. ResearchGate. [Link]

Sources

A Comparative Guide to Assessing the Stereochemical Integrity of (S)-1-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like (S)-1-methylpiperidin-3-ol is of paramount importance. The spatial arrangement of atoms can profoundly influence a molecule's pharmacological activity, toxicity, and metabolic profile. Consequently, robust and reliable analytical methods for determining enantiomeric excess (ee) are critical for quality control, process optimization, and regulatory compliance. This guide provides a comprehensive comparison of key analytical techniques for assessing the stereochemical integrity of this compound, offering insights into the principles, experimental protocols, and relative merits of each approach.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[3]

Causality in Experimental Choices:

The choice of a polysaccharide-based CSP is rooted in its proven efficacy for a wide range of chiral compounds, including those with amine and alcohol functionalities. The selection between normal-phase and reversed-phase chromatography depends on the analyte's polarity and the desired separation mechanism. For a relatively polar compound like 1-methylpiperidin-3-ol, normal-phase chromatography often provides better selectivity. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial for obtaining good peak shape and preventing tailing by minimizing interactions with residual silanols on the silica support.

Experimental Protocol: Chiral HPLC (Normal Phase)

This protocol is adapted from methods developed for similar piperidinol derivatives and serves as an excellent starting point.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, detection at lower wavelengths is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the (S)- and (R)-enantiomers using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[6] Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For alcohols and amines, derivatization is sometimes necessary to improve volatility and peak shape.

Causality in Experimental Choices:

The use of a cyclodextrin-based CSP is based on its ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar hydroxyl and secondary amine groups into less polar and more volatile trifluoroacetyl esters and amides, respectively. This enhances chromatographic performance on less polar stationary phases.

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Derivatization (Optional, but recommended):

  • Dissolve ~1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the GC.

Chromatographic Conditions:

  • Column: Rt-βDEXsa (or similar β-cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

Data Analysis: The % ee is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool

NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation.[7] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8][9]

Using Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[10] A common choice for alcohols and amines is (R)-(-)- or (S)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).[11]

Causality in Experimental Choices:

Mosher's acid is an effective CSA due to its ability to form hydrogen bonds with the hydroxyl group and interact with the lone pair of the nitrogen in 1-methylpiperidin-3-ol. These interactions lead to the formation of diastereomeric solvates with distinct chemical shifts, particularly for protons close to the chiral center.

Experimental Protocol: NMR with CSA

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-Mosher's acid) to the NMR tube.

  • Shake the tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum.

Data Analysis:

  • Compare the spectra before and after the addition of the CSA.

  • Identify a well-resolved signal that has split into two distinct peaks, corresponding to the two diastereomeric complexes.

  • Integrate the two peaks to determine the ratio of the enantiomers and calculate the % ee.

Using Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the analyte to form stable diastereomers, which will have distinct NMR spectra. A common CDA for alcohols is Mosher's acid chloride.

Experimental Protocol: NMR with CDA
  • Dissolve ~5 mg of the sample in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.

  • Add a slight excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).

  • Allow the reaction to proceed to completion (monitor by TLC or NMR).

  • Acquire a ¹H or ¹⁹F NMR spectrum.

Data Analysis:

  • The resulting diastereomeric esters will exhibit different chemical shifts for various protons and for the CF₃ group in the ¹⁹F NMR spectrum.

  • Calculate the % ee by integrating the corresponding signals for the two diastereomers.

Polarimetry: A Classical Approach

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12] The magnitude and direction of the rotation are characteristic of the enantiomer. While less precise and sensitive than chromatographic or NMR methods, it can be a quick and simple method for a preliminary assessment of enantiomeric purity, provided a reference value for the pure enantiomer is available.

Causality in Experimental Choices:

The specific rotation is an intrinsic property of a chiral molecule.[13] By measuring the observed rotation of a sample of known concentration and path length, one can calculate the specific rotation and compare it to the literature value for the enantiomerically pure compound to estimate the enantiomeric excess.[14][15]

Experimental Protocol: Polarimetry

Instrumentation:

  • Polarimeter.

Sample Preparation:

  • Accurately prepare a solution of this compound of a known concentration (e.g., c = 1.0 g/100 mL) in a suitable solvent (e.g., methanol or chloroform).

  • Transfer the solution to a polarimeter cell of a known path length (e.g., l = 1 dm).

Measurement:

  • Calibrate the polarimeter with the pure solvent.

  • Measure the observed rotation (α) of the sample solution at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

Data Analysis:

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

  • Calculate the optical purity (which is often assumed to be equivalent to % ee) using the formula: Optical Purity (% ee) = ( [α]observed / [α]pure enantiomer ) x 100

Comparative Summary

Method Principle Advantages Disadvantages Typical Sample Amount
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, high sensitivity, good reproducibility, widely applicable.Requires specialized and expensive chiral columns, method development can be time-consuming.Micrograms
Chiral GC Differential partitioning with a chiral stationary phase.High efficiency, fast analysis times.Sample must be volatile and thermally stable, may require derivatization.Micrograms
NMR with CSA/CDA Formation of diastereomeric complexes/compounds with distinct NMR signals.Rapid analysis, no separation required, provides structural information.Lower sensitivity than chromatography, requires higher sample concentration, chiral agent can interfere.Milligrams
Polarimetry Measurement of the rotation of plane-polarized light.Simple, rapid, non-destructive.Low sensitivity, requires pure sample, less accurate for high ee values, requires a known standard.Milligrams to Grams

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in mobile phase Inject Inject sample Prep->Inject 10 µL Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve sample in CDCl3 Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Conclusion

The choice of analytical method for assessing the stereochemical integrity of this compound depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, sample throughput, and available instrumentation. Chiral HPLC and GC offer the highest resolution and are ideal for accurate quantification of enantiomeric excess, making them suitable for quality control in a regulated environment. NMR spectroscopy provides a rapid and convenient alternative, particularly for reaction monitoring and qualitative assessment. Polarimetry, while less precise, can serve as a quick check for optical activity. For rigorous and defensible results, chromatographic methods are generally preferred, with the provided protocols serving as a robust starting point for method development and validation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Conte, G., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4992. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Combinatorial Science, 18(5), 240–249. [Link]

  • Wikipedia. (2023, December 1). Specific rotation. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Szałaj, N., et al. (2023). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 245. [Link]

  • Wang, H., et al. (2006). Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. Chirality, 18(5), 306-313. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Gessini, A., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry, 192, 112181. [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Bond, A. D., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5398–5412. [Link]

  • Chemistry LibreTexts. (2019, June 5). 5.5: Polarimetry. Retrieved from [Link]

  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • PharmaGuru. (2023, June 25). Polarimeter: How To Calculate Optical Purity And SOR (With 7+ FAQs). Retrieved from [Link]

  • Taran, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2649–2668. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12847–12857. [Link]

  • YouTube. (2017, May 16). Using a Polarimeter to Measure Specific Rotation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-1-methylpiperidin-3-ol: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is paramount, extending from the moment a container is opened to its final, responsible disposal. (S)-1-methylpiperidin-3-ol, a key building block in pharmaceutical synthesis, requires a disposal protocol that is as precise as the research it facilitates. This guide provides an in-depth, procedural framework for its disposal, grounded in safety, regulatory compliance, and scientific integrity, ensuring the protection of both laboratory personnel and the environment.

Foundational Knowledge: Hazard Profile of this compound

Before any disposal procedure can be initiated, a comprehensive understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all subsequent safety and handling decisions. This compound, like many piperidine derivatives, presents a multi-faceted risk profile.

The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Summary for Piperidine Derivatives

Hazard Category GHS Classification Associated Risks & Implications for Disposal
Health Hazards Skin Irritation (Category 2)[1] Causes skin irritation. This necessitates the use of nitrile or other resistant gloves during handling and disposal to prevent direct contact.
Serious Eye Irritation/Damage (Category 2A/1)[1] Causes serious eye irritation or damage. Chemical splash goggles and/or a face shield are mandatory to prevent irreversible eye injury.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1] May cause respiratory irritation. All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[1]
Physical Hazards Flammable/Combustible Material[2][3][4] While not always highly flammable, related piperidines can be combustible, and containers may explode when heated.[2][3][4] Waste must be stored away from heat, sparks, and open flames.[5]

| Environmental Hazards | Toxic to aquatic life with long lasting effects (for some derivatives) | This compound must be prevented from entering drains, soil, or waterways.[1][6] Disposal via sewer is strictly prohibited. |

Causality: The irritant nature of this amine compound stems from its basicity and ability to interact with biological membranes, causing localized inflammation and damage. Its potential environmental toxicity underscores the necessity of treating it as controlled hazardous waste, preventing its release into ecosystems where it can persist and harm aquatic organisms.

The Core Directive: A Step-by-Step Disposal Workflow

The disposal of this compound is not a single action but a systematic process. Each step is designed to mitigate risk and ensure regulatory adherence. This workflow assumes the material has been declared as waste.

The foundational step is to classify the waste material. Under the U.S. Environmental Protection Agency (EPA) regulations found in 40 CFR Parts 261.3, the generator of the waste is responsible for determining if it is hazardous.[7] Given the health and potential environmental hazards, any this compound, including contaminated materials (e.g., pipette tips, paper towels) and dilute solutions, must be managed as hazardous waste .[8]

Proper segregation is a critical, non-negotiable step to prevent dangerous chemical reactions within the waste container.

  • Chemical Incompatibility: this compound is an amine and is incompatible with a range of substances. Mixing it with incompatible materials can lead to heat generation, violent reactions, or the release of toxic gases.

    Table 2: Chemical Incompatibilities

    Incompatible Material Class Examples Potential Hazard of Mixing
    Strong Oxidizing Agents Nitric acid, Perchlorates, Peroxides Fire, explosion
    Strong Acids Hydrochloric acid, Sulfuric acid Violent exothermic reaction
    Acid Anhydrides Acetic anhydride Violent reaction

    | Acid Chlorides | Acetyl chloride | Violent reaction |

    Sources:[2][6][7][9]

  • Container Selection & Labeling:

    • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical. The original product container is often a suitable choice.[10] Ensure the container is in good condition, free from cracks or leaks.

    • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

      • The words "HAZARDOUS WASTE" [10]

      • The full chemical name: "this compound"

      • An accurate list of all constituents if it is a mixed waste stream.

      • The approximate percentage of each component.

The following diagram illustrates the segregation decision process.

G start Waste Stream Containing This compound is_mixed Is the waste mixed with other chemicals? start->is_mixed check_compat Consult Incompatibility Chart (Table 2) and SDS is_mixed->check_compat Yes use_existing Use designated, compatible This compound waste container. is_mixed->use_existing No (Pure) compatible Are all components compatible? check_compat->compatible separate_container Designate a new, labeled Hazardous Waste container for this stream. compatible->separate_container No compatible->use_existing Yes

Caption: Waste Segregation Decision Flowchart.

Waste containers must be stored safely pending pickup by a certified disposal service.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general laboratory traffic.[2]

  • Conditions: Keep the container tightly closed at all times, except when adding waste.[1][10] Store in a cool, dry place away from direct sunlight and sources of ignition.[6][7]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

Disposal of hazardous waste is highly regulated. Never attempt to dispose of this chemical down the drain or in regular trash.[6][7]

  • Contact EH&S: Your institution's Environmental Health & Safety (EH&S) department is your primary resource. They manage the hazardous waste program.

  • Request Pickup: Follow your institution's procedure for waste removal, which typically involves submitting a chemical waste pickup request form.[10]

  • Documentation: Ensure all paperwork is filled out accurately, detailing the contents of the container. This is a legal requirement for the waste manifest.

Emergency Preparedness: Spill and Exposure Protocols

Accidents can happen. A clear, rehearsed emergency plan is essential.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EH&S or the emergency response line.

  • CONTROL IGNITION SOURCES: If flammable vapors may be present, immediately turn off all ignition sources if it is safe to do so.[3][7][8]

  • CONTAIN & CLEAN: For a small, manageable spill:

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Using spark-proof tools, carefully sweep the absorbed material into a designated hazardous waste container.[3][7]

  • DECONTAMINATE: Wipe down the spill area with a suitable solvent (consult your lab's specific procedures), followed by soap and water.

  • DISPOSE: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

G spill Spill Occurs assess Assess Size & Risk spill->assess large_spill Large / Unmanageable assess->large_spill High Risk small_spill Small / Manageable assess->small_spill Low Risk evacuate Alert & Evacuate Area Call Emergency Response large_spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, etc.) small_spill->ppe ignite Control Ignition Sources ppe->ignite absorb Cover with Inert Absorbent ignite->absorb collect Collect into Labeled Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon

Caption: Emergency Spill Response Workflow.

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[2][9]

By adhering to this comprehensive disposal protocol, you uphold your professional responsibility to maintain a safe laboratory environment, protect our shared ecosystem, and ensure full regulatory compliance. Trust in these procedures is trust in a culture of safety that extends far beyond the bench.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of (S)-1-methylpiperidin-3-ol. As your partner in laboratory safety and chemical handling, our goal is to provide value beyond the product itself, building deep trust by empowering you with the knowledge to work safely and effectively. This guide is structured not as a rigid template, but as a direct response to the specific hazard profile of the compound, ensuring that the guidance is both practical and scientifically sound.

The Foundation of Safety: A Risk-Based Hazard Assessment

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is the final and crucial barrier in a comprehensive safety strategy dictated by the specific risks a chemical presents. This compound, and its related structures, must be handled with care, as data indicates it presents several health hazards.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, with a potential for skin sensitization.[1][2][3][4]

A thorough understanding of these hazards, summarized below, is the causal basis for the specific PPE and handling protocols recommended in this guide.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][3]
Serious Eye Irritation/DamageH318 / H319Causes serious eye damage / Causes serious eye irritation.[1][2][3]
Respiratory IrritationH335May cause respiratory irritation.[1][3]
Skin SensitizationH317May cause an allergic skin reaction.[2]

The Hierarchy of Controls: Situating PPE in a Systems Approach

Before detailing specific PPE, it is critical to contextualize its role. PPE is the last line of defense in protecting laboratory personnel.[5] The most effective safety protocols prioritize the elimination or control of hazards at their source. This principle, known as the Hierarchy of Controls, provides a self-validating system for minimizing risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls, prioritizing hazard mitigation from most to least effective.

For this compound, this means that before you even select your gloves, you must ensure that engineering and administrative controls are in place.

Core PPE Protocols for this compound

Based on the identified hazards, the following PPE is required for handling this compound.

Eye and Face Protection: Shielding Against Irritation and Damage

Given the classification of this compound as a serious eye irritant, robust eye protection is non-negotiable.[2] The level of protection must match the potential for splashes or aerosol generation.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling small quantities in a controlled setting.

  • Recommended Standard: Chemical splash goggles that form a seal around the eyes should be worn when transferring liquids or if there is any risk of splashing.[6]

  • Maximum Protection: In situations with a significant splash risk (e.g., large-scale transfers, heating), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: Preventing Contact and Sensitization

Direct contact can cause skin irritation and may lead to allergic reactions.[2][3] The goal is to create a complete barrier between the chemical and your skin.

  • Gloves: Proper glove selection is critical. The process by which a chemical passes through glove material is known as permeation.[7]

    • For Incidental Contact (small spills, brief handling): Nitrile gloves are a suitable choice. It is best practice to wear two pairs of gloves (double-gloving) and to change the outer glove immediately upon contamination.

    • For Extended Contact or Immersion: Thicker, more resistant gloves such as butyl or neoprene rubber should be used.[8] Always consult the glove manufacturer's specific chemical resistance guide to verify compatibility and breakthrough times for the chemicals you are handling.[9]

    • Inspection: Never use a glove that is discolored, brittle, or has pinholes. Always inspect gloves for integrity before use.

  • Laboratory Coat/Gown:

    • A clean, long-sleeved laboratory coat that fastens securely is mandatory.

    • Gowns should have tight-fitting knit or elastic cuffs to prevent chemicals from entering the sleeve.[10]

    • For procedures with a higher splash potential, supplement your lab coat with a chemical-resistant apron made of a material like polyethylene.

Respiratory Protection: Mitigating Inhalation Hazards

This compound is known to cause respiratory tract irritation.[1][4] Therefore, engineering controls are the primary method to prevent inhalation.

  • Primary Control: All handling of this compound that may generate vapors or aerosols must be performed inside a certified chemical fume hood.[11][12]

  • Secondary Control (When Required): If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. The use of respirators must comply with a written institutional program that follows OSHA standards, including medical evaluation and fit-testing.[6]

    • A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. In some cases, a filter type such as ABEK may be appropriate.

Operational Plans: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment. The following steps provide a self-validating system for safe operations.

Step-by-Step Handling Protocol
  • Pre-Operational Review: Before beginning work, review this guide and the Safety Data Sheet (SDS). Ensure you know the location of all safety equipment, including the safety shower, eyewash station, and spill kit.

  • Engineering Control Verification: Confirm that the chemical fume hood is on and functioning correctly (check the airflow monitor).

  • PPE Donning: Don all required PPE in the correct order: first the lab coat, then eye/face protection, and finally gloves (donning the inner pair, then the outer pair).

  • Chemical Handling:

    • Perform all manipulations well inside the fume hood (at least 6 inches from the sash).

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[13]

  • Decontamination and Doffing:

    • After handling, decontaminate any reusable equipment.

    • To doff PPE, first remove the outer gloves. Then remove your lab coat, followed by eye protection. Finally, remove the inner gloves.

    • Crucially, always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Disposal and Emergency Procedures

Waste Disposal
  • All materials contaminated with this compound, including used gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[14]

  • Collect waste in a designated, properly labeled, and sealed container.[13][14] Do not mix with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Spill Management
  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: For a small spill inside a fume hood, contain the liquid with an inert absorbent material like vermiculite or sand.[2][14]

  • Clean: Carefully collect the absorbent material using non-sparking tools and place it in your hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety department.

By integrating this expert guidance into your standard operating procedures, you can confidently handle this compound, ensuring your personal safety and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.